Pazopanib

Catalog No.
S548008
CAS No.
444731-52-6
M.F
C21H23N7O2S
M. Wt
437.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pazopanib

CAS Number

444731-52-6

Product Name

Pazopanib

IUPAC Name

5-[[4-[(2,3-dimethylindazol-6-yl)-methylamino]pyrimidin-2-yl]amino]-2-methylbenzenesulfonamide

Molecular Formula

C21H23N7O2S

Molecular Weight

437.5 g/mol

InChI

InChI=1S/C21H23N7O2S/c1-13-5-6-15(11-19(13)31(22,29)30)24-21-23-10-9-20(25-21)27(3)16-7-8-17-14(2)28(4)26-18(17)12-16/h5-12H,1-4H3,(H2,22,29,30)(H,23,24,25)

InChI Key

CUIHSIWYWATEQL-UHFFFAOYSA-N

SMILES

Array

solubility

In water, 3.3 mg/L at 25 °C (est)

Synonyms

GW 780604, GW 786034B, GW-780604, GW-786034B, GW780604, GW786034B, pazopanib, Votrient

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC=CC(=N2)N(C)C3=CC4=NN(C(=C4C=C3)C)C)S(=O)(=O)N

The exact mass of the compound Pazopanib is 437.16339 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 3.3 mg/l at 25 °c (est). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 752782. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. It belongs to the ontological category of aminopyrimidine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Antineoplastic agents -> Human pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.

pazopanib mechanism of action angiogenesis

Author: Smolecule Technical Support Team. Date: February 2026

Primary Targets and Mechanism of Action

Pazopanib functions as a potent, small-molecule inhibitor of multiple receptor tyrosine kinases. The table below summarizes its primary targets and their roles in cancer biology [1] [2] [3]:

Target Receptor IC₅₀ (nM) Primary Role in Cancer
VEGFR-1 7 Angiogenesis, Lymphangiogenesis
VEGFR-2 15 Primary mediator of angiogenesis
VEGFR-3 2 Lymphangiogenesis
PDGFR-α 73 Pericyte recruitment, Angiogenesis
PDGFR-β 215 Pericyte recruitment, Angiogenesis
c-Kit 6 Stem cell factor receptor, Oncogenic
FGFR1 Not specified Angiogenesis, Tumor cell survival

This compound's chemical structure features an adenosine triphosphate (ATP)-like component that competes with ATP for binding to the intracellular domain of these tyrosine kinase receptors. This competition inhibits ATP-induced receptor activation and subsequent downstream signaling [1].

Dual Anti-Tumor Mechanisms

This compound combats tumors through two primary, complementary mechanisms.

Anti-Angiogenic Effects

By inhibiting VEGFR-2, the central mediator of angiogenesis, this compound blocks the VEGF-induced proliferation of endothelial cells, which line blood vessels [1] [3]. It also inhibits PDGFR, which is crucial for the recruitment and function of pericytes that stabilize newly formed blood vessels [1]. This dual inhibition disrupts the tumor's blood supply, depriving it of oxygen and nutrients.

Direct Anti-Tumor Effects

Beyond targeting the tumor microenvironment, this compound directly acts on some tumor cells. It has been identified as a pan-RAF inhibitor, directly targeting B-RAF and inhibiting the Raf-MEK-ERK pathway (also known as the MAPK pathway), a key driver of cell proliferation and survival [1] [3]. This direct effect can lead to cell cycle arrest and inhibited proliferation in certain cancer cell lines, such as hepatocellular carcinoma and breast cancer models with B-RAF mutations [1].

The following diagram illustrates how this compound simultaneously targets angiogenic signaling in the tumor microenvironment and oncogenic signaling within cancer cells:

G cluster_tumor_microenvironment Tumor Microenvironment cluster_cancer_cell Cancer Cell VEGF VEGF Ligand VEGFR2 VEGFR-2 (Endothelial Cell) VEGF->VEGFR2 Angiogenesis Angiogenesis (New Blood Vessels) VEGFR2->Angiogenesis BRAF B-RAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Tumor Cell Proliferation ERK->Proliferation This compound This compound This compound->VEGFR2 Inhibits This compound->BRAF Inhibits

This compound's dual mechanism inhibits both angiogenesis in the tumor microenvironment and oncogenic signaling within cancer cells.

Key Experimental Evidence

The understanding of this compound's mechanism is built on foundational preclinical experiments.

In Vitro Methodologies
  • Kinase Activity Assays: Used to identify this compound and measure its half-maximal inhibitory concentration (IC₅₀) against purified kinase proteins like VEGFR-2 [3].
  • Cell Proliferation Assays: Treat human umbilical vein endothelial cells with VEGF and this compound to measure inhibition of VEGF-mediated proliferation [1] [3].
  • Western Blot Analysis: Confirms inhibition of ligand-mediated phosphorylation of targets like VEGFR-2, c-Kit, and PDGFR-β in cells like HUVECs and human lung cancer cells [1] [3].
In Vivo Methodologies
  • Xenograft Mouse Models: Immunocompromised mice implanted with human cancer cell lines (e.g., colorectal, breast, renal) used to demonstrate this compound's dose-dependent inhibition of tumor growth [1] [3].
  • Pharmacodynamic (PD) Markers: In vivo inhibition of VEGFR-2 phosphorylation correlated with antitumor effect in xenografts [3]. Plasma cytokine and angiogenic factors (e.g., IL-6, HGF, soluble VEGFR2) associated with clinical efficacy in trials [1].

Clinical Pharmacokinetics and Dosing

The translation of this compound's mechanism to clinical use is guided by its complex pharmacokinetics [4]:

Pharmacokinetic Parameter Description & Clinical Relevance
Bioavailability Low, non-linear, and time-dependent [4].
Recommended Dose 800 mg once daily on an empty stomach [1] [4].
Food Effect Increases exposure (AUC) by twofold; must be taken fasted [1].
Drug-Drug Interactions Metabolism primarily by CYP3A4; exposure increased by CYP3A4 inhibitors (e.g., ketoconazole), decreased by CYP3A4 inducers and proton pump inhibitors [1] [4].
Therapeutic Threshold Trough concentration (C~min~) ≥ 20 mg/L is strongly associated with improved tumor shrinkage and progression-free survival [4].

This compound is over 99% protein-bound in plasma and is primarily eliminated via feces, with renal elimination accounting for less than 4% of the dose [1]. At the standard 800 mg dose, its elimination half-life is approximately 31.1 hours [1].

Future Research and Biomarkers

A significant challenge in optimizing this compound therapy is the absence of validated predictive biomarkers. Research focuses on plasma cytokine and angiogenic factors and the exploration of concomitant or metronomic dosing with other agents [1]. Future studies aim to identify biomarkers to screen for patients most likely to benefit from the drug [1] [3].

References

Pharmacodynamic Profile & Target Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Pazopanib is a potent, second-generation multi-targeted tyrosine kinase inhibitor. The table below summarizes its key molecular targets and inhibitory activity [1] [2].

Target Receptor Name(s) Reported IC50 or Kiapp (nM) Primary Biological Role
VEGFR-1 FLT1 IC50: 10 [1] Angiogenesis, vascular permeability
VEGFR-2 KDR Kiapp: 8 [1]; IC50: 30 [1] Primary mediator of VEGF-driven angiogenesis and lymphangiogenesis
VEGFR-3 FLT4 IC50: 47 [1] Primarily regulates lymphangiogenesis
PDGFR-α - IC50: 71 [1] Pericyte recruitment, vessel stabilization
PDGFR-β - IC50: 84 [1] Pericyte recruitment, vessel stabilization
c-Kit SCFR Kiapp: 2.4 [1]; IC50: 74 [1] Stem cell factor receptor; implicated in tumor cell proliferation in certain cancers (e.g., GIST)
FGFR-1 - IC50: 140 [1] Fibroblast growth factor receptor
FGFR-2 - IC50: 130 [1] Fibroblast growth factor receptor

This compound is classified as a type I kinase inhibitor, competing with ATP for binding to the active "DFG-in" conformation of the kinase domain [3]. By inhibiting these receptors, this compound primarily exerts an antiangiogenic effect, blocking the formation of new blood vessels that tumors need to grow and metastasize [1] [2]. The downstream signaling pathways inhibited include RAS/RAF/MEK/ERK, PI3K/AKT/mTOR, and p38/MAPKAPK2/3, which are crucial for endothelial cell survival, proliferation, migration, and vascular permeability [4] [5].

Clinical Efficacy and Key Trial Data

This compound is approved for advanced renal cell carcinoma (RCC) and soft tissue sarcoma, with growing evidence for activity in other tumors [1] [2]. A recent phase II trial demonstrated its efficacy in extrapancreatic neuroendocrine tumors (epNET), as summarized below [6].

Tumor Type Trial Design Primary Endpoint Result (this compound vs. Control) Key Adverse Events (Grade ≥3)
Advanced epNET [6] Randomized, double-blind, Phase II (N=171) vs. Placebo Progression-Free Survival (PFS) Median PFS: 11.8 mo vs. 7.6 mo (HR=0.54; p<0.001) 84% vs. 47%; includes hypertension, elevated transaminases, diarrhea
Early-stage NSCLC [1] Phase II, neoadjuvant (N=35) Tumor volume reduction 87% (20/23) of evaluable patients had measurable tumor volume reduction Hypertension, dyspnea, elevated ALT
Chemorefractory Urothelial Carcinoma [1] Phase II (N=41) Objective Response Rate Confirmed Partial Response: 17.1% (7/41 patients) Gastrointestinal and vaginal fistulization

Pharmacokinetics and Metabolism

Understanding this compound's pharmacokinetics (PK) is critical due to its significant inter- and intra-patient variability [4].

PK Parameter Characteristics Clinical Implications & Management
Absorption Solubility is highly pH-dependent (soluble at pH 1, insoluble above pH 4). Administration with food increases AUC and Cmax twofold. [4] Administer on an empty stomach (at least 1 hour before or 2 hours after a meal). Avoid concurrent use of proton pump inhibitors (e.g., esomeprazole). [4]
Distribution >99.9% plasma protein-bound, primarily to albumin. [4] Low free drug concentration; variations in serum proteins may contribute to PK variability.
Metabolism Primarily metabolized by CYP3A4, and to a lesser extent by CYP1A2. [4] Avoid concurrent use with strong CYP3A4 inducers (e.g., rifampin) or inhibitors (e.g., ketoconazole).
Transport Substrate of efflux transporters ABCG2 (BCRP) and ABCB1 (P-gp). Inhibitor of OCT2, MATE1, and MATE2-K. [4] Potential for drug-drug interactions. Inhibition of renal transporters may attenuate cisplatin-induced cytotoxicity.
Elimination Primarily via feces (<4% excreted in urine). [4] -

Signaling Pathway Visualization

The following diagram illustrates the core VEGF/VEGFR signaling pathway that this compound inhibits, and its key downstream effects [7] [3] [5].

G VEGF VEGF Ligand VEGFR VEGFR Dimer (VEGFR-1/2/3) VEGF->VEGFR Binds Downstream Downstream Pathways VEGFR->Downstream This compound This compound This compound->VEGFR Inhibits RAS RAS/RAF/MEK/ERK Downstream->RAS PI3K PI3K/AKT/mTOR Downstream->PI3K p38 p38/MAPKAPK2/3 Downstream->p38 Effects Cellular Effects RAS->Effects PI3K->Effects p38->Effects Prolif Proliferation Effects->Prolif Surv Survival Effects->Surv Mig Migration Effects->Mig Perm Permeability Effects->Perm

Key Research Considerations

For researchers designing studies with this compound, several factors are critical:

  • Toxicity Management: The high rate of grade ≥3 adverse events requires vigilant monitoring [6]. Common toxicities include hypertension, diarrhea, fatigue, elevated liver enzymes, and hair depigmentation [1] [4]. Hepatotoxicity can be severe, and one pharmacogenomic study suggested an increased risk of drug-induced liver injury (DILI) in patients with the ABCG2 rs2231142 variant, particularly when co-administered with simvastatin [4].
  • Nephrotoxicity: As a VEGFR inhibitor, this compound can cause glomerular endothelial injury. Preclinical models show that podocyte-specific Vegfa deletion leads to renal thrombotic microangiopathy (TMA), a histologic finding in patients on VEGF inhibitors [7].
  • Biomarkers for Efficacy: In a urothelial carcinoma trial, elevated IL-8 levels four weeks after treatment were associated with inferior overall survival, suggesting a potential early marker of resistance [1]. Hypertension has also been correlated with this compound exposure and may be a pharmacodynamic marker of activity [4].

References

pazopanib pharmacokinetics CYP3A4 metabolism

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Pharmacokinetic Data

The following tables consolidate key quantitative data on pazopanib's pharmacokinetics, drug interactions, and exposure-response relationships.

Table 1: Key Pharmacokinetic Parameters of this compound

Parameter Value Context / Note
Bioavailability 14% - 39% [1] After 800 mg dose; increases at lower doses [2]
Protein Binding >99.9% [3] Primarily to human serum albumin (ALB) [3]
Apparent Clearance (Cl/F) 0.458 L/h [1] From population PK model [1]
Elimination Half-life 30.9 hours [1] -
Primary Route of Elimination Feces (82.2%) [2] 65% as unchanged parent drug [3] [1]
Renal Elimination <4% [3] -

Table 2: Clinically Significant Drug-Drug Interactions (DDIs)

Interacting Agent / Condition Effect on this compound Exposure Recommended Management
Strong CYP3A4 Inhibitors (e.g., Ketoconazole) ↑ AUC by ~66% [2] Avoid concurrent use. If necessary, reduce this compound to 400 mg/day [4].
Strong CYP3A4 Inducers (e.g., Rifampin) ↓ AUC [3] Avoid concurrent use. Not recommended if chronic use is unavoidable [4].
Acid-Reducing Agents (e.g., Esomeprazole) ↓ AUC by 40%; ↓ C~max~ by 42% [3] [1] Avoid concurrent use. Consider short-acting antacids, dosed several hours apart from this compound [4].
Food (high-fat or low-fat meal) ↑ AUC and ↑ C~max~ by ~2-fold [3] Administer on an empty stomach (1 hour before or 2 hours after a meal) [5] [6].

Table 3: Exposure-Response and Variability

Parameter Value / Relationship Clinical Implication
Target Trough Concentration (C~trough~) ≥ 20.5 mg/L [3] [7] [1] Associated with improved progression-free survival and tumor shrinkage [3] [7].
Target AUC 750 mg·h·L⁻¹ [1] Proposed as an alternative monitoring parameter to C~trough~ [1].
Inter-patient Variability in PK High (67-72%) [7] Justifies therapeutic drug monitoring (TDM) [7].
Intra-patient Variability in PK Moderate (mean ~24.7%, median 30.2%) [7] High IPV (>30.2%) is associated with worse overall survival in RCC [7].

Metabolism and Transport Pathways

This compound is primarily metabolized by cytochrome P450 enzymes and is a substrate for several drug transporters, which contributes to its complex interaction profile. The following diagram illustrates its major metabolic pathways and transporter interactions.

G cluster_metabolism Metabolism cluster_transport Transporter Interactions This compound This compound CYP3A4 CYP3A4 (Primary) This compound->CYP3A4  Major Route CYP1A2 CYP1A2 (Minor) This compound->CYP1A2  Minor Route CYP2C8 CYP2C8 (Minor) This compound->CYP2C8  Minor Route ABCB1 ABCB1 (P-gp) Weak Substrate & Inhibitor This compound->ABCB1  Substrate ABCG2 ABCG2 (BCRP) Stronger Substrate & Inhibitor This compound->ABCG2  Substrate OATP1B1 OATP1B1 (SLCO1B1) Conflicting data (Potential Substrate/Inhibitor) This compound->OATP1B1  Potential Substrate OCT2 OCT2 (SLC22A2) Inhibitor This compound->OCT2  Inhibits MATE1 MATE1 (SLC47A1) Inhibitor This compound->MATE1  Inhibits UGT1A1 UGT1A1 Inhibitor This compound->UGT1A1  Inhibits M24 M24 (GSK1268992) ~11% in plasma CYP3A4->M24 M26 M26 (GSK1268997) ~6.5% in plasma (Potency similar to parent) CYP3A4->M26 M27 M27 (GSK1071306) ~3% in plasma CYP3A4->M27 CYP1A2->M24 CYP1A2->M27

Figure 1: Major metabolic pathways and transporter interactions of this compound. The drug is primarily metabolized by CYP3A4, with several resulting metabolites. It also interacts with a complex network of influx and efflux transporters. [3] [2] [1]

Key Experimental Protocols

For researchers, understanding the methodologies used to generate this data is critical.

1. Clinical DDI Study (Cooperstown 5+1 Cocktail)

  • Objective: To evaluate the effect of this compound on the activity of major CYP450 enzymes [8].
  • Probe Substrates: Midazolam (CYP3A4), warfarin (CYP2C9), omeprazole (CYP2C19), caffeine (CYP1A2), and dextromethorphan (CYP2D6) [8].
  • Methodology: A modified Cooperstown 5+1 cocktail was administered to patients with advanced solid tumors. The pharmacokinetics (AUC) of these probe drugs were compared in the presence and absence of steady-state this compound dosing [8].
  • Key Finding: this compound was identified as a weak inhibitor of CYP3A4 and CYP2D6, with no significant effect on CYP1A2, CYP2C9, or CYP2C19 [8].

2. Population Pharmacokinetic (PopPK) Modeling

  • Objective: To characterize this compound's PK profile and estimate individual clearance (CL/F) from sparse blood samples [1].
  • Methodology: A popPK model was developed using data from therapeutic drug monitoring (TDM) and a clinical trial. The model was built using nonlinear mixed-effects modeling (e.g., in NONMEM). Covariates like aspartate aminotransferase (ASAT) were tested for their influence on PK parameters [1].
  • Model Validation: The final one-compartment model was validated using a visual predictive check (VPC) and analysis of residuals [1].
  • Application: The model allows estimation of an individual's this compound AUC from a single plasma concentration, facilitating TDM without requiring a strict trough sample [1].

3. Physiologically Based Pharmacokinetic (PBPK) Modeling

  • Objective: To predict optimal dosing regimens of this compound under various clinical conditions (DDIs, hepatic impairment, food effects) [2].
  • Methodology: A PBPK model was developed and verified using clinical PK data. The model incorporated this compound's properties (e.g., solubility, permeability, metabolism, transporter interactions) to simulate its absorption, distribution, metabolism, and excretion [2].
  • Simulation Scenarios: The verified model was used to simulate PK exposures when this compound is co-administered with CYP3A4 inhibitors, acid-reducing agents, food, and in patients with hepatic impairment [2].

Clinical and Research Implications

  • Therapeutic Drug Monitoring (TDM): Due to high PK variability and a defined exposure-response relationship, TDM is recommended to optimize efficacy and safety. The target trough concentration is ≥20.5 mg/L, corresponding to a target AUC of ~750 mg·h·L⁻¹ [7] [1].
  • Managing Intra-Patient Variability (IPV): High IPV in this compound levels is associated with worse overall survival in renal cell carcinoma. Clinicians should address potential causes of high IPV, such as medication adherence, food interactions, and concomitant drugs [7].
  • CYP3A4*22 Pharmacogenetics: The CYP3A4*22 polymorphism is associated with reduced enzyme activity and significantly higher this compound exposure. However, a prospective study showed that an upfront genotype-guided dose reduction for all CYP3A4-metabolized kinase inhibitors did not conclusively demonstrate non-inferior exposure, suggesting this may not be a universal strategy [9].

References

pazopanib preclinical studies tumor xenograft models

Author: Smolecule Technical Support Team. Date: February 2026

Pazopanib's Mechanism of Action

This compound is a multi-targeted tyrosine kinase inhibitor. The diagram below illustrates its primary targets and the subsequent signaling pathways it affects, which explain both its antiangiogenic and direct antitumor activities.

G cluster_primary Primary Angiogenic Targets cluster_tumor Direct Tumor Cell Targets This compound This compound VEGFR VEGFR This compound->VEGFR PDGFR PDGFR This compound->PDGFR FGFR FGFR This compound->FGFR cKit cKit This compound->cKit BRAF BRAF This compound->BRAF HER2 HER2 This compound->HER2 Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR->Angiogenesis FGFR->Angiogenesis MEK MEK BRAF->MEK MAPK_Pathway MAPK_Pathway HER2->MAPK_Pathway ERK ERK MEK->ERK Cell Proliferation/Survival Cell Proliferation/Survival ERK->Cell Proliferation/Survival MAPK_Pathway->Cell Proliferation/Survival

This compound inhibits angiogenic receptors (VEGFR, PDGFR) and direct tumor targets (B-Raf, HER2), affecting tumor vasculature and cancer cell growth. [1] [2] [3]

Efficacy in Xenograft Models of Different Sarcoma Subtypes

The antitumor activity of this compound is highly context-dependent. The table below summarizes its efficacy across various soft tissue sarcoma xenograft models.

Tumor Type Model System Reported Efficacy (Tumor Volume Inhibition) Proposed Primary Mechanism Key Findings
Dedifferentiated Liposarcoma (DDLPS) Patient-derived xenografts (UZLX-STS3, UZLX-STS5) & SW872 cell line [4] [5] Significant delay in tumor growth Antiangiogenic Reduced proliferation (Ki67) and vessel density (CD34); no superior efficacy when combined with doxorubicin.
Solitary Fibrous Tumour (SFT) - Dedifferentiated Patient-derived xenograft (SFT) [6] [7] 21% TVI (lowest among tested antiangiogenics) Not specified Marginal activity; regorafenib, sorafenib, and sunitinib were markedly more active (65%-95% TVI).
Renal Cell Carcinoma (RCC) CAKI-2 cell line xenograft [8] Dose-dependent inhibition of tumor growth Antiangiogenic (Dual Mechanism) A semimechanistic model quantified effects on tumor volume and its vasculature, linking preclinical and clinical data.

Determinants of this compound Sensitivity

Research indicates that the genetic makeup of the tumor cells can be a major determinant of this compound's efficacy.

  • B-Raf Mutational Status: A study using breast cancer and melanoma xenografts demonstrated that this compound's efficacy is linked to the tumor's B-Raf status [2].
    • Sensitive Profiles: Xenografts with HER2-overexpression activating wild-type B-Raf or tumors with B-Raf exon 11 mutations were significantly inhibited by this compound.
    • Resistant Profile: A xenograft expressing the common B-Raf V600E mutation was not significantly inhibited.
    • Correlated Mechanisms: The anti-tumor effect in sensitive models was accompanied by reduced pMEK staining, confirming B-Raf targeting. Interestingly, the antiangiogenic effect (reduced vessel density) was also more pronounced in models with this compound-sensitive B-Raf status [2].

Experimental Protocols for Xenograft Studies

For researchers looking to design similar experiments, here is a summary of the common methodologies used in the cited studies.

  • 1. Xenograft Model Establishment

    • Host Mice: Immunocompromised mice are used, such as athymic nude NMRI mice, SCID mice, or CB-17 SCID mice [6] [4] [8].
    • Tumor Implantation: Models are typically established by subcutaneous injection of either:
      • Human cancer cell lines (e.g., 5 million SW872 cells) [4].
      • Patient-derived tumor tissue fragments from surgically resected specimens [4].
  • 2. Treatment and Dosing

    • This compound Formulation: The drug is typically dissolved in a vehicle of 0.5% hydroxypropyl methylcellulose with 0.1% Tween 80, adjusted to a pH of 1.3-1.5 [4].
    • Dosing Regimen: A common and well-tolerated dose used in these models is 40 mg/kg, administered orally (by gavage), twice per day [4] [2].
    • Treatment Duration: Studies typically run for 2 to 4 weeks, with treatment starting when the average tumor volume reaches a predefined size (e.g., 80-300 mm³) [6] [4].
  • 3. Endpoint Analysis

    • Tumor Monitoring: Tumor volume is measured regularly with calipers and calculated using the formula: (Length × Width²)/2 [8].
    • Efficacy Assessment: Primary efficacy is measured as Tumor Volume Inhibition (TVI%) compared to a control group [6].
    • Pharmacodynamic (PD) Analysis: Tumors are harvested for analysis to confirm the drug's mechanism of action:
      • Proliferation: Staining for Ki67 or phospho-Histone H3 (pHH3) [4].
      • Apoptosis: Staining for Cleaved Caspase-3 (CC3) [4].
      • Angiogenesis: Staining for endothelial markers like CD34 to assess vessel density [4].
      • Target Modulation: Western blotting or IHC for phosphorylated proteins in targeted pathways (e.g., pVEGFR2, pERK, pMEK) [4] [2].

Key Takeaways for Researchers

  • Model Selection is Critical: The choice of xenograft model profoundly influences the outcome. Patient-derived xenografts that retain the original tumor's histology and genetics may offer greater predictive value [9] [4].
  • Dual Mechanisms at Play: this compound's activity is not solely antiangiogenic. In some cancers, direct inhibition of oncogenic pathways like MAPK through B-Raf is a key component of its efficacy [1] [2].
  • Consider Genetic Context: The B-Raf mutational status of tumor cells is a significant determinant of this compound's antitumor and antiangiogenic effects, which could inform patient selection strategies [2].

References

pazopanib pharmacology and molecular targets

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Targets & Mechanism of Action

Pazopanib is a small molecule that inhibits receptor tyrosine kinases by competing with ATP for binding to the intracellular domain of these receptors [1]. The table below details its primary molecular targets and their roles in cancer.

Target Reported IC50 (nM) Primary Role in Cancer Pathogenesis
VEGFR-1 10 [2] Angiogenesis [1] [2]
VEGFR-2 30 [2] Major pathway for angiogenesis initiation and promotion [1]
VEGFR-3 47 [2] Lymphangiogenesis [1]
PDGFR-β 84 [2] Pericyte recruitment in tumor vessels [2]
c-Kit 74 [2] Cell survival, self-renewal; mutated in some malignancies [1]
FGFR-1 140 [2] Angiogenesis, cell survival, and proliferation [2] [3]
c-fms (CSF1R) 146 [2] Mediates macrophage colony-stimulating factor signaling [1]

Preclinical studies suggest that beyond its anti-angiogenic effects, this compound may also exert direct antitumor effects. These include inhibition of the Raf-MEK-ERK pathway (MAPK signaling) and induction of cell cycle arrest, as demonstrated in various human cancer cell lines [1] [3].

Pharmacokinetic and Pharmacodynamic Profile

The following table summarizes the key pharmacokinetic parameters of this compound, which are critical for dosing and managing drug interactions [1].

Parameter Description/Value
Recommended Dose 800 mg orally, once daily [1] [4]
Administration On an empty stomach (at least 1 hour before or 2 hours after a meal) [1] [4]
Time to Max Concentration (Tmax) ~3.5 hours [1]
Elimination Half-life ~31.1 hours [1]
Protein Binding >99% [1]
Metabolism Primarily by cytochrome P-450 (CYP)3A4; also by CYP1A2 and CYP2C8 to a lesser degree [1]
Excretion Primarily feces; renal elimination accounts for <4% of the dose [1]
Key Drug-Drug Interactions Strong CYP3A4 inhibitors/inducers; grapefruit products; gastric acid-reducing agents (e.g., PPIs, H2 blockers) [4]

A phase I trial established that a once-daily dose of 800 mg achieves steady-state exposure, with higher doses not significantly increasing drug exposure [1] [3]. Food can double the mean maximum plasma concentration (Cmax) and area under the curve (AUC), and crushing the tablet also significantly alters its pharmacokinetics, hence the recommendation to swallow the tablet whole on an empty stomach [1].

Key Experimental Methodologies

The foundational data on this compound's pharmacology were derived from several standard preclinical and clinical experimental protocols.

  • In Vitro Kinase Assays: These direct enzymatic assays were used to determine the half-maximal inhibitory concentration (IC50) of this compound against purified tyrosine kinase receptors, establishing its potency and selectivity profile [1] [3].
  • Cellular Assays in HUVECs: Inhibition of VEGF-induced VEGFR-2 phosphorylation and proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) were key pharmacodynamic measures. These assays confirmed the drug's anti-angiogenic activity at the cellular level [1] [2] [3].
  • In Vivo Xenograft Models: Immunocompromised mice implanted with human tumor cell lines (e.g., from colon, lung, renal, breast, and prostate cancers) were used to demonstrate this compound's dose-dependent inhibition of tumor growth. These studies helped correlate antitumor effect with the inhibition of VEGFR2 phosphorylation [1] [2] [3].
  • Phase I Clinical Trial (PK/PD): A pivotal trial in 63 patients with refractory solid tumors established the safety, tolerability, and pharmacokinetic profile of this compound in humans. Pharmacodynamic assessments included measuring changes in plasma levels of cytokines and angiogenic factors (e.g., VEGF, IL-6, HGF) and using dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) to observe reductions in tumor blood flow [1] [2] [3].

Primary Anti-Angiogenic Signaling Pathway

The following diagram, generated with Graphviz, illustrates this compound's core mechanism of action in inhibiting the VEGF-driven angiogenic signaling pathway in endothelial cells.

pazopanib_mechanism VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Ligand Binding PLCg PLCg VEGFR2->PLCg Phosphorylates PKC PKC PLCg->PKC Activates RAF RAF PKC->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Gene Expression Proliferation Proliferation Nucleus->Proliferation Survival Survival Nucleus->Survival Migration Migration Nucleus->Migration This compound This compound This compound->VEGFR2  Inhibits ATP Binding

This compound inhibits VEGFR2 to block downstream signaling.

Direct Cellular Effect via MAPK Pathway

Emerging evidence indicates this compound can also directly target cancer cells, particularly those with specific mutations, as shown in the workflow below.

direct_effect BRafMut B-Raf Mutated Cancer Cell PazopanibEntry This compound Entry BRafMut->PazopanibEntry BRafInhibit Direct B-Raf Inhibition PazopanibEntry->BRafInhibit MAPK_Inhibit Inhibits Raf-MEK-ERK (MAPK) Pathway BRafInhibit->MAPK_Inhibit AntiProlif Anti-Proliferative Effect MAPK_Inhibit->AntiProlif Apoptosis Pro-Apoptotic Effect MAPK_Inhibit->Apoptosis

This compound directly inhibits the MAPK pathway in some cancer cells.

References

pazopanib drug interactions UGT1A1 OATP1B1

Author: Smolecule Technical Support Team. Date: February 2026

Pazopanib's Interaction with UGT1A1

This compound inhibits the UGT1A1 enzyme, which can lead to two primary clinical consequences: altered drug exposure and hyperbilirubinemia.

Mechanism and Quantitative Assessment this compound non-competitively inhibits UGT1A1-mediated glucuronidation. This mechanism is significant in the metabolism of drugs like irinotecan. The active metabolite of irinotecan, SN-38, is detoxified via glucuronidation by UGT1A1. Inhibition of this pathway by this compound increases systemic exposure to SN-38, explaining the observed drug-drug interaction (DDI) in clinical studies [1].

The table below summarizes key quantitative findings from in vitro studies:

Parameter Value in Human Liver Microsomes (HLMs) Value in Recombinant Human UGT1A1 Clinical/Experimental Relevance
Inhibition Constant (Kᵢ,ᵤ) 1.6 ± 0.05 µM [1] 0.69 ± 0.02 µM [1] Predicts the magnitude of DDI; values are within clinically achievable plasma concentrations.
Inhibition Type Non-competitive [1] Non-competitive [1] Suggests this compound binds to a site other than the active site of UGT1A1.
IC₅₀ (for UGT1A1) N/A ~17.8 µM (calculated from [2]) Half-maximal inhibitory concentration observed in vitro.

Clinical and Pharmacogenetic Impact The inhibition of UGT1A1 also underlies this compound's association with hyperbilirubinemia, particularly in patients with Gilbert's Syndrome (UGT1A1*28 polymorphism) [2] [3]. These individuals already have reduced UGT1A1 activity, and this compound exacerbates this, leading to elevated bilirubin levels [4] [2] [3].

This hyperbilirubinemia is often an isolated finding and may be a benign, predictable effect rather than indicative of significant liver injury. Evidence suggests that with appropriate monitoring and dose modification, patients with UGT1A1 polymorphisms can safely continue this compound and achieve positive clinical outcomes [4].

This compound's Interaction with OATP1B1

This compound's relationship with OATP1B1 is dual in nature: it is a substrate for hepatic uptake and also an inhibitor of the transporter.

This compound as an OATP1B1 Inhibitor In vitro data confirms this compound inhibits OATP1B1, but its inhibitory potential is considered low and short-lasting [5]. The clinical risk for OATP1B1-mediated DDIs is predicted to be low based on the calculated R value of 1.09 [5]. The following diagram illustrates the experimental workflow for characterizing this transient inhibition:

Start Start: Cell Preincubation IC50_Test1 IC₅₀ Assessment (No Preincubation) Start->IC50_Test1 IC50_Test2 IC₅₀ Assessment (With Preincubation) Start->IC50_Test2 Recovery Recovery Assay IC50_Test2->Recovery Result Result: Short-lasting Inhibition Identified Recovery->Result

This compound as an OATP1B1 Substrate Recent systematic screening using a competitive counterflow (CCF) assay identified this compound as a putative substrate of OATP1B1 [6]. This hepatic uptake is toxicologically relevant, as evidenced by reduced liver-to-plasma ratios and diminished hepatotoxicity in mice deficient in the orthologous OATP transporters [6].

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here are the core methodologies from key studies.

1. Protocol for UGT1A1 Inhibition Assay [1]

  • System Used: Human liver microsomes (HLMs) and recombinant human UGT1A1.
  • Key Steps:
    • Pre-incubation: Enzyme source is pre-incubated with alamethicin (a pore-forming agent) and the probe substrate (e.g., 7-hydroxy-4-trifluoromethylcoumarin, HFC) alongside a range of this compound concentrations (e.g., 0-250 µM) for 5 minutes at 37°C [2].
    • Reaction Initiation: The cofactor UDPGA is added to start the glucuronidation reaction.
    • Reaction Termination: The reaction is stopped after a set time (e.g., 10 minutes) with acetonitrile/acetic acid.
    • Analysis: Metabolite formation is quantified using HPLC-UV, and IC₅₀/Kᵢ values are determined.

2. Protocol for OATP1B1 Substrate Identification (Competitive Counterflow) [6]

  • System Used: HEK293 cells stably overexpressing OATP1B1.
  • Key Steps:
    • Loading: Cells are loaded with a high concentration of unlabeled substrate to "fill" the transporter.
    • Counterflow Initiation: The medium is replaced with a solution containing a radiolabeled probe substrate (³H-estradiol-17β-glucuronide) and the TKI of interest (e.g., this compound).
    • Efflux Measurement: The intracellular accumulation of the radiolabeled probe is measured. A putative substrate (like this compound) will compete from the outside, stimulating the efflux of the preloaded compound and resulting in lower intracellular radioactivity.
    • Validation: Hits are validated using orthogonal methods, such as assessing the activity of a this compound target (VEGFR2) in OATP1B1-overexpressing cells.

3. Protocol for OATP1B1 Inhibition & Preincubation Dependence [5]

  • System Used: HEK293/OATP1B1 cells.
  • Key Steps:
    • Preincubation Arm: Cells are preincubated with this compound or control inhibitor (e.g., cyclosporine A) before adding the probe substrate (³H-estrone-3-sulfate or ³H-estradiol-17β-glucuronide).
    • No-Preincubation Arm: this compound and probe substrate are co-incubated without a preincubation step.
    • Uptake Measurement: Initial uptake rates of the probe substrate are measured in both arms.
    • Recovery Assay: After preincubation with the inhibitor, cells are washed, and OATP1B1 activity is measured at various time points to assess the recovery kinetics of transport function.

Clinical and Regulatory Implications

The interactions of this compound with UGT1A1 and OATP1B1 have direct implications for patient management and drug development.

  • UGT1A1 and Hyperbilirubinemia Management: Isolated hyperbilirubinemia may not always require discontinuation. Consider UGT1A1 genotyping to determine if the finding is a benign manifestation of Gilbert's Syndrome [4] [2] [3]. Clinical guidelines suggest that for patients with only elevated ALT, therapy can continue with weekly monitoring. However, for concurrent ALT >3x ULN and bilirubin >2x ULN, this compound should be permanently discontinued, unless Gilbert's Syndrome is confirmed [7].
  • UGT1A1 and Drug-Drug Interactions: Concomitant use of this compound with irinotecan is expected to increase exposure to the active metabolite SN-38, necessitating caution [1].
  • OATP1B1 and DDI Risk Assessment: Although this compound inhibits OATP1B1 in vitro, its transient nature and low R-value suggest a low risk for clinically significant OATP1B1-mediated DDIs [5]. However, its role as a substrate indicates hepatic OATP1B1 function may influence its own pharmacokinetics and hepatotoxicity profile [6].
  • Regulatory Considerations: Regulatory agencies (FDA, EMA) recommend in vitro testing of new drug entities for OATP1B1/1B3 inhibition. The experimental approaches detailed here, including the use of transfected cell systems and preincubation designs, align with these guidances [8] [5].

Conclusion

References

pazopanib structure-activity relationship

Author: Smolecule Technical Support Team. Date: February 2026

Chemistry and Mechanism of Action

Pazopanib is a synthetic indazolyl pyrimidine with the chemical name 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide monohydrochloride [1] [2].

Its mechanism of action is characterized by:

  • ATP-Competitive Inhibition: An adenosine triphosphate (ATP)-like component of its structure forms hydrogen bonds with the intracellular domain of tyrosine kinase receptors, competing with ATP and inhibiting receptor activation [1].
  • Multi-Targeted Inhibition: It is a potent, selective pan-inhibitor of:
    • Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3)
    • Platelet-Derived Growth Factor Receptors (PDGFR-α, -β)
    • Stem cell factor receptor (c-Kit)
    • Fibroblast Growth Factor Receptors (FGFR-1 and -3)
    • Colony-stimulating factor-1 receptor (c-fms) [3] [1] [2]

The table below summarizes its half-maximal inhibitory concentration (IC₅₀) against its primary targets, demonstrating potent activity against VEGFRs [3] [1].

Target Reported IC₅₀ (nM)
VEGFR-1 10
VEGFR-2 30 (7-21 in cell-based assays)
VEGFR-3 47
PDGFR-β 84
c-Kit 74
FGFR-1 140
c-fms 146

Table: In vitro potency of this compound against its primary kinase targets. Lower IC₅₀ indicates greater potency.

Primary Signaling Pathways and Experimental Evidence

This compound exerts its anti-tumor effects primarily by inhibiting angiogenic signaling and also has direct anti-proliferative effects on certain tumor cells.

Diagram: this compound inhibits key receptor tyrosine kinases, blocking the downstream Raf-MEK-ERK pathway and processes like proliferation and angiogenesis.

Key Experimental Findings
  • In Vitro Cell Proliferation: this compound selectively inhibited VEGF-induced proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) with an IC₅₀ of 21 nM [3] [1].
  • In Vivo Anti-Tumor Activity: In mouse xenograft models, this compound showed dose-dependent tumor growth inhibition across various cancer types (colon, melanoma, prostate, renal, breast, lung). Notably, it achieved 77% growth inhibition in renal cell carcinoma (RCC) xenografts at 10 mg/kg/day and complete cytostasis at 100 mg/kg/day [3].
  • Direct Anti-Proliferative Action: Beyond anti-angiogenesis, this compound directly targets and inhibits v-raf murine sarcoma viral oncogene homolog B (B-Raf), a key component of the Raf-MEK-ERK pathway. This mechanism contributed to inhibiting brain metastasis growth in a human breast cancer cell line (231-BR-HER2) harboring B-Raf mutations [1].

Key Experimental Protocols for Profiling

The activity profile of this compound was established using standard biochemical and cellular techniques.

Assay Type Description Key Outcome for this compound
Kinase Assay (Biochemical) Measures direct inhibition of purified kinase protein enzymatic activity. Determination of IC₅₀ values against VEGFR-1/-2/-3, PDGFR, c-Kit, etc. [1].
Cell-Based Phosphorylation Assay (e.g., HUVEC) Inhibits ligand-induced autophosphorylation of VEGFR-2 in human umbilical vein endothelial cells. Confirmed potent cellular activity (IC₅₀ ~7 nM for VEGFR-2 phosphorylation) [3] [1].
Cell Proliferation Assay (e.g., HUVEC) Inhibits VEGF-induced proliferation of endothelial cells. IC₅₀ of 21 nM, demonstrating functional anti-angiogenic effect [3].
In Vivo Xenograft Studies Oral administration to immunocompromised mice implanted with human tumor cells. Evaluated dose-dependent tumor growth inhibition and established efficacious plasma concentrations [3] [1].

Table: Core experimental methodologies used to characterize this compound's structure-activity relationship.

Conclusion and Research Context

The structure-activity relationship of this compound demonstrates how a rationally designed, ATP-competitive small molecule targeting a specific spectrum of kinases (primarily VEGFRs) can yield potent anti-angiogenic and direct anti-tumor efficacy [3] [1]. This profile has established its clinical utility in advanced renal cell carcinoma and soft tissue sarcoma [2].

References

pazopanib preclinical efficacy renal cell carcinoma models

Author: Smolecule Technical Support Team. Date: February 2026

Established Preclinical RCC Models for Pazopanib Testing

The table below summarizes the commonly used RCC cell lines and model types in preclinical research, particularly for investigating this compound efficacy and resistance mechanisms.

Model Type Specific Cell Lines / Models Key Applications in this compound Research
In Vitro Models 786-O, A498, ACHN, CAKI-1 [1] Generating drug-resistant sublines; mechanism studies (proliferation, apoptosis) [1].
In Vivo Models (Mouse) Cell-derived xenografts (CDX) from 786-O and ACHN cell lines [1] Validating efficacy and resistance mechanisms in vivo; tumor growth dynamics [1].

Key this compound Resistance Mechanisms Identified via Preclinical Models

Preclinical models are crucial for uncovering the molecular drivers of resistance. The following mechanisms have been identified:

  • Activation of Bypass Pathways: Prolonged this compound pressure can select for clones that activate alternative survival signals. One study identified an autocrine loop involving Gankyrin/STAT3/CCL24/CCR3 that drives this compound resistance in 786-O cell-derived models [1].
  • Epithelial-to-Mesenchymal Transition (EMT): Resistance to TKIs like this compound is often associated with EMT, a process where cells lose adhesion and gain invasive properties. Proteomic analyses comparing TKI responders and non-responders have confirmed EMT as a prominent pathway in resistant tumors [2].
  • Non-Coding RNA Dysregulation: Dysregulation of long non-coding RNAs (lncRNAs) is an emerging resistance mechanism. While not yet specifically reported for this compound, the lncRNA DRAIC has been shown to facilitate RCC progression by modulating the microRNA-145-3p/ABRACL pathway, suggesting a potential role in drug resistance [3].

Experimental Protocols from Key Studies

Here is a detailed methodology for establishing a this compound-resistant RCC model and validating the findings, based on published research [1].

workflow cluster_induce Resistance Induction Protocol cluster_validate Phenotype Validation cluster_invivo In Vivo Model A Select Parental RCC Cell Line (e.g., 786-O) B In Vitro Resistance Induction A->B C Validate Resistant Phenotype B->C B1 Chronic Exposure to this compound B->B1 D In Vivo Validation (CDX Model) C->D E Mechanistic Investigation C->E C1 CCK-8 / MTS Assay (Cell Viability) C->C1 D1 Subcutaneous Injection of Resistant vs. Parental Cells D->D1 B2 Concentration: ~1 µM B3 Duration: Several weeks to 6 months C2 Transwell Assay (Invasion/Migration) C3 Western Blot / RT-PCR (Mechanism Protein/mRNA) D2 Oral Gavage of this compound (Monitor Tumor Growth) D3 Harvest Tumors for Analysis (IHC, etc.)

Experimental workflow for establishing and validating a this compound-resistant RCC model, covering in vitro induction, phenotype checks, and in vivo confirmation [1].

Research Gaps and Future Directions

Current literature reveals specific areas where preclinical data on this compound is lacking:

  • There is a notable gap in the establishment of This compound-specific resistant cell lines compared to other TKIs like sunitinib and sorafenib. Most detailed protocols are for these other agents [1].
  • The role of non-coding RNAs (like lncRNA DRAIC) in this compound resistance is a promising but not yet fully explored area [3].
  • Recent clinical evidence suggests that therapeutic drug monitoring (TDM) and model-informed precision dosing (MIPD) could optimize this compound's efficacy-toxicity balance [4] [5]. This clinical insight provides a strong rationale for new preclinical studies to define the molecular underpinnings of this exposure-response relationship.

References

Comprehensive Application Notes and Clinical Protocols for First-Line Pazopanib in Metastatic Renal Cell Carcinoma (mRCC)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Pazopanib is an oral multi-targeted tyrosine kinase inhibitor (TKI) that exerts both anti-angiogenic and anti-tumor activity through potent inhibition of vascular endothelial growth factor receptors (VEGFR), platelet-derived growth factor receptors (PDGFR), and c-Kit. [1] [2] This mechanism directly targets the molecular pathogenesis of RCC, which is characterized by inactivation of the VHL gene leading to overexpression of pro-angiogenic factors like VEGF. [3] The anti-angiogenic properties of this compound inhibit both tumor cell proliferation and metastasis, forming the rational basis for its application in mRCC. [1]

While immune checkpoint inhibitor-based combinations have become standard in treatment-naive mRCC, TKI monotherapy with this compound remains an important option, particularly for patients with favorable International Metastatic Renal Cell Carcinoma Database Consortium (IMDC) risk scores, those unsuited for immunotherapy combinations, and specific populations such as older or frailer patients. [4] Furthermore, for the approximately 30% of mRCC cases with non-clear cell (ncc) histology—who are often excluded from pivotal clinical trials—this compound represents a particularly valuable first-line option with demonstrated efficacy in real-world settings. [5]

Clinical Efficacy Data Summary

Evidence for this compound's efficacy in first-line mRCC stems from both clinical trials and real-world studies across diverse populations. The data presented in the table below summarizes key efficacy endpoints from multiple studies.

Table 1: Summary of this compound Efficacy Outcomes in First-Line mRCC Treatment

Study & Population Sample Size Median PFS (Months) Median OS (Months) ORR (%) DCR (%)
APOLON (Real-World, Mixed Histologies) [4] 217 10.6 29.1 48.3 -
Non-Clear Cell RCC (Italian Multicenter) [5] 48 12.3 27.7 27.1 83.3
Chinese Single-Center Study [3] 29 10.1 Not Reached 34.5 75.9
Chinese Real-World Study [1] 32 18.3 Not Reached (3-yr OS: 65.6%) 37.5 -
Efficacy in Specific Subgroups and Risk Factors

Efficacy outcomes vary meaningfully based on patient risk profiles and metastatic patterns:

  • IMDC Risk Stratification: The APOLON study demonstrated a clear relationship between IMDC risk groups and outcomes, with median PFS of 17.1 months in favorable-risk, 12.5 months in intermediate-risk, and 6.2 months in poor-risk patients. [4] Similarly, the Chinese real-world study reported the best objective response rate (ORR) of 58.3% and median PFS of 22.1 months in the favorable-risk subgroup. [1]
  • Metastatic Patterns: Research suggests differential sensitivity of metastatic lesions to this compound. One study observed that remissions occurred in the majority of patients with local recurrence (40%) or pulmonary metastases (60%), while disease progression occurred more frequently in patients with bone (28.6%), liver (28.6%), and brain (42.9%) metastases. [3]
  • Non-Clear Cell Histologies: For patients with nccRCC variants (including papillary, chromophobe, Xp11 translocation, and unclassified), this compound demonstrates clinically meaningful activity with disease control rate of 83.3% and median overall survival of 27.7 months. [5]

Pharmacokinetics and Dose Optimization Strategies

The established recommended starting dose for this compound is 800 mg taken orally once daily under fasted conditions. [6] However, recent pharmacokinetic research provides evidence for optimized dosing strategies to balance efficacy and toxicity.

Table 2: this compound Pharmacokinetic and Dosing Parameters

Parameter Target/Recommendation Clinical Significance
Target Trough Concentration (Cmin,ss) ≥20.5 mg/L Associated with improved PFS (19.6 vs. 52.0 weeks, p=0.004) and tumor shrinkage in mRCC [6]
Liver Toxicity Threshold (Cmin,ss) >34 mg/L 3.35-fold increased risk of CTCAE grade ≥2 liver toxicity (P<0.01) [6]
Therapeutic Window 20-34 mg/L Recommended target range for model-informed precision dosing [6]
Alternative Starting Dose 600 mg once daily fasted Significantly reduces liver toxicity risk (P<0.001) while maintaining Cmin,ss ≥20.5 mg/L in 76% of patients [6]
Dose Modification Guidance

In clinical practice, a significant proportion of patients require dose modifications:

  • Approximately 60% of patients require dose reductions due to toxicity, with over 10% experiencing severe liver toxicity requiring treatment interruptions. [6]
  • In the Italian nccRCC study, 35.4% of patients began with a reduced dose (400 mg or 600 mg) primarily due to age and/or comorbidities. [5]
  • The Chinese real-world study reported that 27.6% of patients required dose reduction or temporary withdrawal, with most adverse events controllable through symptomatic support, dose reduction, or brief drug withdrawal. [3]

Safety and Tolerability Profile

This compound demonstrates a predictable and generally manageable safety profile. The most common adverse events are summarized below.

Table 3: this compound Safety Profile and Adverse Event Management

Adverse Event Incidence Range Grade 3/4 Incidence Management Strategies
Change in Hair Color 34.5%-69.0% [3] [1] Not typically grade 3/4 Reassurance; typically cosmetic
Fatigue 37.9% [3] - Dose modification if severe
Diarrhea Up to 63% [1] - Standard antidiarrheals
Hypertension 24.1%-50% [3] [1] - Antihypertensive therapy
Hand-Foot Syndrome 34.5% [3] 6.9% [3] Topical treatments, dose modification
Elevated ALT/AST 34.5% [3] - Regular monitoring, dose interruption for severe elevation
Any Grade 3/4 AE 20%-45.8% [5] [4] Varies by study Dose modification, treatment interruption

Grade 3 adverse events occurred in approximately 20% of patients in the nccRCC study, with no grade 4 or 5 toxicities reported. [5] The APOLON study reported grade 3/4 adverse events in 45.8% of patients. [4] Liver toxicity represents the most significant safety concern, with a black box warning in the prescribing information due to approximately 60% of patients developing liver toxicity and 12% experiencing severe liver enzyme elevations in the registration study. [6]

Experimental Protocols and Assessment Methodologies

Patient Eligibility Criteria

Inclusion Criteria:

  • Histologically confirmed advanced or metastatic RCC (clear cell or non-clear cell variants)
  • No prior systemic therapy for advanced disease
  • Measurable disease per RECIST 1.1 criteria
  • Age ≥18 years
  • ECOG performance status 0-2
  • Adequate organ function

Exclusion Criteria:

  • Significant cardiovascular disease
  • Uncontrolled hypertension
  • Total gastrectomy or other conditions affecting drug absorption
  • Concurrent use of strong CYP3A4 inhibitors or inducers
Efficacy Assessment Protocol

Imaging Schedule:

  • Perform baseline computed tomography (CT) scans of chest, abdomen, and pelvis within 28 days of treatment initiation
  • Repeat imaging assessments every 8-12 weeks throughout treatment
  • Use consistent imaging techniques and contrast administration for sequential comparisons

Response Evaluation:

  • Assess tumor response according to RECIST 1.1 criteria [5] [1]
  • Categorize responses as complete response (CR), partial response (PR), stable disease (SD), or progressive disease (PD)
  • Require confirmation of sustained response for at least 4 weeks
  • Calculate Objective Response Rate (ORR) as CR + PR
  • Calculate Disease Control Rate (DCR) as CR + PR + SD

Survival Endpoints:

  • Progression-Free Survival (PFS): Time from this compound initiation to radiologic progression or death from any cause [5] [1]
  • Overall Survival (OS): Time from this compound initiation to death from any cause [5] [1]
Safety Assessment Protocol

Monitoring Schedule:

  • Perform physical examination, vital signs (including blood pressure), and symptom assessment at baseline and every 4 weeks
  • Conduct complete blood count and serum chemistry (including liver function tests) at baseline, weekly for the first 8 weeks, then every 4 weeks
  • Monitor thyroid function every 4 weeks during treatment [3]

Toxicity Grading and Management:

  • Grade adverse events according to CTCAE criteria (current version) [5] [3]
  • For Grade 2 toxicities: Consider temporary interruption until resolution to Grade ≤1, then resume at same dose
  • For Grade 3 toxicities: Interrupt treatment until resolution to Grade ≤1, then resume at reduced dose (400-600 mg daily)
  • For Grade 4 toxicities: Permanent discontinuation should be considered
  • Specifically for liver enzyme elevations: More frequent monitoring and dose modification per established guidelines
Pharmacokinetic Monitoring Protocol

Sample Collection:

  • Collect trough blood samples (20-28 hours after last dose) at steady state (after 2-4 weeks of treatment)
  • Use validated LC-MS/MS methods for this compound concentration determination [6]

Therapeutic Drug Monitoring:

  • Target steady-state trough concentration (Cmin,ss) ≥20.5 mg/L for efficacy [6]
  • Consider dose reduction if Cmin,ss >34 mg/L to mitigate liver toxicity risk [6]
  • Apply model-informed precision dosing when available to maintain Cmin,ss between 20-34 mg/L [6]

Signaling Pathways and Mechanism of Action

The following diagram illustrates the molecular mechanism of action of this compound in renal cell carcinoma:

G VHL VHL Gene Inactivation HIF HIF Accumulation VHL->HIF VEGF VEGF Overexpression HIF->VEGF PDGF PDGF Overexpression HIF->PDGF VEGFR VEGFR VEGF->VEGFR PDGFR PDGFR PDGF->PDGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR->Angiogenesis TumorGrowth Tumor Growth & Metastasis Angiogenesis->TumorGrowth This compound This compound Inhibition This compound->VEGFR Blocks This compound->PDGFR Blocks

Clinical Development Workflow

The following diagram outlines the recommended clinical development pathway for this compound in mRCC:

G PatientSelection Patient Selection & Stratification Baseline Baseline Assessment PatientSelection->Baseline Dosing This compound Initiation 800 mg daily fasted Baseline->Dosing Monitoring Therapeutic Drug Monitoring Dosing->Monitoring Efficacy Efficacy Assessment q8-12 weeks Dosing->Efficacy Safety Safety Monitoring q4 weeks Dosing->Safety DoseAdjust Dose Adjustment Based on PK/Toxicity Monitoring->DoseAdjust Continuation Continue until progression or unacceptable toxicity Efficacy->Continuation If controlled disease Safety->DoseAdjust DoseAdjust->Continuation

Conclusion

This compound represents an effective first-line treatment option for patients with mRCC, including those with non-clear cell histologies who are often excluded from clinical trials. The optimized dosing strategy—potentially initiating treatment at 600 mg with therapeutic drug monitoring to maintain trough concentrations between 20-34 mg/L—may improve the efficacy-toxicity balance and minimize treatment interruptions. These application notes provide researchers with comprehensive protocols for implementing this compound treatment in clinical trials and practice, with particular emphasis on patient stratification, response assessment, and personalized dose optimization.

References

Clinical Dosing Protocol and Toxicity Management

Author: Smolecule Technical Support Team. Date: February 2026

The following table outlines the core clinical dosing strategy and management for hepatic toxicity, a key concern with pazopanib.

Aspect Protocol Details
Standard Starting Dose 800 mg orally, once daily until disease progression or unacceptable toxicity [1]
Optimized Starting Dose 600 mg once daily (supported by recent model-informed research to reduce liver toxicity risk) [2]
Administration On an empty stomach (at least 1 hour before or 2 hours after a meal). Tablets should be swallowed whole [1]

| Dose Reduction Schedule | First reduction: 400 mg daily (for RCC) or 600 mg daily (for STS) Second reduction: 200 mg daily (for RCC) or 400 mg daily (for STS) [1] | | Hepatic Toxicity Management (ALT Elevations) | ALT 3-8 x ULN: Continue therapy, monitor weekly until resolution to Grade 1. ALT >8 x ULN: Withhold until Grade 1, then resume at a reduced dose (max 400 mg/day). ALT >3 x ULN with bilirubin >2 x ULN: Permanently discontinue [1] |

Other critical dose adjustments include:

  • Hypertension: Manage with antihypertensives; for Grade 2 or 3 hypertension, reduce this compound dose. Permanently discontinue if hypertension remains Grade 3 despite these measures [1].
  • Other Adverse Reactions: Permanently discontinue for confirmed nephrotic syndrome, arterial thrombotic events, or visual impairment suggestive of RPE detachment [1].

Model-Informed Precision Dosing (MIPD) Protocol

A 2025 population pharmacokinetic and toxicity modeling study proposes a more refined, data-driven dosing strategy to balance efficacy and safety [2]. The goal is to maintain a steady-state trough concentration within a target range.

Therapeutic Drug Monitoring Targets
  • Efficacy Target (Cmin,ss): ≥ 20.5 mg/L is associated with improved progression-free survival [2].
  • Liver Toxicity Threshold (Cmin,ss): > 34 mg/L is associated with a significantly increased risk of Grade ≥2 liver toxicity [2].
  • Recommended Therapeutic Range: 20–34 mg/L [2].

The workflow for implementing this protocol is as follows:

Start Start this compound Therapy InitDose Initial Dose: 600 mg fasted Start->InitDose TDM Therapeutic Drug Monitoring Measure Trough Concentration (Cmin,ss) InitDose->TDM Decision Is Cmin,ss within 20-34 mg/L? TDM->Decision Maintain Maintain Current Dose Decision->Maintain Yes Adjust Adjust Dose & Re-monitor Decision->Adjust No Adjust->TDM

Experimental Protocol for Formulation Development

This compound's poor aqueous solubility limits its absorption. The following table summarizes a Quality-by-Design (QbD) protocol for developing hot-melt extrudates to enhance solubility and bioavailability [3].

Protocol Step Description
Objective Develop solid dispersion of this compound HCl via Hot-Melt Extrusion (HME) to improve solubility and oral bioavailability [3].

| Formulation | Drug: this compound HCl (31.25% w/w) Polymer: e.g., Affinisol 15LV, Kollidon VA64 (62.5% w/w) Plasticizer: Poloxamer 188 (6.25% w/w of total, or 10% w/w of polymer) [3] | | Critical Process Parameters (HME) | Barrel Temperature: Significant impact on torque, disintegration time, and dissolution. Screw Speed: Found to have an insignificant impact on responses [3]. | | Analytical Method (for quantification) | Technique: RP-HPLC Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm) Mobile Phase: Potassium dihydrogen phosphate (pH 2.9) : Acetonitrile (25:75 v/v) Flow Rate: 1.0 mL/min Detection: 215 nm Retention Time: ~2.8 minutes [4] |

The development process for these advanced formulations can be visualized as a sequential workflow:

A Define Target Product Profile (Enhanced Solubility/Bioavailability) B Formulate Solid Dispersion (Drug + Polymer + Plasticizer) A->B C Hot-Melt Extrusion (HME) Optimize: Barrel Temperature B->C D Produce Extrudates C->D E Evaluate Characteristics: - Disintegration Time - Dissolution Profile - Stability D->E F Validate with RP-HPLC (Quantify Drug Content) E->F

Clinical Outcomes by Sarcoma Subtype

This compound's efficacy varies across the diverse histological subtypes of STS. Real-world data provides insights into these differences.

Histological Subtype Median PFS (Months) Disease Control Rate (DCR) Notes
Overall Cohort 4.1 [5] - 5.0 [6] 46.3% [6] - 55.6% [5] DCR = Complete + Partial Response + Stable Disease
Alveolar Soft Part Sarcoma (ASPS) 15.0 [6] Favorable response [5] Recognized as a subtype with better outcomes [5] [6]
Hemangioendothelioma 23.0 [6] Improved response [6] Shows significantly longer PFS [6]
Synovial Sarcoma 5.0 [6] - -
Leiomyosarcoma (LMS) 4.0 [6] - -
Pleomorphic Sarcoma 4.0 [6] - -
Malignant Peripheral Nerve Sheath Tumor (MPNST) 1.5 [6] - Subtype with poorer response [6]

A key finding from real-world studies is that This compound-induced hypothyroidism is a significant prognostic factor, associated with a 7-fold higher odds of disease control and longer PFS and overall survival [5].

Key Takeaways for Research and Development

  • Shift in Dosing Paradigm: The 600 mg starting dose with MIPD is a robust strategy to mitigate hepatotoxicity. This approach requires integration of clinical pharmacokinetics into practice [2].
  • Biomarker Potential: Hypothyroidism may serve as a clinical biomarker for treatment response, meriting further investigation [5].
  • Overcoming Solubility Challenges: Advanced formulation techniques like HME are critical for optimizing the drug's physicochemical properties and clinical performance [3].

I hope these detailed application notes and protocols provide a solid foundation for your research and development work. Should you require more in-depth information on any specific section, feel free to ask.

References

pazopanib therapeutic drug monitoring protocol

Author: Smolecule Technical Support Team. Date: February 2026

Rationale for Therapeutic Drug Monitoring

Pazopanib exhibits complex pharmacokinetics characterized by high inter-individual variability, non-linear absorption, and a narrow therapeutic index [1]. The standard fixed dose of 800 mg once daily results in a variable systemic exposure.

  • Suboptimal Efficacy: Approximately 20% of patients receiving the standard dose fail to achieve the (C_{min,ss} \geq 20.5 , \text{mg/L}) threshold, putting them at risk for inferior treatment outcomes [1] [2].
  • Dose-Limiting Toxicity: Adverse events, particularly hepatotoxicity, are common. Around 60% of patients require dose reductions, with severe liver toxicity leading to treatment interruptions in over 10% of cases [3]. The relationship between this compound exposure and the incidence of certain adverse events is continuous [2].

TDM provides a data-driven approach to personalize dosing, aiming to maximize the chance of therapeutic success while mitigating the risk of serious toxicity.

Detailed TDM Protocol and Workflow

The following diagram and protocol outline the steps for implementing this compound TDM in clinical practice.

This compound TDM Clinical Workflow Start Start this compound at 600-800 mg QD A First PK Sampling (At steady-state: Day 14-28) Start->A After 5-7 half-lives B Measure Trough Concentration (Cmin,ss) A->B C Interpret Result vs. Target Range (20.5 - 34 mg/L) B->C D Maintain Current Dose C->D Within Range E Consider Dose Increase C->E Subtherapeutic (<20.5 mg/L) F Consider Dose Reduction C->F Supratherapeutic (>34 mg/L)

Step 1: Initial Dosing and Timing of First TDM
  • Initial Dose: Consider initiating treatment at 600 mg once daily in a fasted state. Model simulations indicate this starting dose significantly reduces the risk of early liver toxicity while still achieving therapeutic concentrations in a majority of patients [3].
  • First TDM Sample: Collect the first blood sample for TDM at steady-state, typically after 14 to 28 days of treatment. This allows for drug accumulation and stabilization of levels [4].
Step 2: Blood Sampling and Analytical Method
  • Sample Type: Trough concentration ((C_{min,ss})) [5] [3] [4].
  • Collection: Draw blood immediately before the next scheduled dose. The time after the last dose should be between 20 and 28 hours [3]. Accurately record the time of the last dose and the time of sampling.
  • Analytical Technique: Measure plasma this compound concentrations using a validated method, such as liquid chromatography-mass spectrometry (LC-MS/MS) [3] [4].
Step 3: Clinical Decision and Dose Adjustment

Use the measured (C_{min,ss}) to guide dosing decisions as follows:

  • Subtherapeutic ((C_{min,ss} < 20.5 , \text{mg/L})): Increase the dose. If the patient is already on 800 mg QD, a practical intervention is to split the dose to 400 mg twice daily, which can improve total exposure [4].
  • Therapeutic ((C_{min,ss} = 20.5 - 34 , \text{mg/L})): Maintain the current dose and continue periodic monitoring.
  • Supratherapeutic ((C_{min,ss} > 34 , \text{mg/L})): Reduce the dose to decrease the risk of liver toxicity [3].

After any dose adjustment, a follow-up TDM measurement should be taken after another steady-state interval (e.g., 2-3 weeks) to confirm the new concentration is within the target range.

Evidence Summary for this compound TDM

The following table summarizes key clinical studies that form the evidence base for the proposed TDM protocol.

Study / Reference Study Design & Population Key Findings Relevant to TDM
Model-Informed Dose Optimization (2025) [3] PopPK & toxicity modeling in 135 real-world mRCC/STS patients. Established upper toxicity threshold (Cmin,ss >34 mg/L). Supported 600 mg starting dose to improve safety while maintaining efficacy for most patients.
Systematic Review (2024) [5] Systematic review of 10 studies on this compound TDM. Concluded sufficient evidence supports TDM in adult patients to improve efficacy and/or safety.
Real-World STS Cohort Study (2024) [4] Comparison of TDM-guided (n=95) vs. non-TDM-guided (n=27) STS patients. TDM halved the proportion of patients with subtherapeutic exposure (from ~27% to 13%).
Exposure-Response Analysis (2014) [2] Analysis of data from 225 RCC patients in a phase II trial. Defined the pivotal efficacy threshold of Cmin,ss ≥ 20.5 mg/L, associated with significantly improved PFS and tumor shrinkage.

Future Perspectives

While the evidence for TDM is strong, its implementation can be advanced through:

  • Model-Informed Precision Dosing (MIPD): Using population pharmacokinetic models to predict individual exposure and simulate optimal starting doses and dose adjustments prior to treatment initiation [3].
  • Broader Validation: Further prospective studies, particularly in soft tissue sarcoma populations, can help refine the target range and confirm survival benefits [4].

References

Pazopanib Therapeutic Targets & Pharmacokinetic Data

Author: Smolecule Technical Support Team. Date: February 2026

For a concise overview, the following table summarizes the key therapeutic targets and pharmacokinetic parameters for pazopanib monitoring, as identified in recent literature.

Parameter Target / Typical Value Clinical Relevance Source / Context
Efficacy Target (C~min,ss~) ≥ 20.5 mg/L Associated with improved progression-free survival and tumor shrinkage in mRCC; often used for STS. [1] [2] Derived from retrospective clinical analyses. [1]
Liver Toxicity Threshold (C~min,ss~) > 34 mg/L Predicts increased risk of CTCAE grade ≥ 2 liver toxicity. [1] Identified via exposure-toxicity modeling in a 2025 real-world study. [1]
Therapeutic Window (C~min,ss~) 20 – 34 mg/L Proposed target range for model-informed precision dosing to balance efficacy and safety. [1] Recommended based on the efficacy target and toxicity threshold. [1]
Target AUC 750 mg·h·L⁻¹ An alternative exposure target for efficacy and minimal side effects. [3] Determined via population PK analysis to circumvent the practical challenges of trough monitoring. [3]
Recommended Initial Dose 600 mg once daily (fasted) Model simulations show this dose reduces liver toxicity risk while maintaining C~min,ss~ ≥ 20.5 mg/L in 76% of patients. [1] Suggestion from the 2025 dose optimization study. [1]

Protocol 1: Therapeutic Drug Monitoring (TDM) via Trough Concentration

This is the most referenced method in clinical studies for this compound dose individualization. [1] [2]

  • 1. Principle: The steady-state trough plasma concentration (C~min,ss~) is monitored and used as a surrogate for total drug exposure, which is correlated with both clinical efficacy and toxicity. [1] [2] [4]
  • 2. Sample Collection:
    • Timing: Blood samples should be collected at steady-state, just before the next scheduled dose. Steady-state is typically reached after 7-8 days of once-daily dosing. [3]
    • Definition: Samples with a time after the last dose between 20 and 28 hours are considered valid trough concentrations. [1] [5]
    • Handling: Collect blood in K₂ EDTA tubes. Centrifuge samples (e.g., at 2200× g for 10 minutes) to separate plasma. Plasma should be stored at -20 °C or below until analysis. [6]
  • 3. Bioanalytical Method:
    • Core Technology: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). [1] [6]
    • Validation: The method should be validated according to regulatory guidelines (e.g., EMA). Reported performance includes a precision (CV%) of 2.4% and an accuracy deviation of 11%. [1]
    • Procedure: A typical protocol involves using a stable isotope-labeled internal standard (e.g., ¹³C²H₃-pazopanib). After protein precipitation with methanol, the supernatant is injected into the LC-MS/MS system for quantification. [6]

The workflow for this TDM-guided dosing is outlined below.

Start Patient on this compound A Collect Trough Sample (20-28h post-dose) Start->A B LC-MS/MS Analysis A->B C Determine Cmin,ss B->C D Clinical Decision C->D E1 Cmin,ss < 20 mg/L D->E1 E2 Cmin,ss 20-34 mg/L D->E2 E3 Cmin,ss > 34 mg/L D->E3 F1 Consider Dose Increase (e.g., to 800 mg or 400 mg BID) E1->F1 F2 Maintain Current Dose E2->F2 F3 Consider Dose Reduction Due to Toxicity Risk E3->F3

Protocol 2: Population PK (PopPK) and AUC-Guided Dosing

This approach is advantageous when trough sampling is impractical, as it allows for estimation of total drug exposure (AUC) from a single, randomly timed sample. [3]

  • 1. Principle: A population pharmacokinetic model is used to estimate an individual's apparent clearance (CL/F). The area under the curve (AUC) can then be calculated as AUC = Dose / (CL/F). [3]
  • 2. Sample Collection:
    • Timing: A single plasma sample can be collected at any time post-dose during a patient's visit, without the need for strict trough timing. [3]
    • Handling: Identical to Protocol 1 (K₂ EDTA tubes, centrifugation, frozen storage). [3]
  • 3. Modeling and Analysis:
    • Model Structure: this compound PK is often best described by a one-compartment model with first-order absorption and elimination. [3]
    • Key Parameters: A published model reports typical population values for a reference:
      • Apparent Clearance (CL/F): 0.458 L/h [3]
      • Apparent Volume of Distribution (V/F): 22.3 L [3]
      • Absorption Rate (Ka): 0.976 h⁻¹ [3]
    • Covariate Integration: The model can be refined by incorporating patient-specific covariates. Factors to evaluate include:
      • Demographics: Body weight, age, sex. [1] [5]
      • Clinical Status: Tumor type, liver function tests (e.g., ASAT as a covariate on V/F). [3]
      • Concomitant Medications: Use of CYP3A4 inhibitors/inducers and gastric acid-suppressive agents. [1] [5]
    • Software: Models are typically developed using non-linear mixed-effects modeling software like NONMEM, and the analysis can be facilitated by tools such as Perl-speaks-NONMEM (PsN). [1] [5]

Critical Methodological Considerations

  • High Inter- and Intra-Patient Variability: this compound exhibits significant variability in pharmacokinetics. [3] [4] Inter-patient variability can be as high as 67-72%, while intra-patient variability is moderate (mean ~24.7%). [4] High intra-patient variability has been associated with worse overall survival in renal cell carcinoma patients, highlighting the need to monitor for fluctuations and address potential causes like adherence or drug-drug interactions. [4] [7]
  • Impact of Food and Drugs: Administration with food can double this compound exposure. [3] Co-administration with proton-pump inhibitors (e.g., esomeprazole) can reduce C~max~ and AUC by ~40%. [3] These factors must be strictly controlled or recorded for accurate interpretation of plasma concentrations.
  • Tumor Concentration Monitoring: Research has explored measuring this compound directly in tumor tissue. One study found a modest correlation between tumor and plasma concentrations (ρ=0.41). [6] However, no clear correlation with efficacy was established, potentially due to tumor heterogeneity and biopsy timing. [6] This method remains primarily a research tool.

Research Applications and Future Directions

  • Model-Informed Precision Dosing (MIPD): The integration of PopPK, exposure-toxicity, and exposure-efficacy models allows for the simulation of optimal starting doses and individualized dose adjustments. The latest research strongly supports initiating treatment at 600 mg and using MIPD to maintain C~min,ss~ within the 20-34 mg/L range. [1]
  • Feasibility of TDM: Real-world studies demonstrate that TDM-guided dosing is feasible and can reduce the proportion of patients with subtherapeutic this compound exposure by approximately 50%. [2]
  • Novel Formulations: Research into co-amorphous systems, for example with naringin, aims to enhance the poor aqueous solubility and oral bioavailability of this compound, which could potentially reduce variability and hepatotoxicity in the future. [8]

References

Quantitative Data for Pazopanib Dose Optimization

Author: Smolecule Technical Support Team. Date: February 2026

The tables below summarize the key pharmacokinetic (PK) targets and the clinical consequences of suboptimal exposure.

Table 1: Key Pharmacokinetic Targets and Exposure-Response Relationships

Parameter Target Value Clinical Relevance Source / Reference
Efficacy Target (C~min,ss~) ≥ 20.5 mg/L Associated with improved tumor shrinkage and progression-free survival in metastatic renal cell carcinoma (mRCC) [1]. Clinical Pharmacokinetics
Toxicity Threshold (C~min,ss~) > 34 mg/L Associated with a 3.35-fold increased risk of grade ≥ 2 liver toxicity [2]. Model-Informed Dose Optimization
Alternative Efficacy Target (AUC~0-24,ss~) 750 mg·h·L⁻¹ Proposed target area under the curve for maximum efficacy and minimal side effects [3]. Population PK Analysis

Table 2: Consequences of Pazopanib Exposure

Exposure Level C~min,ss~ / AUC~0-24,ss~ Potential Clinical Outcome
Subtherapeutic < 20.5 mg/L Increased risk of suboptimal treatment and disease progression [1].
Therapeutic Range 20.5 - 34 mg/L Optimal window for efficacy while minimizing toxicity risk [2].
Supratherapeutic > 34 mg/L Significantly increased risk of severe (grade ≥ 2) liver toxicity [2].

Protocol for Model-Informed Precision Dosing

This section outlines a step-by-step protocol for implementing TDM for this compound, based on population pharmacokinetic (POPPK) modeling and simulation data [2].

Patient Population and Initial Dose Selection
  • Included Patients: Adults with metastatic Renal Cell Carcinoma (mRCC) or Soft Tissue Sarcoma (STS).
  • Initial Dosing:
    • Standard of Care: 800 mg once daily (QD) under fasted conditions.
    • Recommended Optimized Approach: Initiate treatment with 600 mg QD under fasted conditions. Model simulations show this starting dose achieves the efficacy target (C~min,ss~ ≥ 20.5 mg/L) in 76% of patients while significantly reducing the risk of early liver toxicity compared to 800 mg [2].
Blood Sampling for Therapeutic Drug Monitoring
  • Timing: Collect blood samples for this compound quantification at steady-state, which is reached after approximately 8 days of repeated dosing.
  • Sample Type: Trough-level sampling is standard.
    • Draw the sample immediately before the next scheduled dose.
    • Record the exact time of the last dose and the blood draw.
  • Alternative for Flexibility: If trough sampling is impractical, a limited sampling strategy with 1-2 samples taken at various times post-dose can be used. A POPPK model can then estimate the individual's clearance and calculate their AUC, which can be compared to the target of 750 mg·h·L⁻¹ [3].
Bioanalytical Method: Quantifying this compound Plasma Concentrations
  • Technique: Use a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.
  • Procedure:
    • Sample Preparation: Add a stable isotope-labeled this compound internal standard to 50 µL of plasma sample. Precipitate proteins using methanol or acetonitrile.
    • Chromatography: Inject the supernatant onto a reverse-phase C18 column. Use a gradient elution with mobile phases of ammonium formate buffer and methanol to separate this compound from matrix components.
    • Detection & Quantification: Monitor this compound using multiple reaction monitoring (MRM) in positive electrospray ionization mode. Quantify concentration by comparing the peak area ratio of this compound to the internal standard against a daily calibration curve.
Pharmacokinetic Analysis and Dose Adjustment
  • POPPK Analysis: Estimate individual patient clearance (CL/F) and exposure using a published POPPK model. The model code from the cited study is available in its supplementary materials [2].
  • Dose Adjustment Logic:
    • The goal is to maintain C~min,ss~ between 20.5 and 34 mg/L.
    • If C~min,ss~ < 20.5 mg/L, increase the daily dose. Re-evaluate after 2 weeks.
    • If C~min,ss~ > 34 mg/L, reduce the daily dose to mitigate liver toxicity risk. Re-evaluate after 2 weeks.
    • If using AUC, adjust the dose to achieve a target of ~750 mg·h·L⁻¹ [3].

Clinical Decision Pathway for this compound TDM

The workflow below visualizes the protocol for initiating this compound and using TDM to optimize the dose for an individual patient.

start Start this compound Therapy init_dose Initial Dose: 600 mg QD Fasted start:s->init_dose:n end Continue Monitored Treatment assay assay decision decision reach_steady_state Administer for 8 Days (Reach Steady-State) init_dose:s->reach_steady_state:n collect_sample Collect Trough Blood Sample reach_steady_state:s->collect_sample:n lc_ms_ms LC-MS/MS Analysis collect_sample:s->lc_ms_ms:n measure_cmin Measure Cmin,ss lc_ms_ms:s->measure_cmin:n decide Is Cmin,ss within 20.5 - 34 mg/L? measure_cmin:s->decide:n maintain Maintain Current Dose decide:s->maintain:n Yes Therapeutic adjust_high Cmin,ss > 34 mg/L: Consider Dose Reduction decide:s->adjust_high:n No Toxic   adjust_low Cmin,ss < 20.5 mg/L: Consider Dose Increase decide:s->adjust_low:n No Suboptimal maintain:s->end:n recheck Re-check Cmin,ss after 2 Weeks adjust_high:s->recheck:n adjust_low:s->recheck:n recheck:s->collect_sample:n

Key Considerations for Protocol Implementation

  • Interpatient Variability: this compound exhibits high interpatient variability in pharmacokinetics. A "one-size-fits-all" 800 mg dose leads to a wide range of exposures, explaining why about 20% of patients are underexposed and 60% require dose reductions due to toxicity [2] [1]. Proactive TDM is the solution.
  • Drug-Drug Interactions: this compound absorption is pH-dependent. Concomitant use of proton pump inhibitors (PPIs) drastically reduces its bioavailability. Avoid PPIs, or if necessary, use H2-receptor antagonists or antacids with a staggered dosing schedule [1].
  • Liver Toxicity Monitoring: Routinely monitor liver function tests (ALT, AST, Bilirubin). The identified toxicity threshold (C~min,ss~ > 34 mg/L) provides a quantitative target for pre-emptive dose adjustment to prevent severe hepatotoxicity [2].

References

Comprehensive Application Notes and Protocols for Pazopanib Combination Therapy in Clinical Trials

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Pazopanib and Rationale for Combination Therapy

This compound is an oral multi-tyrosine kinase inhibitor targeting vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, VEGFR-3), platelet-derived growth factor receptors (PDGFR-α, PDGFR-β), fibroblast growth factor receptors (FGFR-1, FGFR-3), and c-Kit. This anti-angiogenic profile has established this compound as an approved monotherapy for advanced renal cell carcinoma and soft tissue sarcoma. The scientific rationale for combining this compound with other therapeutic modalities stems from several mechanisms: (1) potential to overcome intrinsic and acquired resistance to anti-VEGF therapy through targeting complementary pathways; (2) enhancement of drug delivery to tumor sites via vascular normalization effects; and (3) synergistic anti-tumor activity through simultaneous inhibition of multiple oncogenic signaling cascades. Current research focuses on identifying optimal combination partners and sequencing strategies to maximize clinical benefit while managing overlapping toxicities.

Clinical Evidence for this compound Combinations

Summary of Efficacy Outcomes from Clinical Trials

Table 1: Efficacy Outcomes of this compound Combinations Across Various Malignancies

Cancer Type Combination Partner Phase Patient Number Primary Efficacy Endpoint Key Findings
Thyroid Cancer Radioiodine (131I) I 6 Safety Median PFS: 6.7 months; 80% stable disease; No convincing improvement in iodine uptake [1]
Advanced Solid Tumors Gemcitabine I 22 MTD Established MTD: this compound 800 mg + Gemcitabine 1250 mg/m²; 1 PR; 3 patients with prolonged stabilization (>12 cycles) [2] [3]
Sarcoma Vorinostat (HDAC inhibitor) I/II 22 ORR Part of combination study; Overall ORR across combinations: 9% (4/44 patients) [4]
Sarcoma Everolimus (mTOR inhibitor) I/II 6 ORR Part of combination study; Median PFS across all combinations: 9.6 weeks [4]
Sarcoma Trametinib (MEK inhibitor) I/II 13 ORR Part of combination study; Demonstrated safety of this compound combinations [4]
Extrapancreatic NET Place-controlled II 97 (this compound arm) PFS Median PFS: 11.8 vs. 7.6 months (HR=0.54, p<0.001); No OS difference; Increased Grade 3+ AEs (84% vs. 47%) [5]
Ewing Sarcoma Standard chemotherapy Retrospective 11 OS, EFS 2-year OS: 85.7%; 2-year EFS: 68.2%; Manageable toxicity profile [6]
Safety Profile of this compound Combinations

Table 2: Safety and Tolerability of this compound Combination Therapies

Combination Most Frequent AEs (All Grades) Grade 3-4 AEs Dose-Limiting Toxicities Dose Modification Recommendations
This compound + Gemcitabine Fatigue, neutropenia, nausea, decreased appetite Neutropenia, thrombocytopenia Myelosuppression Dose reductions based on hematologic toxicity; >80% of planned dose maintained at MTD [2] [3]
This compound + Radioiodine Fatigue, hematologic toxicity Hematologic toxicity, cardiac arrhythmia Cardiac arrhythmia, Grade 3 fatigue Required cohort expansion; regimen not pursued due to toxicity and low accrual [1]
This compound in epNET Not specified 84% Grade ≥3 AEs (vs 47% placebo) 8% Grade 5 AEs (vs 0% placebo) Recommended not to pursue further development in this context due to risk-benefit profile [5]
This compound + Vorinostat/ Everolimus/MEK inhibitor Not specified Not specified Defined as treatment-related AE leading to dose modification after cycle 1 Treatment continued until progression or prohibitive toxicity [4]

Pharmacological Foundations for Combination Therapy

This compound Signaling Pathways and Pharmacokinetics

This compound primarily exerts its anti-tumor effects through potent inhibition of VEGF-driven angiogenesis, but also targets multiple receptor tyrosine kinases involved in tumor proliferation and survival. The downstream pathways affected include RAS/RAF/MEK/ERK, PI3K/AKT/mTOR, and IP3 signaling cascades [7]. The diagram below illustrates this compound's primary molecular targets and the key signaling pathways it modulates:

pazopanib_pathways This compound Signaling Pathway Inhibition cluster_external External Growth Factors cluster_receptors Receptor Tyrosine Kinases cluster_intracellular Intracellular Signaling Pathways VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR FGF FGF FGFR FGFR FGF->FGFR SCF SCF KIT KIT SCF->KIT RAS_RAF RAS_RAF VEGFR->RAS_RAF PI3K_AKT PI3K_AKT VEGFR->PI3K_AKT PDGFR->RAS_RAF PDGFR->PI3K_AKT FGFR->RAS_RAF FGFR->PI3K_AKT KIT->RAS_RAF ERK ERK RAS_RAF->ERK mTOR mTOR PI3K_AKT->mTOR CellSurvival CellSurvival PI3K_AKT->CellSurvival Angiogenesis Angiogenesis mTOR->Angiogenesis mTOR->CellSurvival ERK->Angiogenesis CellProliferation CellProliferation ERK->CellProliferation This compound This compound This compound->VEGFR Inhibits This compound->PDGFR Inhibits This compound->FGFR Inhibits This compound->KIT Inhibits

Key pharmacological properties influence this compound's suitability for combination therapy:

  • pH-Dependent Solubility: this compound exhibits high solubility at pH 1 but becomes practically insoluble at pH ≥4, significantly impacting absorption and bioavailability [7]. This property creates important considerations for concomitant medications that affect gastric pH.

  • Metabolism and Transport: this compound is primarily metabolized by CYP3A4 and to a lesser extent by CYP1A2, making it susceptible to drug interactions with strong CYP3A4 inhibitors or inducers. It also serves as a substrate for efflux transporters ABCG2 (BCRP) and ABCB1 (P-gp), further contributing to its variable pharmacokinetic profile [7].

  • Protein Binding: With >99.9% plasma protein binding, primarily to albumin, alterations in serum proteins can significantly impact free drug concentrations and subsequent kinase inhibition at target sites [7].

Key Drug Interaction Considerations

The pH-dependent absorption of this compound presents a critical consideration for combination therapy. Concomitant administration with proton pump inhibitors (PPIs) like esomeprazole reduces this compound exposure by approximately 40% due to decreased solubility in elevated gastric pH environments [8]. However, a retrospective cohort study (n=90) found no statistically significant difference in progression-free survival (9.0 vs. 11.0 months) or overall survival (28.0 vs. 30.1 months) between patients taking this compound with or without acid-reducing agents, suggesting the pharmacokinetic interaction may not always translate to reduced clinical efficacy [8].

Additionally, this compound demonstrates complex bidirectional relationships with metabolic enzymes and transporters. It not only serves as a CYP3A4 substrate but also inhibits CYP3A4, CYP2D6, and UGT1A1, creating potential for interactions with drugs metabolized by these enzymes [7]. This is particularly relevant when combining this compound with chemotherapeutic agents that share metabolic pathways.

Experimental Protocols for this compound Combination Therapy

Phase I Dose Escalation Study Design

The standard 3+3 dose escalation design represents the most common approach for establishing the recommended phase II dose (RP2D) of this compound combinations. The following protocol outlines the methodology employed in the phase I trial of this compound plus gemcitabine [2] [3]:

Pre-treatment Evaluation:

  • Obtain informed consent following institutional review board guidelines
  • Confirm histologically/cytologically documented advanced solid tumors refractory to standard therapy
  • Assess inclusion criteria: Age ≥18 years, ECOG performance status 0-1, adequate hematologic function (ANC ≥1.5×10⁹/L, platelets ≥100×10⁹/L), hepatic function (bilirubin ≤1.5×ULN, AST/ALT ≤2.5×ULN), and renal function (creatinine ≤1.5×ULN)
  • Exclude patients with uncontrolled hypertension, significant cardiovascular disease, or active CNS metastases

Treatment Administration:

  • Administer oral this compound once daily continuously beginning on Day 1 of Cycle 1
  • Administer intravenous gemcitabine on Days 1 and 8 of each 21-day cycle
  • Employ a modified 3+3 enrollment scheme with three predefined dose levels:
    • This compound 400 mg + Gemcitabine 1000 mg/m²
    • This compound 800 mg + Gemcitabine 1000 mg/m²
    • This compound 800 mg + Gemcitabine 1250 mg/m²
  • Define dose-limiting toxicity (DLT) as: Grade 4 neutropenia, febrile neutropenia, Grade 4 thrombocytopenia, Grade 3-4 non-hematologic toxicity (despite supportive care), or failure to receive ≥75% of planned doses due to toxicity

Monitoring and Dose Modification:

  • Perform safety assessments throughout treatment (physical examination, ECG, vital signs, laboratory tests)
  • Conduct radiographic tumor assessments every 2 cycles (6 weeks) using RECIST 1.1 criteria
  • Implement dose reductions for this compound based on specific toxicities:
    • Hypertension: Initiate or optimize antihypertensive therapy for persistent Grade 2 hypertension; hold this compound for Grade 3 hypertension until controlled, then resume at reduced dose
    • Hepatotoxicity: Hold this compound for Grade 3 elevations until recovery to Grade 1, then resume at reduced dose; permanently discontinue for Grade 4 hepatotoxicity
    • Other toxicities: Modify doses based on specific guidelines for hematologic toxicity, proteinuria, and other treatment-related adverse events
Protocol for this compound in Combination with Radioiodine for Thyroid Cancer

This specialized protocol was designed to evaluate whether this compound could overcome therapeutic resistance to radioiodine in well-differentiated thyroid cancer [1]:

Patient Selection Criteria:

  • Inclusion: Adults with unresectable recurrent/metastatic well-differentiated thyroid cancer, evidence of tumor iodine uptake on diagnostic or post-therapy scans, 131I-refractory disease (progression within 12 months of 131I therapy or >50% increase in thyroglobulin), ECOG status ≤2
  • Exclusion: Prior cumulative 131I exposure >1000 mCi, poorly controlled hypertension, significant cardiovascular disease, symptomatic CNS involvement, active gastrointestinal conditions that might impair absorption

Study Design and Dosing:

  • Fixed this compound dose (800 mg daily) with escalating 131I doses based on blood/marrow exposure:
    • Dose Level -2: this compound 600 mg + 131I (25 rad)
    • Dose Level -1: this compound 600 mg + 131I (50 rad)
    • Dose Level 1: this compound 800 mg + 131I (50 rad)
    • Dose Level 2: this compound 800 mg + 131I (100 rad)
    • Dose Level 3: this compound 800 mg + 131I (125 rad)
    • Dose Level 4: this compound 800 mg + 131I (150 rad)
  • No intrapatient dose escalation permitted

Assessment Procedures:

  • Perform FDG PET/CT before and after initial this compound treatment (pre-131I therapy) to assess this compound's impact on tumor metabolism
  • Conduct radioiodine uptake scans after combination therapy and compare to historical pre-treatment scans
  • Monitor dose-limiting toxicities during the first treatment cycle, with cohort expansion if DLT observed
Pharmacokinetic Assessment Protocol

Comprehensive pharmacokinetic sampling provides critical data on drug-drug interactions in this compound combination studies:

Sample Collection Schedule:

  • During dose-escalation phase: Collect sparse this compound samples pre-dose and 3.5 hours post-dose on Day 1 of Cycle 1, plus pre-dose on Day 8 of Cycle 1 and Day 1 of Cycle 2
  • For gemcitabine and its metabolite dFdU: Collect samples pre-dose and at 0.5 hours (end of infusion) on Days 1 and 8 of Cycle 1
  • In expansion phase: Implement serial sampling for gemcitabine/dFdU at 0, 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, and 24 hours post-infusion on Day 1 of Cycle 1 (gemcitabine alone) and Day 1 of Cycle 2 (combination)

Analytical Methods:

  • Quantify this compound using validated HPLC/MS/MS method (LLQ: 100 ng/mL)
  • Analyze gemcitabine and dFdU using liquid/liquid extraction with MTBE and chemical derivatization with dansyl chloride, followed by HPLC/MS/MS (LLQ: 50 ng/mL for gemcitabine, 500 ng/mL for dFdU) [3]

Data Analysis:

  • Calculate pharmacokinetic parameters including AUC₀–t, AUC₀–∞, Cmax, Tmax, and t½ using non-compartmental methods
  • Compare geometric least-squares means of this compound and combination partner parameters using linear mixed-effects models

Emerging Strategies and Future Directions

Functional Precision Medicine Approaches

The quadratic phenotypic optimization platform (QPOP) represents an innovative functional precision medicine approach for identifying effective this compound combinations in heterogeneous malignancies like soft tissue sarcoma. This ex vivo platform analyzes a predesigned array of 155 test combinations performed on primary patient samples to rank all possible therapeutic combinations from a 12-drug set [9]. In a study of 45 primary soft tissue sarcoma samples, QPOP demonstrated 77.8% total predictive value for clinical response, successfully identifying this compound as the most effective agent in a patient with solitary fibrous tumor who had progressed on standard doxorubicin therapy [9]. The workflow below illustrates the QPOP process for identifying optimal this compound combinations:

qpop_workflow QPOP Functional Precision Medicine Workflow cluster_sample Patient Tumor Sample Collection cluster_drug Drug Panel Preparation cluster_screening Ex Vivo Drug Screening cluster_analysis Data Analysis & Clinical Application Biopsy Biopsy Processing Processing Biopsy->Processing SingleAgents Single Agent Solutions (this compound + 11 other agents) Processing->SingleAgents CombinationArray 155 Combination Matrix SingleAgents->CombinationArray ViabilityTesting ViabilityTesting CombinationArray->ViabilityTesting QPOPScreening QPOP Algorithmic Screening ViabilityTesting->QPOPScreening Ranking Combination Efficacy Ranking QPOPScreening->Ranking Report Personalized Treatment Report Ranking->Report This compound This compound This compound->SingleAgents Included in panel

This approach has identified promising novel combinations, including This compound plus AZD5153, a BET inhibitor, which demonstrated superior efficacy compared to standard regimens in preclinical models, accompanied by repression of oncogenic MYC and related pathways [9].

Rational Combination Strategies Based on Resistance Mechanisms

Research has identified several potential resistance pathways to this compound monotherapy, including activation of alternative receptor tyrosine kinases such as mTOR, histone deacetylase (HDAC), mitogen-activated protein kinase (MAPK), and ERBB4 pathways [4]. Analysis of The Cancer Genome Atlas (TCGA) data revealed that HDAC, PI3K, HER2, and MAPK/RAS/RAF gene alterations occur in 46% of sarcoma patients (41% with HDAC1-11 alterations), providing molecular rationale for targeting these pathways in combination with this compound [4].

Clinical trials have explored several mechanistically-driven combinations:

  • This compound + HDAC inhibitors: Based on the high frequency of HDAC alterations in sarcoma and potential for synergistic epigenetic modulation
  • This compound + mTOR inhibitors: Addressing potential escape pathways through PI3K/AKT/mTOR signaling activation
  • This compound + MEK inhibitors: Counteracting MAPK pathway activation as a resistance mechanism to VEGF inhibition
  • This compound + HER2 inhibitors: Targeting ERBB4 pathway activation identified as a potential resistance mechanism

Conclusion

This compound combination therapy represents a promising approach for enhancing clinical outcomes across multiple malignancies, particularly for tumors with limited treatment options. The available clinical evidence suggests that rational combination strategies can improve progression-free survival in specific populations, though often with increased toxicity that requires careful management. Successful implementation requires thoughtful consideration of this compound's unique pharmacokinetic properties, particularly its pH-dependent solubility and metabolic profile, which significantly impact drug interaction potential. Emerging functional precision medicine approaches like QPOP offer exciting opportunities to identify patient-specific synergistic combinations that may overcome conventional resistance mechanisms. Future research should focus on optimizing combination sequences, identifying predictive biomarkers for patient selection, and developing novel partners that target complementary pathways in the tumor microenvironment.

References

Pazopanib Administration Protocol: Empty Stomach Requirements

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Pazopanib Pharmacology

This compound is an oral multitargeted tyrosine kinase inhibitor that primarily inhibits vascular endothelial growth factor receptors (VEGFR), platelet-derived growth factor receptors (PDGFR), and c-Kit, thereby blocking angiogenesis and tumor growth [1] [2]. As a targeted therapy, it is approved for advanced renal cell carcinoma and soft tissue sarcoma [3] [4]. The absorption and bioavailability of this compound are significantly influenced by food intake, necessitating specific administration protocols to ensure optimal therapeutic efficacy and safety.

Empty Stomach Administration Requirements

The administration of this compound requires strict adherence to fasting conditions due to the significant impact of food on its bioavailability. The recommended protocol is:

  • Timing: Take this compound on an empty stomach, at least 1 hour before or 2 hours after a meal [5] [3] [2].
  • Dosage Form: Swallow tablets whole with water; do not crush, break, or chew due to the potential for increased absorption rate [2] [4].
  • Dosage: The standard dose is 800 mg (four 200 mg tablets) taken once daily [4].
  • Consistency: Administer at approximately the same time each day to maintain steady-state concentrations [2].

Quantitative Food Effect Data

Table 1: Effect of Food on this compound Pharmacokinetics

Food Condition Effect on Systemic Exposure Clinical Implications
High-fat meal Increase of approximately 2-fold in AUC and C~max~ [4] Increased risk of adverse effects; requires strict fasting
Low-fat meal Similar increase in bioavailability Same precautions apply regardless of meal composition
Empty stomach Optimal and predictable bioavailability Recommended administration condition

The mechanism behind this food effect involves increased solubility and absorption of this compound in the presence of food components, particularly lipids [4]. This enhanced absorption can lead to higher peak concentrations (C~max~) and overall exposure (AUC), potentially increasing the frequency and severity of adverse effects.

Metabolic Pathways and Drug Interaction Considerations

This compound undergoes extensive hepatic metabolism primarily via cytochrome P450 3A4 (CYP3A4) and is a substrate for P-glycoprotein (P-gp) and breast cancer resistance protein [1] [6]. Additional metabolic pathways include weak inhibition of CYP2C8 and CYP2D6, and potent inhibition of UGT1A1 and OATP1B1 [1] [6].

G cluster_metabolism Primary Metabolic Pathways cluster_interactions Significant Drug Interactions cluster_management Management Strategies This compound This compound CYP3A4 CYP3A4 This compound->CYP3A4 Metabolized by Transporters Transporters This compound->Transporters Substrate of Inhibition Inhibition This compound->Inhibition Exhibits StrongInhibitors StrongInhibitors CYP3A4->StrongInhibitors Avoid with StrongInducers StrongInducers CYP3A4->StrongInducers Avoid with AcidReducers AcidReducers Transporters->AcidReducers Absorption affected by Simvastatin Simvastatin Inhibition->Simvastatin Increases risk with DoseReduction DoseReduction StrongInhibitors->DoseReduction Requires AvoidConcomitant AvoidConcomitant StrongInducers->AvoidConcomitant Avoid or use alternatives SeparateDosing SeparateDosing AcidReducers->SeparateDosing Separate by several hours IncreasedMonitoring IncreasedMonitoring Simvastatin->IncreasedMonitoring Requires enhanced liver monitoring

Figure 1. this compound Metabolic Pathways and Clinical Management Implications. This diagram illustrates the primary metabolic pathways of this compound and evidence-based strategies for managing clinically significant drug interactions.

Concomitant Medication Management

Table 2: Management of Significant this compound Drug Interactions

Interacting Drug Class Examples Risk/Mechanism Management Recommendation
Strong CYP3A4 Inhibitors Clarithromycin, itraconazole, ketoconazole [5] Increased this compound exposure [4] Avoid combination; if unavoidable, reduce this compound dose [4]
Strong CYP3A4 Inducers Rifampin, carbamazepine, St. John's wort [2] Decreased this compound efficacy [4] Use alternatives; avoid chronic use with strong inducers [4]
Gastric Acid Reducers PPIs (omeprazole), H2 blockers (famotidine) [2] Reduced this compound absorption [4] Avoid concomitant use; consider short-acting antacids taken several hours apart [2] [4]
Simvastatin Zocor, Vytorin [2] Increased hepatotoxicity risk [4] Increased liver function monitoring; consider alternative statins [4]
Grapefruit Products Grapefruit, grapefruit juice [3] CYP3A4 inhibition Avoid completely during therapy [3]

Clinical Monitoring Protocol

Baseline Assessment:

  • Complete liver function tests (ALT, AST, bilirubin) [1] [4]
  • Electrocardiogram for QT interval assessment [4]
  • Blood pressure measurement [5] [4]
  • Thyroid function tests [4]
  • Urinalysis for protein baseline [4]

Ongoing Monitoring Schedule:

  • Hepatic function: Monitor regularly during treatment and as clinically indicated [4]
  • Blood pressure: Monitor frequently, especially early in treatment (40% of hypertension cases appear by day 9) [5]
  • ECG and electrolytes: At baseline and as clinically indicated for patients at risk of QT prolongation [4]
  • Thyroid function: Periodically during treatment [4]
  • Urine protein: Periodically during treatment [4]

Dose Modification Guidelines

For Hepatotoxicity:

  • Grade 2 ALT elevations: Interrupt therapy until recovery to Grade 1, then resume at 400 mg daily [4]
  • Grade 3 ALT elevations: Interrupt until recovery to Grade 1, then resume at 400 mg daily if benefit outweighs risk [4]
  • Grade 4 ALT elevations: Discontinue permanently [4]

For Other Toxicities:

  • Hypertension: Withhold for severe hypertension and resume based on medical assessment [4]
  • GI perforation/fistula: Permanently discontinue for GI perforation or Grade 4 fistula [4]
  • Arterial thromboembolism: Permanently discontinue [4]
  • Heart failure: Withhold or permanently discontinue based on severity [4]
  • Wound healing complications: Withhold at least 1 week pre-surgery and resume based on healing status [5] [4]

Special Population Considerations

Hepatic Impairment:

  • Moderate hepatic impairment: Reduce dose to 200 mg daily [4]
  • Severe hepatic impairment: Avoid use [4]

Renal Impairment:

  • No dose adjustment required for renal impairment [5]

Practical Administration Workflow

G cluster_pre Pre-Administration Check cluster_admin Administration Phase cluster_post Post-Administration Start Initiate this compound Therapy 800 mg daily CheckFasting Confirm fasting status: ≥1 hour before or ≥2 hours after meal Start->CheckFasting ReviewMeds Review concomitant medications for interactions CheckFasting->ReviewMeds VerifyDose Verify correct dose (usually four 200 mg tablets) ReviewMeds->VerifyDose Administer Administer tablet whole with water only VerifyDose->Administer PostDose Maintain fast for 1 hour after administration Administer->PostDose Document Document administration and any issues PostDose->Document Monitor Continue scheduled monitoring protocols Document->Monitor

Figure 2. this compound Administration Clinical Workflow. This diagram outlines the systematic approach to ensuring proper this compound administration, from pre-administration checks through post-administration monitoring.

Conclusion

The empty stomach administration requirement for this compound is a critical component of its safe and effective use in cancer therapy. The significant food effect observed with this compound necessitates strict adherence to fasting conditions to maintain predictable pharmacokinetics and minimize toxicity risks. Healthcare professionals should ensure comprehensive patient education regarding administration timing, management of drug interactions, and appropriate monitoring parameters. Implementation of these evidence-based protocols will optimize therapeutic outcomes while minimizing the risk of serious adverse events associated with this compound therapy.

References

pazopanib hepatic function monitoring guidelines

Author: Smolecule Technical Support Team. Date: February 2026

Pazopanib Hepatotoxicity Monitoring Guidelines

Introduction and Clinical Significance this compound is an oral multi-kinase inhibitor used for advanced renal cell carcinoma and soft tissue sarcoma [1] [2]. Hepatotoxicity is a well-documented and potentially fatal adverse effect observed during its clinical development and post-marketing use [3] [1] [2]. The U.S. Food and Drug Administration (FDA) label includes a black box warning for severe and fatal hepatotoxicity [2]. In large clinical trials, serum aminotransferase elevations occurred in up to half of patients, with values greater than 5 times the upper limit of normal (ULN) occurring in 8% of patients, and concurrent ALT and bilirubin elevations in 1-2% of patients [1]. Fatal instances of liver injury have been reported, typically occurring within 4 to 12 weeks of initiating therapy [1]. The following guidelines provide a structured approach to monitoring and managing this significant risk.

Official Monitoring Schedule & Recommended Actions The table below summarizes the liver function test (LFT) monitoring schedule as per the official prescribing information and guidelines derived from clinical studies [3] [2].

Table 1: Recommended Liver Monitoring Schedule for this compound

Monitoring Timepoint Recommended Tests Guideline Source / Rationale
Baseline (prior to initiation) ALT, AST, Bilirubin FDA label; Observed <100% compliance in real-world studies (73-74%) [3] [2]
During Treatment ALT, AST, Bilirubin FDA label [2]
• Weeks 3, 5, 7, and 9
• Then monthly for at least 4 months
• As clinically indicated
Following Dose Interruption for Hepatotoxicity Weekly monitoring for at least 8 weeks after restart FDA label [2]

Management Guidelines for Liver Test Abnormalities The prescribing information provides specific guidance for dose modification based on the severity of liver test abnormalities. The following workflow outlines the key decision points.

Start Patient on this compound Routine LFT Monitoring G3_ALT Isolated ALT elevation >3x ULN and ≤8x ULN? Start->G3_ALT G3_Action May continue this compound. Initiate WEEKLY monitoring until ALT returns to Grade 1 or baseline. G3_ALT->G3_Action Yes G4_ALT Isolated ALT elevation >8x ULN? G3_ALT->G4_ALT No G4_Action Interrupt this compound until ALT returns to Grade 1 or baseline. G4_ALT->G4_Action Yes HyLaw ALT >3x ULN AND Bilirubin >2x ULN (without ALP elevation)? G4_ALT->HyLaw No G4_Action->G3_ALT HyLaw->Start No PermStop Permanently discontinue This compound. HyLaw->PermStop Yes

Real-World Management & Dose Modification Strategies Real-world evidence suggests that the management of hepatotoxicity can be more nuanced than the official guidelines. A 2023 observational study found that continuation or restart of this compound after liver toxicity was successful in most patients, with half able to safely continue at the same dose for the remaining treatment duration [4]. Another case report documented successful treatment continuation with recurrent liver toxicity through careful dose reductions and strict surveillance, achieving a good partial response [5]. In such cases, treatment can often be restarted at a reduced dose once LFTs normalize.

Table 2: this compound Dose Reduction Schedule for Adverse Reactions

Dose Reduction Recommended Dose for RCC Recommended Dose for STS
First Reduction 400 mg once daily 600 mg once daily
Second Reduction 200 mg once daily 400 mg once daily

Permanently discontinue this compound if unable to tolerate the second dose reduction. [2]

Experimental Protocols for Mechanistic & Pharmacokinetic Studies

For researchers investigating the mechanisms and management of this compound-induced liver injury, the following protocols provide detailed methodologies.

Protocol 1: Metabolite Identification & Mechanistic Elucidation This protocol is based on a 2019 metabolomics study investigating this compound-induced acute hepatotoxicity in mice [6].

  • Objective: To identify this compound metabolites and elucidate potential mechanisms of hepatotoxicity through oxidative stress.
  • Materials:
    • This compound hydrochloride.
    • Mouse model (e.g., C57BL/6 mice).
    • Ultra-performance liquid chromatography coupled with electrospray ionization quadrupole time-of-flight mass spectrometry (UPLC-ESI-QTOFMS).
    • Recombinant cytochrome P450 enzymes (CYPs).
    • Broad-spectrum CYP inhibitor (e.g., 1-aminobenzotriazole/ABT).
    • Kits for serum ALT and AST analysis.
  • Methodology:
    • Dosing and Sample Collection: Administer this compound (e.g., 150 mg/kg and 300 mg/kg) orally to mice. Collect blood serum for ALT/AST analysis and liver tissue for histopathological examination and metabolomic analysis.
    • In Vitro Incubation: Incubate this compound with a panel of recombinant human CYP enzymes (CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, 3A4) to identify primary metabolic pathways.
    • Metabolite Profiling: Analyze mouse bile, urine, feces, and in vitro incubation samples using UPLC-ESI-QTOFMS. Identify metabolites based on accurate mass and fragmentation patterns.
    • Mechanistic Intervention: Pre-treat a group of mice with the CYP inhibitor ABT prior to this compound administration to assess the role of CYP-mediated metabolism in the observed hepatotoxicity.
    • Data Analysis: Use multivariate statistical analysis (e.g., PCA, OPLS-DA) on metabolomic data from liver tissue to identify significantly altered endogenous metabolites, providing clues to disrupted metabolic pathways.
  • Expected Outcomes: Identification of novel this compound metabolites (e.g., cysteine adducts, aldehyde derivatives), determination of the primary CYP isoforms involved (CYP3A4, CYP1A2), and correlation of specific metabolites with markers of liver injury and oxidative stress [6].

Protocol 2: Assessing the Relationship Between Drug Exposure and Liver Toxicity This protocol is adapted from a 2023 real-world clinical study [4].

  • Objective: To investigate the association between this compound systemic exposure (trough concentration, C~trough~) and the occurrence of liver toxicity in a clinical patient cohort.
  • Study Design: Retrospective observational cohort study.
  • Patient Population: Patients with solid tumors (mRCC or STS) receiving this compound in a routine care setting.
  • Data Collection:
    • Baseline Data: Age, gender, diagnosis, liver metastases, baseline LFTs, co-medication.
    • Exposure Data: Collect this compound plasma samples 6-32 hours after dose at steady-state (≈4 weeks after initiation). Measure this compound concentration using a validated LC-MS/MS method. Calculate C~trough~.
    • Outcome Data: Serial measurements of ALT, AST, and bilirubin throughout treatment.
  • Definitions:
    • Liver Toxicity: ALT and/or AST > 3 × ULN (or > 3 × baseline if abnormal) [4].
    • This compound C~trough~: The estimated plasma concentration immediately before the next dose.
  • Statistical Analysis:
    • Calculate the average this compound C~trough~ over an 8-week period prior to the event in patients with liver toxicity.
    • In patients without liver toxicity, calculate the average C~trough~ over a comparable time period (e.g., the first 8 weeks of treatment).
    • Compare mean or median C~trough~ between the two groups using appropriate statistical tests (e.g., Mann-Whitney U test).
    • Perform logistic regression to assess the association between C~trough~ and the binary outcome of liver toxicity, adjusting for potential confounders like age and liver metastases.
  • Application: This study design helps validate or refute exposure-toxicity relationships suggested by clinical trials in a real-world population, informing the utility of therapeutic drug monitoring (TDM) [4].

Protocol 3: Genotype-Guided Management of Hepatotoxicity This protocol is based on a study investigating the role of UGT1A1 polymorphisms in this compound-induced liver toxicity [7].

  • Objective: To evaluate the impact of the UGT1A1 TA repeat polymorphism on the development of hyperbilirubinemia and overall treatment outcomes in patients receiving this compound.
  • Patient Cohort: Patients diagnosed with metastatic renal cell carcinoma initiating first-line this compound therapy.
  • Methodology:
    • Genotyping: Perform UGT1A1 promoter genotyping (TA repeat polymorphism) on patient DNA samples. Common genotypes are TA6/TA6 (wild-type), TA6/TA7 (heterozygous), and TA7/TA7 (homozygous, associated with Gilbert's syndrome).
    • Monitoring and Assessment: Monitor patients for liver toxicity (ALT/bilirubin elevations) using CTCAE criteria. Record the time to onset and severity of toxicity.
    • Dose Management: For patients developing toxicity, interrupt this compound. Upon LFT normalization, restart this compound at a reduced dose. The degree of dose reduction may be guided by the severity of the initial toxicity and the patient's UGT1A1 genotype.
    • Outcome Analysis: Compare progression-free survival (PFS) and overall survival (OS) between patients with different UGT1A1 genotypes using Kaplan-Meier and log-rank methods.
  • Expected Outcomes: Patients with UGT1A1 polymorphisms (TA6/TA7, TA7/TA7) may have a higher incidence of hyperbilirubinemia but can safely continue this compound at lower doses and may experience improved PFS and OS compared to those with the wild-type genotype [7].

Key Research Data and Evidence Summary

Table 3: Summary of Key Evidence on this compound Hepatotoxicity

Evidence Category Key Finding Reference / Context
Real-World Compliance Baseline monitoring: 73-74%. Monitoring every 4 weeks: 37-39%. Analysis of VA & US oncology databases (n=571) [3]
Clinical Trial Incidence ALT/AST >5x ULN: 8% of patients. Concurrent ALT & Bilirubin elevation: 1-2%. LiverTox analysis of large clinical trials [1]
Exposure-Toxicity Relationship No clear relationship found between this compound C~trough~ and occurrence of liver toxicity in a real-world cohort. Observational study (n=133); median C~trough~ was similar in groups with/without toxicity [4]
Genetic Predisposition UGT1A1 (TA7/TA7) polymorphism is associated with this compound-induced hyperbilirubinemia. Clinical study in mRCC patients (n=261) [7]
Successful Rechallenge 64% (16/25) of patients with liver toxicity successfully continued or restarted this compound; half at the same dose. Real-world management study [4]

Conclusion for Clinical Practice and Research

This compound hepatotoxicity is a significant clinical concern that mandates strict adherence to monitoring guidelines. While official protocols require baseline and frequent early LFTs, real-world data shows compliance is suboptimal [3]. Emerging evidence suggests that hepatotoxicity is manageable, and many patients can continue benefiting from therapy through dose interruptions, reductions, and careful rechallenge [5] [4]. Future research should focus on validating predictive biomarkers, such as UGT1A1 genotype, and refining therapeutic drug monitoring to optimize the benefit-risk profile for each individual patient [4] [7].

References

Comprehensive Clinical Trial Analysis of Pazopanib: Efficacy Endpoints, Biomarkers, and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Mechanism of Action

Pazopanib is an orally active small molecule tyrosine kinase inhibitor (TKI) that targets multiple receptor pathways involved in tumor angiogenesis and oncogenesis. As a second-generation anti-angiogenesis TKI, it was designed to have a more selective receptor targeting profile than first-generation counterparts like sunitinib and sorafenib, potentially resulting in improved tolerability [1]. This compound primarily inhibits vascular endothelial growth factor receptors (VEGFRs; coded for by FLT1, KDR, and FLT4), platelet-derived growth factor receptors (PDGFRs; PDGFRA and PDGFRB), and KIT [1] [2]. Through inhibition of these critical receptors, this compound blocks downstream activation of key signaling pathways including RAS/RAF/MEK/ERK, PI3K/AKT/mTOR, and IP3 pathways [1].

Beyond its anti-angiogenic effects, preclinical evidence suggests this compound exerts direct antitumor activity through MAPK pathway inhibition and modulation of the tumor microenvironment [2]. This dual mechanism—combining antiangiogenic and direct anticancer effects—provides the rationale for its clinical application across multiple tumor types. The drug is classified as a Biopharmaceutics Classification System Class 2 compound (high permeability, low solubility), which significantly influences its absorption characteristics and pharmacokinetic profile [1].

Clinical Applications and Clinical Trial Efficacy Endpoints

This compound has demonstrated clinical efficacy across multiple malignancies, leading to its approval for advanced renal cell carcinoma and metastatic soft tissue sarcoma. The efficacy endpoints across various clinical trials provide critical insights into its clinical utility and form the basis for regulatory approvals and clinical practice guidelines.

Table 1: this compound Efficacy Across Different Cancer Types in Clinical Trials

Cancer Type Trial/Setting Primary Endpoint Result Secondary Endpoints Key Findings
Soft Tissue Sarcoma [3] [2] PALETTE Phase III (N=372) Progression-Free Survival (PFS) 4.6 months vs 1.6 months (placebo) Overall Survival (OS), Overall Response Rate (ORR) Significant PFS improvement; OS: 11.9 vs 10.4 months (NS); ORR: 6% (PR only)
Soft Tissue Sarcoma [3] Real-World Study (N=99, Hungary) PFS 3 months OS, ORR, Disease Control Rate (DCR) Shorter PFS/OS vs PALETTE; ORR: 14%; DCR: 40.45%
Renal Cell Carcinoma [4] PROTECT Adjuvant Phase III Disease-Free Survival (DFS) Not significant in ITT600 population DFS in ITT800 population Higher exposure correlated with improved DFS
Extrapancreatic NET [5] Phase II Randomized (N=171) PFS 11.8 months vs 7.6 months (placebo) OS, ORR, Time to Treatment Failure Significant PFS improvement (HR=0.54); no OS difference
Metastatic RCC [6] APOLON Real-World (N=217) PFS 10.6 months overall OS, ORR, Safety PFS by IMDC risk: favorable 17.1m, intermediate 12.5m, poor 6.2m

The PALETTE trial, a landmark phase III study in soft tissue sarcoma, established the efficacy of this compound in this challenging disease population. This prospective double-blind placebo-controlled randomized multicenter study excluded specific sarcoma subtypes including adipocytic sarcoma, embryonal rhabdomyosarcoma, gastrointestinal stromal tumor, dermatofibrosarcoma protuberans, and inflammatory myofibroblastic sarcoma [2]. The significant PFS benefit demonstrated in this trial led to regulatory approval, though the lack of significant overall survival benefit has influenced health economic assessments and funding decisions in some healthcare systems [2].

Real-world evidence, such as the Hungarian retrospective analysis of 99 patients, generally confirms the efficacy observed in clinical trials, though often with modestly reduced outcomes potentially reflecting broader, less-selected patient populations. In this real-world cohort, this compound was most frequently used in the third-line setting, with median PFS and OS of 3 months and 7 months, respectively [3]. The higher ORR observed in this study (14% versus 6% in PALETTE) may reflect differences in assessment methodologies or patient selection [3].

Table 2: Efficacy by Histological Subtype in Soft Tissue Sarcoma

Histological Subtype Progression-Free Rate at 12 Weeks Median PFS Notes
Leiomyosarcoma [2] 44% Not reported Included in PALETTE and EORTC trials
Synovial Sarcoma [2] 49% Not reported Included in PALETTE and EORTC trials
Liposarcoma [2] 26% Not reported Lower response rate in EORTC trial
Other Eligible Subtypes [2] 39% Not reported Mixed group of eligible subtypes

In the adjuvant RCC setting (PROTECT trial), the primary DFS endpoint was not met in the ITT600 population, which started at a reduced dose of 600 mg daily due to tolerability concerns [4]. However, exploratory analyses revealed that patients achieving higher this compound exposure derived significant clinical benefit, highlighting the importance of exposure-response relationships in understanding clinical trial outcomes [4].

Exposure-Response Relationships and Therapeutic Drug Monitoring

The relationship between this compound exposure and clinical efficacy has been extensively characterized, providing crucial insights for optimal dosing strategies. A threshold concentration of 20.5 μg/mL for steady-state trough concentration (Ctrough) has been established as a key predictor of clinical response in multiple studies [1] [4].

In the PROTECT adjuvant RCC study, analysis of this compound exposure demonstrated that patients with higher early Ctrough quartiles achieved significantly longer disease-free survival (adjusted hazard ratio 0.58; 95% CI, 0.42–0.82; P = 0.002) [4]. Patients who achieved early or late Ctrough >20.5 μg/mL had markedly improved DFS outcomes (not estimable vs 29.5 months, P = 0.006, and not estimable vs 29.9 months, P = 0.008, respectively) [4]. These exposure-response relationships persisted without a correlated increase in most grade 3/4 adverse events, with the exception of hypertension [4].

The pharmacokinetic profile of this compound demonstrates wide interpatient variability, with considerable intrapatient fluctuations that may result from differential absorption, metabolism, or elimination patterns [1]. Factors influencing this compound absorption include timing relative to food consumption (as food increases AUC and Cmax twofold), concomitant medications affecting gastric pH, and pharmaceutical formulation [1]. This variability underscores the potential utility of therapeutic drug monitoring in optimizing clinical outcomes.

Safety and Tolerability Profile

This compound demonstrates a safety profile consistent with its mechanism as a VEGFR-targeting TKI, with certain unique characteristics that influence its clinical application.

The most common adverse events associated with this compound treatment include fatigue, diarrhea, nausea, weight loss, hypertension, and elevated liver enzymes [2]. Hematological toxicities may include thrombocytopenia and leukocytopenia, while hair depigmentation represents a distinctive though not dose-limiting cosmetic effect [3] [2].

In the PALETTE trial, dose reductions were necessary in 39% of patients receiving this compound, with treatment interruption required in 49% and discontinuation due to side effects in 14% [2]. Real-world experience suggests even higher rates of dose modification, with 56 of 99 patients (56.6%) requiring dose reduction in the Hungarian retrospective analysis [3].

Hepatotoxicity represents a clinically significant concern, with some evidence suggesting genetic predispositions may increase risk. Specifically, the ABCG2 rs2231142 polymorphism (GT + TT vs GG) has been associated with increased likelihood of drug-induced liver injury when this compound is co-administered with simvastatin [1]. Additional warnings exist for patients with Gilbert's syndrome (UGT1A1 28/28 genotype), who face greater risk of hyperbilirubinemia [1].

Experimental Protocols and Assessment Methodologies

Clinical Trial Design Considerations

For investigators designing clinical trials with this compound, several key elements require careful consideration:

  • Patient Stratification: Clinical trials should stratify patients by histological subtype in sarcoma studies, as response rates vary significantly between subtypes [2]. For RCC trials, IMDC risk criteria provide important prognostic stratification [6].

  • Dosing Regimen: The standard starting dose is 800 mg once daily in the metastatic setting [3] [2]. Protocol should specify dose modification guidelines, typically including reduction to 400 mg daily for management of toxicity [3]. In the adjuvant setting, 600 mg may be considered as a starting dose with potential escalation based on tolerability [4].

  • Concomitant Medications: Protocols should address management of drugs that affect gastric pH (proton pump inhibitors, H2 antagonists) and strong CYP3A4 inhibitors or inducers, with clear guidelines on administration intervals and alternative medications [1].

Pharmacokinetic Assessment Protocol

Objective: To characterize this compound exposure and its relationship to efficacy and safety endpoints.

Sample Collection:

  • Collect steady-state blood trough concentrations at week 3 or 5 (early Ctrough) and week 16 or 20 (late Ctrough) [4]
  • Ensure predose samples are collected before the next this compound dose administration, 20-28 hours after the last dose
  • Verify that steady-state samples follow at least 10 consecutive daily this compound doses without dose change or interruption [4]

Analytical Methodology:

  • Employ validated liquid chromatography tandem mass spectrometry (LC-MS/MS) methodology
  • Use calibration curves linear over the range of 100-50,000 ng/mL in human plasma [4]
  • Implement quality control samples at low, medium, and high concentrations

Data Analysis:

  • Apply population PK modeling approaches using nonlinear mixed effect modeling
  • Compute empirical Bayes estimates of this compound plasma concentrations for each patient
  • Correlate Ctrough values with efficacy endpoints using multivariate Cox proportional hazard regression analysis [4]
Efficacy Assessment Protocol

Radiological Assessment:

  • Conduct CT scans every 3 months or per protocol-specified intervals
  • Implement blinded independent central review (BICR) for objective endpoint assessment in randomized trials [5]
  • Apply RECIST 1.1 criteria consistently for tumor response evaluation [5]

Endpoint Definitions:

  • Progression-Free Survival (PFS): Time from randomization/treatment initiation to documented disease progression or death from any cause [5]
  • Overall Survival (OS): Time from randomization to death from any cause [3]
  • Objective Response Rate (ORR): Proportion of patients with complete or partial response confirmed ≥4 weeks apart [5]
  • Disease Control Rate (DCR): Proportion of patients with complete response, partial response, or stable disease [3]

The following diagram illustrates the key signaling pathways inhibited by this compound and their relationship to downstream biological effects:

G cluster_targets Primary Molecular Targets cluster_pathways Inhibited Signaling Pathways This compound This compound VEGFR VEGFR This compound->VEGFR PDGFR PDGFR This compound->PDGFR KIT KIT This compound->KIT RAS_RAF RAS/RAF/MEK/ERK Pathway VEGFR->RAS_RAF PI3K_AKT PI3K/AKT/mTOR Pathway VEGFR->PI3K_AKT IP3_pathway IP3 Pathway VEGFR->IP3_pathway PDGFR->RAS_RAF PDGFR->PI3K_AKT Tumor_microenvironment Tumor Microenvironment Modulation PDGFR->Tumor_microenvironment KIT->RAS_RAF KIT->PI3K_AKT Anti_angiogenic Anti-angiogenic Effects RAS_RAF->Anti_angiogenic Direct_anti_tumor Direct Anti-tumor Effects RAS_RAF->Direct_anti_tumor PI3K_AKT->Anti_angiogenic PI3K_AKT->Direct_anti_tumor IP3_pathway->Anti_angiogenic subcluster_biological_effects subcluster_biological_effects Clinical_outcomes Clinical Outcomes • Improved PFS • Tumor Shrinkage Anti_angiogenic->Clinical_outcomes Direct_anti_tumor->Clinical_outcomes Tumor_microenvironment->Clinical_outcomes

Pharmacodynamic Biomarker Assessment

Circulating Biomarkers:

  • Monitor plasma VEGF levels at baseline and during treatment (increases of >3-fold observed in ~50% of patients) [2]
  • Assess soluble VEGFR2 levels as a potential marker of target engagement

Functional Imaging:

  • Implement dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) to assess tumor vascular changes
  • Schedule baseline scans followed by repeat assessments at Day 8 and Day 22 of treatment [2]
  • Evaluate parameters including tumor blood flow and vascular permeability
  • Define response as >50% reduction in tumor blood flow parameters [2]

Hypertension Monitoring:

  • Implement frequent blood pressure monitoring, especially during initial treatment weeks
  • Document correlation between blood pressure changes and this compound trough concentrations [2]

The following diagram illustrates the experimental workflow for pharmacokinetic and pharmacodynamic assessments in this compound clinical trials:

G cluster_baseline Baseline Assessments cluster_treatment Treatment Phase cluster_efficacy Efficacy Assessment cluster_analysis Integrated Analysis Imaging_baseline Tumor Imaging (RECIST 1.1) PK_early Early PK Sampling (Week 3-5) Imaging_baseline->PK_early Biomarkers_baseline Circulating Biomarkers (VEGF, soluble VEGFR2) Biomarkers_baseline->PK_early DCE_MRI_baseline DCE-MRI DCE_MRI_early DCE-MRI (Day 8 & 22) DCE_MRI_baseline->DCE_MRI_early BP_baseline Blood Pressure Baseline BP_monitoring BP Monitoring (Weekly first month) BP_baseline->BP_monitoring Genetic_baseline Genetic Biomarkers (UGT1A1, ABCG2) Genetic_baseline->PK_early PK_late Late PK Sampling (Week 16-20) PK_early->PK_late Imaging_q3m Tumor Imaging Q3M PK_early->Imaging_q3m Exposure_response Exposure-Response Analysis PK_early->Exposure_response DCE_MRI_early->Imaging_q3m Biomarker_correlation Biomarker-Clinical Correlation DCE_MRI_early->Biomarker_correlation BP_monitoring->Imaging_q3m BP_monitoring->Biomarker_correlation Response_evaluation Response Evaluation (RECIST 1.1) PK_late->Response_evaluation PK_late->Exposure_response Imaging_q3m->Response_evaluation Response_evaluation->Exposure_response Response_evaluation->Biomarker_correlation

Conclusion

This compound represents an important therapeutic option in the management of advanced RCC and soft tissue sarcoma, with emerging evidence supporting its activity in other malignancies such as extrapancreatic neuroendocrine tumors. The comprehensive analysis of efficacy endpoints across clinical trials reveals consistent PFS benefits across indications, though translation to OS advantage remains limited.

Critical to optimizing this compound's clinical utility is recognition of the exposure-response relationship, with a target Ctrough of >20.5 μg/mL associated with improved outcomes. The development of predictive biomarkers—both pharmacokinetic and potentially pharmacogenetic—represents an important area for future research to enhance patient selection and individualize dosing strategies.

For clinical investigators, careful attention to trial design elements including appropriate patient stratification, standardized efficacy assessment methodologies, and comprehensive pharmacokinetic sampling is essential for generating robust evidence regarding this compound's efficacy in new clinical settings.

References

Comprehensive Methodology for Pazopanib Real-World Evidence Studies: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Real-World Evidence for Pazopanib

This compound, a multi-targeted tyrosine kinase inhibitor approved for advanced renal cell carcinoma (RCC) and soft tissue sarcoma (STS), has well-established efficacy from randomized clinical trials (RCTs). However, real-world evidence (RWE) is increasingly crucial for understanding how this agent performs in diverse clinical populations that often differ significantly from the highly selected participants in registration trials. RWE studies capture data from routine clinical practice across varied healthcare settings, providing insights into effectiveness patterns, safety profiles, and optimal sequencing in heterogenous patient populations that include those typically excluded from controlled trials, such as elderly patients, those with multiple comorbidities, or those with compromised performance status.

The methodological rigor applied to RWE generation directly impacts the validity and utility of the resulting evidence. These studies face unique challenges including data completeness, confounding factors, and treatment allocation bias that must be addressed through robust study designs and analytical approaches. For this compound specifically, RWE studies have provided critical insights into dosing patterns, toxicity management strategies, and effectiveness across different demographic and clinical subgroups, ultimately helping clinicians optimize therapeutic individualization [1] [2] [3].

Study Designs for this compound Real-World Evidence

Real-world studies of this compound employ various methodological designs, each with distinct advantages and limitations depending on the research question. The most common approaches include:

  • Retrospective Cohort Studies: These analyses extract data from existing medical records, registries, or administrative databases to examine outcomes in patients who have already received this compound. The Hungarian sarcoma study exemplifies this approach, analyzing 99 patients with advanced soft tissue sarcoma over a 10-year period to assess progression-free survival, overall survival, and safety outcomes in routine practice [1]. This design allows for rapid data collection for large sample sizes but may be limited by missing data and retrospective determination of outcomes.

  • Prospective Observational Studies: Studies like the PRINCIPAL trial prospectively follow patients with advanced RCC who have been prescribed this compound according to standard clinical practice. This design allows for pre-specified endpoints, standardized data collection, and comprehensive assessment of quality of life and patient-reported outcomes, while still reflecting real-world treatment patterns [3]. The prospective nature typically yields more complete and higher quality data than retrospective designs.

  • Non-Interventional Studies: The PAZOREAL study represents this category, where researchers observe and document routine care without influencing treatment decisions. These studies are particularly valuable for understanding prescribing patterns, treatment sequencing, and health economic outcomes in real-world settings [4]. The absence of intervention mandates minimizes selection bias and increases generalizability to broader populations.

Table 1: Comparison of Real-World Study Designs for this compound Research

Design Type Key Features Advantages Limitations Example Studies
Retrospective Cohort Analysis of existing data; historical perspective Rapid execution; large sample size; cost-effective Missing data; limited variables; recall bias Hungarian STS study [1]
Prospective Observational Pre-specified protocol; forward-looking data collection Higher data quality; standardized assessments; patient-reported outcomes Longer timeline; higher cost; potential for Hawthorne effect PRINCIPAL study [3]
Non-Interventional Pure observation without influencing care High external validity; minimal selection bias Confounding by indication; channeling bias PAZOREAL study [4]

Population Selection and Eligibility Criteria

Defining the appropriate study population is fundamental to generating meaningful real-world evidence for this compound. The target population should reflect the clinical population that would receive the drug in routine practice, while ensuring sufficient homogeneity for interpretable results.

  • Inclusion Criteria: Most real-world studies of this compound include adult patients (≥18 years) with histologically confirmed advanced or metastatic RCC (clear cell or predominant clear cell) or advanced soft tissue sarcoma who initiated this compound treatment within the study timeframe. The PRINCIPAL study, for example, required a diagnosis of clear cell advanced/metastatic RCC and a clinical decision to initiate this compound within 30 days of enrollment [3]. This approach captures patients across diverse clinical settings, including those who may have started treatment before study enrollment.

  • Exclusion Criteria: Common exclusions include prior treatment with other VEGF-targeting agents (in the first-line setting), participation in concurrent interventional clinical trials that might influence outcomes, and insufficient documentation for outcome assessment. The Chinese RCC study specifically excluded patients with poor IMDC risk stratification to focus on favorable and intermediate-risk populations where this compound is most commonly used [2].

  • Comparison Groups: Some RWE studies incorporate comparator arms, such as the PAZOREAL study which examined sequential treatment with nivolumab or everolimus following first-line this compound [4]. When comparing effectiveness across treatments, methodological approaches like propensity score matching are often employed to adjust for confounding factors, though this cannot account for unmeasured variables.

An important methodological consideration is the distinction between clinical trial-eligible (CTE) and non-clinical-trial-eligible (NCTE) populations. The PRINCIPAL study demonstrated that while only 14.8% of real-world patients met the stringent criteria for the COMPARZ clinical trial, this compound effectiveness was similar between CTE and NCTE groups, supporting its broad applicability across diverse patient populations [3].

Data Collection and Endpoint Specification

Robust data collection and appropriate endpoint specification form the foundation of high-quality this compound real-world evidence. The methodological approach must balance comprehensive data capture with feasibility in diverse clinical settings.

Endpoint Definitions
  • Primary Endpoints: Time on drug (ToD), defined as the duration from first to last treatment administration, serves as a common primary endpoint in RWE studies like PAZOREAL, reflecting both effectiveness and tolerability [4]. Progression-free survival (PFS), measured from treatment initiation to disease progression or death from any cause, is another frequently used primary endpoint, as demonstrated in the Hungarian sarcoma study (median PFS: 3 months) [1] and Chinese RCC study (median PFS: 21.2 months) [2].

  • Secondary Endpoints: Overall survival (OS) represents a key secondary endpoint in most studies, with the PRINCIPAL study reporting a median OS of 29.9 months in advanced RCC patients [3]. Objective response rate (ORR), disease control rate (DCR), and safety outcomes provide additional dimensions of treatment evaluation. The Chinese RCC study reported an ORR of 29% and DCR of 90% with first-line this compound [2].

Data Sources and Collection Methods
  • Electronic Health Records (EHR): Structured and unstructured data from EHR systems provide detailed clinical information, including patient demographics, treatment history, laboratory values, and progression assessments. The Hungarian study utilized the Medworks medical system for data extraction [1], while others have employed specialized data extraction tools like the Clinical Data Collector [5].

  • Prospective Case Report Forms: Designed specifically for the study, these forms standardize data collection across multiple sites, as seen in the multinational PRINCIPAL study which collected data approximately every 3 months [3].

  • Patient-Reported Outcomes: Quality of life instruments like the EQ-5D-5L questionnaire used in PAZOREAL provide valuable insights into treatment impact from the patient perspective [4].

Table 2: Core Endpoints in this compound Real-World Evidence Studies

Endpoint Category Specific Measures Definition Data Collection Method Example Findings
Effectiveness Progression-Free Survival (PFS) Time from initiation to progression or death Radiologic assessment per RECIST 1.1 10.3 months (PRINCIPAL) [3]
Overall Survival (OS) Time from initiation to death from any cause Medical records, death registries 29.9 months (PRINCIPAL) [3]
Time on Drug (ToD) Duration from first to last treatment Prescription records, medication logs 6.3 months first-line (PAZOREAL) [4]
Response Objective Response Rate (ORR) Complete + partial responses Radiologic assessment 30.3% (PRINCIPAL) [3]
Disease Control Rate (DCR) ORR + stable disease Radiologic assessment 56.9% first-line (PAZOREAL) [4]
Safety Adverse Event Profile Type, frequency, severity of AEs CTCAE grading, laboratory monitoring 60.7% with AEs of special interest (PRINCIPAL) [3]
Dose Modifications Reductions, interruptions, discontinuations Treatment records 56% requiring dose reduction (Hungarian study) [1]

Statistical Analysis Protocols

Appropriate statistical methodology is essential for generating valid evidence from real-world this compound studies. The analytical approach must account for the inherent limitations of observational data while providing clinically meaningful insights.

Survival Analysis Methods
  • Time-to-Event Analyses: The Kaplan-Meier method is standard for estimating survival functions (PFS and OS) from real-world data, as applied in the PAZOREAL, PRINCIPAL, and Chinese RCC studies [2] [3] [4]. This approach appropriately handles censored data from patients lost to follow-up or without events at the time of analysis. Cox proportional hazards models enable multivariate adjustment for potential confounders such as age, performance status, and risk stratification.

  • Subgroup Analyses: Pre-specified examinations of treatment effects across clinically relevant subgroups (e.g., by IMDC risk criteria, histologic subtype, age groups) provide insights into effectiveness in specific populations. The Chinese RCC study demonstrated significant PFS differences between intermediate-risk patients with one (25.9 months) versus two (11.2 months) risk factors, highlighting the importance of further stratification [2].

Safety and Tolerability Assessment
  • Adverse Event Analysis: The Common Terminology Criteria for Adverse Events (CTCAE) provides standardized grading for toxicity evaluation. In the Hungarian sarcoma study, hematological toxicity was detected in 23% of cases, with non-hematological adverse events documented in half of the patients [1]. Time-to-event analysis for specific adverse events (e.g., time to grade ≥2 liver toxicity) offers additional insights into the safety profile.

  • Dose Intensity Evaluation: Relative dose intensity (RDI) calculations compare actual delivered dose to the standard 800 mg daily starting dose. The PRINCIPAL study used a threshold of 85% (based on COMPARZ mean RDI) to explore the impact of dose reductions on efficacy outcomes [3]. Multivariate logistic regression can identify factors associated with RDI <85%.

Model-Informed Precision Dosing Approaches

Advanced pharmacokinetic/pharmacodynamic modeling supports personalized this compound dosing in real-world settings. A 2025 population pharmacokinetic study identified a steady-state trough concentration (Cmin,ss) threshold of >34 mg/L associated with a 3.35-fold increased risk of grade ≥2 liver toxicity, while Cmin,ss ≥20.5 mg/L is associated with improved efficacy in RCC [5]. These findings support an initial dose of 600 mg fasted, followed by model-informed precision dosing to maintain Cmin,ss between 20-34 mg/L for optimal efficacy-toxicity balance [5].

Safety Monitoring and Management Protocols

Standardized safety assessment is critical in this compound RWE studies, given its characteristic toxicity profile and the need for dose modifications in real-world practice.

  • Liver Toxicity Monitoring: The black box warning for hepatotoxicity necessitates rigorous monitoring of liver function tests (ALT, AST, ALP). The model-informed dosing study established specific protocols for assessing liver toxicity, defining events as CTCAE grade ≥2 ALT, AST, or ALP elevation [5]. This study found that approximately 60% of patients require dose reductions due to toxicity, with severe liver enzyme elevations occurring in over 10% of cases [5].

  • Dose Modification Documentation: Real-world studies should systematically capture dose adjustments, including reductions (typically to 400 mg daily), interruptions, and discontinuations. The Hungarian study reported that 56 patients (56.6%) required dose reductions during this compound treatment [1], higher than the 39% reported in the PALETTE trial, highlighting important real-world tolerability patterns.

  • Comprehensive Adverse Event Collection: Beyond the common adverse reactions (hypertension, diarrhea, hair color changes, transaminase elevations), studies should document rare but serious events and those leading to treatment discontinuation. The PRINCIPAL study employed a structured approach for capturing adverse events of special interest (AESIs), defined as any AE resulting in dose modification or discontinuation, or reports of new onset/worsened hypertension, cardiac or thyroid dysfunction, or liver toxicity [3].

Visualization of this compound RWE Study Workflow

The following diagram illustrates the comprehensive methodology for conducting real-world evidence studies on this compound, integrating key design elements from the reviewed studies:

PazopanibRWEStudy This compound Real-World Evidence Study Workflow Study Design Study Design Retrospective Retrospective Study Design->Retrospective Prospective Observational Prospective Observational Study Design->Prospective Observational Non-Interventional Non-Interventional Study Design->Non-Interventional Population Selection Population Selection Retrospective->Population Selection Defines cohort Prospective Observational->Population Selection Pre-specified criteria Non-Interventional->Population Selection Routine care population Inclusion Criteria Inclusion Criteria Population Selection->Inclusion Criteria Exclusion Criteria Exclusion Criteria Population Selection->Exclusion Criteria Comparison Groups Comparison Groups Population Selection->Comparison Groups Data Collection Data Collection Inclusion Criteria->Data Collection Identifies eligible patients Exclusion Criteria->Data Collection Filters ineligible patients Comparison Groups->Data Collection Defines comparator arms Electronic Health Records Electronic Health Records Data Collection->Electronic Health Records Prospective Case Reports Prospective Case Reports Data Collection->Prospective Case Reports Patient-Reported Outcomes Patient-Reported Outcomes Data Collection->Patient-Reported Outcomes Endpoint Specification Endpoint Specification Electronic Health Records->Endpoint Specification Source data extraction Prospective Case Reports->Endpoint Specification Structured data collection Patient-Reported Outcomes->Endpoint Specification Quality of life data Primary Endpoints Primary Endpoints Endpoint Specification->Primary Endpoints Secondary Endpoints Secondary Endpoints Endpoint Specification->Secondary Endpoints Safety Outcomes Safety Outcomes Endpoint Specification->Safety Outcomes Statistical Analysis Statistical Analysis Primary Endpoints->Statistical Analysis Primary outcomes Secondary Endpoints->Statistical Analysis Secondary outcomes Safety Outcomes->Statistical Analysis Safety parameters Time-to-Event Analysis Time-to-Event Analysis Statistical Analysis->Time-to-Event Analysis Dose-Response Modeling Dose-Response Modeling Statistical Analysis->Dose-Response Modeling Subgroup Analysis Subgroup Analysis Statistical Analysis->Subgroup Analysis Evidence Generation Evidence Generation Time-to-Event Analysis->Evidence Generation Survival estimates Dose-Response Modeling->Evidence Generation Exposure-response relationships Subgroup Analysis->Evidence Generation Stratified effectiveness Effectiveness Profile Effectiveness Profile Evidence Generation->Effectiveness Profile Safety Profile Safety Profile Evidence Generation->Safety Profile Dosing Optimization Dosing Optimization Evidence Generation->Dosing Optimization

This workflow illustrates the sequential phases of this compound real-world evidence generation, from study design through evidence dissemination, highlighting key methodological considerations at each stage.

Conclusion

Well-designed real-world evidence studies provide indispensable complementary data to randomized controlled trials, offering insights into this compound's performance in diverse clinical populations and practice settings. Methodological rigor in study design, population selection, data collection, and statistical analysis is paramount for generating valid, actionable evidence. The accumulating real-world experience with this compound demonstrates its sustained effectiveness in routine practice while highlighting important considerations for toxicity management, dose optimization, and treatment sequencing.

Future directions for this compound RWE should focus on standardized data collection, integration of novel data sources (including genomic information and digital health technologies), and harmonization of methodological approaches to facilitate cross-study comparisons. As the oncology treatment landscape continues to evolve with new combinations and sequences, real-world evidence will play an increasingly vital role in optimizing this compound therapy for individual patients across diverse clinical scenarios.

References

pazopanib hypertension side effect management

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Characteristics & Quantitative Data

The table below summarizes key clinical data on pazopanib-induced hypertension from recent studies.

Parameter Findings Study Details
Incidence 57% of patients developed this compound-induced hypertension [1]. Retrospective study of 35 treatment-naïve mRCC patients [1].
Time to Onset Median time to event: 24.5 days [1]. Suggests a rapid hypertensive response after treatment initiation [1].
Blood Pressure Elevation Median maximal systolic BP during treatment: 167.5 mmHg [1]. Highlights the significant hypertensive effect [1].
New-Onset Hypertension 43% (6/14) of patients without pre-existing hypertension developed it [1]. Indicates this compound can induce hypertension in previously normotensive individuals [1].

Predictive Factors for Hypertension Development

Identifying patients at higher risk is crucial for preemptive management. A 2024 study identified several predictive factors.

Predictor Impact Notes
Baseline Systolic BP Strong positive correlation with hypertension development. Higher SBP >130 mmHg increases risk [1] [2]. A key modifiable risk factor before treatment initiation.
Total Bilirubin (t-bil) Emerging predictor. May contribute to predicting hypertension after day 5 of treatment [2]. A model combining SBP, t-bil, and sex maintained high predictive accuracy over time [2].
Sex Identified as a predictor, though specific risk ratio not detailed [2].
ACEi/ARB Use Patients on these medications had a 4.88x higher odds of developing hypertension [1]. May indicate pre-existing, more difficult-to-control hypertension.
Age ≥ 60 years Trended towards being a predictor for non-hypertension cardiovascular adverse events [1].

Proposed Mechanisms of Hypertension

Understanding the pathophysiology informs management and research. Three primary mechanisms have been proposed, all related to Vascular Endothelial Growth Factor (VEGF) pathway inhibition [2].

P This compound VEGFR Inhibition M1 Increased Endothelin-1 Production P->M1 M2 Rarefaction of Peripheral Microvessels P->M2 M3 Renal Glomerular Capillary Damage P->M3 E1 Potent Vasoconstriction M1->E1 E2 ↑ Peripheral Vascular Resistance M2->E2 E3 Activates Renin-Angiotensin- Aldosterone System (RAAS) M3->E3 O Hypertension E1->O E2->O E3->O

Monitoring & Management Guidelines

A proactive and structured clinical approach is recommended to manage hypertension without compromising this compound's anti-cancer efficacy.

Start 1. Pre-Treatment Assessment A Optimize Blood Pressure (BP < 140/90 mmHg pre-treatment) Start->A B Baseline ECG & Echocardiogram (for LVEF and QTc) A->B C Baseline Liver & Thyroid Function Tests B->C Monitor 2. Active Monitoring Phase C->Monitor D Frequent BP Checks: Weeks 3, 5, 7, 9; Month 3, 4; then monthly Monitor->D E Monitor for Other CV Events: Heart Failure, Arrhythmia D->E Manage 3. Hypertension Management E->Manage F Initiate/Adjust Antihypertensives Manage->F G This compound Dose Modification (Per Protocol for Severe HTN) F->G H Do NOT Stop this compound Abruptly Without Oncology Consultation G->H

Based on clinical guidelines and studies, the management approach includes [1] [3] [4]:

  • Pre-treatment Optimization: Control blood pressure before initiating this compound.
  • Rigorous Monitoring: Check BP at baseline, weeks 3, 5, 7, 9, month 3, month 4, and periodically thereafter [4].
  • Antihypertensive Therapy: Aggressive management is required. Angiotensin-converting enzyme inhibitors (ACEi) or angiotensin receptor blockers (ARB) are commonly used, though note their use was identified as a risk factor, likely because they are prescribed to higher-risk patients [1].
  • This compound Dose Management: For severe hypertension, temporarily withhold this compound. Once controlled, resume at a reduced dose (e.g., 400 mg daily for RCC) [4].

Experimental & Research Methodologies

For researchers designing studies, here are key methodologies from the cited literature.

Study Element Methodology in Clinical Studies

| Study Population | • Adults with advanced/metastatic RCC or STS. • Often antineoplastic-naïve prior to this compound. • Exclusion: insufficient baseline BP data, prior other anti-cancer therapy [1] [2]. | | Hypertension Definition | For patients without pre-existing HTN: New diagnosis per EMR, SBP ≥140 or DBP ≥90 mmHg on two encounters, or new antihypertensive prescription [1]. For patients with pre-existing HTN: Addition of a new antihypertensive agent or dose escalation of a baseline medication [1] [2]. (Based on CTCAE v4.0/5.0) | | Data Collection | • BP: Mean of values from oncologic visits in the 90 days pre-treatment (baseline) and post-treatment [1]. • Cardiac Function: Baseline and periodic LVEF via echocardiography (Simpson's biplane) [1]. • ECG: Baseline QTc (Bazett's formula) and periodic monitoring if at risk [1] [4]. | | Statistical Analysis | • Univariate and multivariable logistic regression to identify risk factors (e.g., baseline SBP, age, medication use) [1]. • Time-dependent Receiver Operating Characteristic (ROC) analysis to evaluate predictor performance over time [2]. • Calculation of Net Reclassification Improvement (NRI) and Integrated Discrimination Improvement (IDI) for new predictive models [2]. |

Key Takeaways for Researchers

  • Hypertension is a Class Effect: It is a direct, common, and early-onset consequence of VEGFR inhibition, not merely a patient-specific side effect.
  • Proactive Management is Feasible: Predictive models are emerging, and a structured monitoring protocol allows for early intervention.
  • Balancing Efficacy and Toxicity: The goal is to manage hypertension aggressively so that this compound treatment can continue at the most effective dose possible.

References

pazopanib dose reduction toxicity guidelines

Author: Smolecule Technical Support Team. Date: February 2026

Standard Dose Modification Guidelines

The following tables summarize the official dose reduction schedules and management guidelines for specific adverse reactions [1] [2].

Table 1: General Dose Reduction Schedule for Adverse Reactions

Reduction Step Renal Cell Carcinoma Dose Soft Tissue Sarcoma Dose
Starting Dose 800 mg once daily 800 mg once daily
First Reduction 400 mg once daily 600 mg once daily
Second Reduction 200 mg once daily 400 mg once daily
Third Reduction Permanently discontinue Permanently discontinue

Table 2: Management of Specific Toxicities

Adverse Reaction Severity / Condition Recommended Action
Hepatotoxicity Isolated ALT > 8x ULN Interrupt therapy until ALT resolves to Grade 1 or baseline. If benefit outweighs risk, reinitiate at a reduced dose (max 400 mg daily) and monitor LFTs weekly for 8 weeks [1].
ALT > 3x ULN AND Bilirubin > 2x ULN (without cholestasis) Permanently discontinue. Monitor until resolution [1] [2].
Hypertension Grade 2 or 3 (SBP ≥ 140 mmHg or DBP ≥ 90 mmHg) Reduce pazopanib dose (see Table 1) and initiate/adjust antihypertensive therapy. If Grade 3 persists, discontinue this compound [1].
Grade 4 or Hypertensive Crisis Permanently discontinue [1].
Proteinuria 24-hour urine protein ≥ 3 grams Interrupt therapy until improves to Grade ≤1; resume at a reduced dose. Permanently discontinue if 24-hour urine protein ≥ 3 grams recurs [1] [2].
Confirmed nephrotic syndrome Permanently discontinue [1].

| Other Toxicities (e.g., Hemorrhage, GI Fistula, Thromboembolism) | Grade 2, 3, or 4 | Interrupt therapy, reduce dose, or permanently discontinue based on severity, as detailed in the prescribing information [1] [2]. |

Protocol for Therapeutic Drug Monitoring (TDM) and Dose Optimization

A model-informed precision dosing (MIPD) approach can optimize the efficacy-toxicity balance. The following workflow and protocol are based on a 2025 real-world study [3].

Start Start: Consider TDM for this compound Step1 Initiate Treatment (600 mg or 800 mg fasted) Start->Step1 Step2 Measure Trough Concentration (Cmin,ss) At steady state (e.g., >3 weeks) Step1->Step2 Decision1 Cmin,ss within target range? (20.5 - 34 mg/L) Step2->Decision1 Step3 Maintain Current Dose Continue routine monitoring Decision1->Step3 Yes Step4 Evaluate for Dose Adjustment Decision1->Step4 No End Continue Treatment with Periodic TDM Step3->End Step5 Cmin,ss > 34 mg/L? (High Toxicity Risk) Step4->Step5 Step6 Consider Dose Reduction Monitor LFTs closely Step5->Step6 Yes Step7 Cmin,ss < 20.5 mg/L? (Subtherapeutic Risk) Step5->Step7 No Step6->End Step7->Step3 No Step8 Consider Dose Increase (if no severe toxicity) Step7->Step8 Yes Step8->End

Experimental Protocol: Model-Informed Precision Dosing (MIPD)

  • Objective: To maintain this compound steady-state trough concentration (Cmin,ss) within a target range of 20.5 - 34 mg/L to optimize efficacy and minimize liver toxicity [3].
  • Materials:
    • Patient on this compound therapy for mRCC or STS.
    • Equipment for blood sample collection and storage.
    • Validated bioanalytical method (e.g., LC-MS/MS) for quantifying this compound plasma concentrations [3].
  • Procedure:
    • Initiation: Begin treatment. Recent evidence supports starting at 600 mg once daily fasted to lower initial hepatotoxicity risk [3] [4].
    • Sample Collection: After at least 3 weeks of treatment (to ensure steady state is reached), collect a blood sample immediately before the next scheduled dose (trough level). Record the exact time of the last dose and sample collection.
    • Analysis: Measure this compound plasma concentration.
    • Dose Adjustment:
      • If Cmin,ss is < 20.5 mg/L and the patient tolerates the current dose well, consider increasing the dose in increments (e.g., 200 mg), up to a maximum of 800 mg daily [3] [5].
      • If Cmin,ss is > 34 mg/L, consider reducing the dose to decrease the risk of Grade ≥2 liver toxicity [3].
      • If Cmin,ss is within the target range, continue the current dose.
    • Re-assessment: Repeat TDM after any dose change (allow another ~3 weeks to reach a new steady state) or as clinically indicated (e.g., after changes in concomitant medications, or upon suspicion of toxicity).

Supporting Data from Recent Research

The 2025 real-world study that supports the MIPD protocol provides the following key quantitative findings [3]:

Table 3: Key Pharmacokinetic and Toxicity Correlations from Real-World Study (n=135)

Parameter Finding Clinical Implication
Efficacy Threshold (Cmin,ss) ≥ 20.5 mg/L Associated with improved progression-free survival and tumor shrinkage in mRCC [3] [5].
Toxicity Threshold (Cmin,ss) > 34 mg/L 3.35-fold increased risk of CTCAE Grade ≥ 2 liver toxicity [3].
Simulated Efficacy (600 mg start) 76% of patients Proportion of simulated individuals achieving Cmin,ss ≥ 20.5 mg/L with a 600 mg initial dose [3].
Liver Toxicity Incidence 20% (27/135) Incidence of Grade ≥ 2 liver toxicity in the study cohort [3].

Key Pre-treatment and Monitoring Considerations

  • Baseline Assessment: Conduct before initiation [1]:
    • Laboratory Tests: Liver function tests (LFTs), ECG, electrolytes, thyroid function tests, and urinalysis.
    • Clinical Evaluation: Blood pressure must be controlled. Assess left ventricular ejection fraction (LVEF) in patients at risk of cardiac dysfunction.
  • Routine Monitoring: Perform LFTs at weeks 3, 5, 7, and 9, at months 3 and 4, and periodically thereafter [1]. Monitor blood pressure, thyroid function, and for signs of other specific toxicities (e.g., hemorrhage, proteinuria) as clinically indicated [1].
  • Drug Interactions: Avoid concomitant use of strong CYP3A4 inhibitors (if unavoidable, reduce this compound to 400 mg daily) and strong CYP3A4 inducers [1] [2]. Avoid drugs that increase gastric pH (PPIs, H2 antagonists); if needed, use short-acting antacids and separate administration by several hours [1] [2].

References

Pazopanib Target Concentrations & Clinical thresholds

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key pharmacokinetic (PK) targets for pazopanib TDM, which are crucial for defining success in your experimental protocols.

Cancer Type Efficacy Threshold (Cmin) Proposed Upper Limit Key Supporting Evidence
Renal Cell Carcinoma (RCC) ≥ 20.5 mg/L [1] [2] [3] ~46 mg/L [4] Significantly longer PFS (52.0 vs. 19.6 weeks) [4].
Soft-Tissue Sarcoma (STS) ≥ 20.5 mg/L [4] or ≥ 27 mg/L [5] - ≥ 27 mg/L: Independently associated with improved 3-month PFS [5].

Experimental Protocol for TDM

For your troubleshooting guides and FAQs, here is a detailed methodology for conducting this compound TDM, synthesized from the cited studies.

  • Sample Timing: Blood samples should be collected at steady state, defined as at least 15 days after starting treatment or after any dose adjustment [1] [5]. Trough concentrations (Cmin) are drawn immediately before the next scheduled dose.

  • Analytical Method:

    • Technique: High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the standard method [1] [5].
    • Performance: The calibration range is typically 1.2–75 mg/L, with intra- and inter-precision values below 8% and 10%, respectively [5].
  • Data Analysis:

    • Plasma this compound concentration is measured directly from the sample.
    • For more advanced PK modeling, a Bayesian approach can be used to estimate Cmin, utilizing established population PK models [5].

Troubleshooting & FAQ Guide

This section directly addresses specific issues that researchers and clinicians might encounter.

Issue: A patient's Cmin is subtherapeutic (< 20.5 mg/L) on the standard 800 mg once daily (QD) fasted regimen, without significant toxicity.

Recommended Interventions (considered "cost-neutral" and can be sequenced) [3]:

  • Split the Dose: Change from 800 mg QD to 400 mg twice daily (BID). This can overcome saturation in absorption and increase bioavailability.
  • Administer with Food: Switch to intake with a meal. A fed state can enhance absorption, and a 600 mg dose taken with food has been shown to be bioequivalent to 800 mg in a fasted state [4].

Evidence: One study found that these PK-guided interventions were successful in 75% of underdosed patients, raising the median Cmin from 15 mg/L to 32 mg/L [3].

Issue: A patient requires a dose reduction below the standard range due to intolerable toxicity.

Guidance:

  • Continue TDM. Adequate drug exposure (Cmin ≥ 20.5 mg/L) can be maintained even at very low doses. Case reports have documented patients achieving therapeutic Cmin on regimens of 200 mg QD or even 200 mg every other day [2]. Without TDM, these patients might have been incorrectly assumed to have ineffective exposure.

Issue: A patient has a history of gastrointestinal resection (e.g., gastrectomy, gastric bypass).

Guidance:

  • Pre-emptive TDM is crucial. These patients are at high risk for subtherapeutic exposure due to altered absorption. One study found that despite aggressive dose escalation and fractionation, target concentrations were not reached in several patients with GI resections [1]. Consider alternative treatments if therapeutic exposure cannot be achieved.

Question: What is the real-world clinical impact of implementing a TDM program for this compound?

Evidence:

  • Feasibility: Prospective implementation of TDM is practical. One program halved the proportion of patients with subtherapeutic exposure from 26.7% to 13.3% [4].
  • Clinical Outcomes: The effect on survival outcomes like PFS and OS in a real-world STS cohort is still under investigation, with one study showing no significant difference between TDM-guided and non-guided cohorts [4]. However, TDM reliably achieves the PK target, which is a known surrogate for efficacy.

TDM Clinical Workflow & Intervention Logic

The following diagram visualizes the decision-making pathway for this compound therapeutic drug monitoring, integrating the thresholds and strategies outlined above.

pazopanib_tdm cluster_actions PK-Guided Interventions start Start this compound 800 mg QD Fasted pk_sample Obtain Trough Level (Cmin) At Steady-State (≥15 days) start->pk_sample decision_thresh Cmin ≥ 20.5 mg/L? pk_sample->decision_thresh action_split Split Dose to 400 mg BID decision_thresh->action_split No outcome_ok Continue Current Dose & Routine Monitoring decision_thresh->outcome_ok Yes action_food Administer with Food (e.g., 600 mg Fed) action_split->action_food If Cmin still low outcome_tox Manage Toxicity action_split->outcome_tox If Toxicity outcome_check Re-check Cmin after Intervention action_food->outcome_check action_food->outcome_tox If Toxicity action_reduce Consider Dose Reduction Monitor for Efficacy action_reduce->outcome_check If Toxicity outcome_ok->outcome_tox If Toxicity outcome_check->decision_thresh Re-assess outcome_tox->action_reduce If Toxicity

References

pazopanib interpatient variability pharmacokinetics

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Pazopanib Variability: Key Factors

This compound exhibits complex pharmacokinetics characterized by low, non-linear, and time-dependent bioavailability alongside large interpatient variability [1] [2]. The table below summarizes the primary contributors to this variability.

Factor Impact on Variability Mechanism & Evidence
Food Effects Increases exposure; high interpatient variability in effect size. Administration with food (high or low-fat) can increase AUC and Cmax twofold [3] [2]. Leads to inconsistent absorption between patients.
Gastric pH Drastically reduces exposure. This compound solubility is highly pH-dependent (soluble at pH 1, insoluble ≥pH 4). Proton Pump Inhibitors (PPIs) like esomeprazole prevent absorption [3] [2].
Non-Adherence High Intra-Patient Variability (IPV) linked to poor outcomes. Fluctuating drug concentrations (IPV >30.2%) are associated with worse progression-free and overall survival in renal cell carcinoma [4].
Drug Interactions Alters this compound plasma concentrations. CYP3A4 inhibitors (e.g., ketoconazole) increase this compound exposure. CYP3A4 inducers (e.g., rifampin) decrease exposure [3]. This compound also inhibits enzymes and transporters (CYP3A4, CYP2C8, ABCB1, ABCG2), risking interactions with co-administered drugs [3].
Formulation & Solubility Affects dissolution and absorption rate. As a BCS Class II drug, this compound has low solubility. Crushing tablets or using an oral suspension increases Cmax and AUC, altering absorption profile [3] [2].
Genetic Variants May influence risk of specific toxicities. Variant rs2231142 in the ABCG2 transporter gene is associated with an increased likelihood of drug-induced liver injury (DILI) in patients also taking simvastatin [3].

Troubleshooting Guide: Protocols for Investigating Variability

When faced with variable pharmacokinetic data, the following experimental and clinical workflow can help systematically identify the cause. The diagram below outlines this logical troubleshooting path.

troubleshooting_flow Start High Interpatient Variability in PK Data Step1 Verify & Quantify Variability Start->Step1 Step2 Check for Common Clinical Factors Step1->Step2 Variability Confirmed Step3 Investigate Drug Interactions Step2->Step3 Unexplained variability persists StepA Assess Therapy Adherence Step2->StepA High IPV detected? StepB Review Dosing and Food Instructions Step2->StepB Low exposure in cohort? StepC Evaluate Comedications Step2->StepC Unexpected toxicity or low exposure? StepD Analyze Formulation and Dosing Schedule Step2->StepD All other factors ruled out? Step4 Consider Advanced/Genetic Factors Step3->Step4 Unexplained variability persists StepE Explore Genotype for Toxicity Risk Step4->StepE Investigating DILI

Protocol 1: Measuring Intra-Patient Variability (IPV)

A high IPV can be a key indicator of adherence or interaction issues that require intervention [4].

  • Objective: To calculate the coefficient of variation (CV%) for this compound trough concentrations within an individual patient over time.
  • Materials: At least three measured this compound trough (C~min~) plasma concentrations from a single patient on a stable dose [4].
  • Methodology:
    • Sample Collection: Collect blood samples at trough concentration (immediately before the next dose). Accurately record the time of the last dose and the time of blood draw.
    • Concentration Measurement: Use a validated bioanalytical method (e.g., HPLC-MS/MS) to determine this compound plasma concentrations. Participation in a proficiency testing program is recommended for quality assurance [4].
    • Data Calculation:
      • Calculate the mean and standard deviation (SD) of the this compound trough concentrations.
      • Compute the Intra-Patient Variability (IPV) as a coefficient of variation: IPV (%) = (SD / Mean Concentration) × 100% [4].
  • Interpretation: An IPV greater than 30.2% (the median reported in one study) is considered high and should prompt an investigation into adherence, diet, and drug interactions [4].
Protocol 2: Assessing the Impact of Gastric pH

This protocol can be used to investigate the effect of acid-reducing agents on this compound exposure in a clinical or preclinical setting.

  • Objective: To evaluate the change in this compound AUC and C~min~ when co-administered with a proton pump inhibitor (PPI).
  • Study Design: A two-period, crossover design is ideal.
  • Methodology:
    • Control Period: Administer a single 800 mg dose of this compound to fasting subjects after an overnight fast. Continue fasting for 4 hours post-dose.
    • PPI Period: Pre-treat subjects with a PPI (e.g., esomeprazole 40 mg daily) for several days. On the test day, administer the PPI followed by a single 800 mg dose of this compound under fasting conditions.
    • PK Sampling: In both periods, collect serial blood samples over 24-72 hours post-dose to determine this compound concentration.
    • Data Analysis: Calculate the AUC~0-24~, C~max~, and C~min~ for both periods. Compare the geometric mean ratios (PPI/Control).
  • Expected Outcome: A significant reduction (approximately 40-50%) in this compound exposure is expected with PPI co-administration [3] [2].

Key Experimental Considerations

When designing studies or analyzing data related to this compound variability, keep these points in mind:

  • Therapeutic Drug Monitoring (TDM): A trough concentration (C~min~) of ≥20.5 mg/L is a well-established target associated with improved progression-free survival in metastatic renal cell carcinoma [4] [1] [2]. Approximately 20% of patients on the standard 800 mg dose fail to reach this threshold [1] [2].
  • Alternative Formulations: Research into novel formulations, such as co-amorphous systems with naringin, shows promise in enhancing solubility, improving oral bioavailability, and potentially reducing hepatotoxicity [5]. This is a potential strategy to mitigate variability rooted in poor solubility.

References

Pazopanib Dose Modification Criteria

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the primary criteria for managing pazopanib therapy based on specific adverse events, as per the prescribing information [1] [2].

Adverse Event CTCAE Grade Recommended Action
Hepatic Toxicity [1] Isolated ALT 3-8x ULN Continue therapy; monitor liver function weekly until ALT returns to Grade 1 or baseline.
Isolated ALT >8x ULN Withhold until improvement to Grade 1 or baseline. If resuming, reduce dose (max 400 mg/day) and monitor serum liver tests weekly for 8 weeks.
ALT >3x ULN AND Bilirubin >2x ULN Permanently discontinue (unless due to Gilbert's syndrome).
Hemorrhagic Events [1] [2] Grade 2 Withhold until improvement to Grade ≤1; resume at a reduced dose.
Grade 2 (recurs after reduction) or Grade 3/4 Permanently discontinue.
Venous Thromboembolism [1] Grade 3 Withhold; may resume at same dose after appropriate anticoagulant therapy for ≥1 week.
Grade 4 Permanently discontinue.
Hypertension [1] [2] Grade 2 or 3 Reduce dose and initiate/adjust antihypertensive therapy.
Grade 3 (recurs despite measures) or Grade 4/Crisis Permanently discontinue.
Proteinuria [1] 24-hr urine protein ≥3g Withhold until improvement to Grade ≤1; resume at a reduced dose.
Confirmed nephrotic syndrome Permanently discontinue.

| Left Ventricular Dysfunction [2] | Symptomatic or Grade 3 | Withhold until improvement to cmin,ss="" (alt,="" (pres)="" any="" boxed="" exposure-toxicity="" monitoring="" other="" permanently="" -="" 2025="" 3="" 3,="" 3;="" 4="" 4,="" 5,="" 7,="" 9,="" a="" and="" arterial="" ast,="" at="" based="" before="" bilirubin)="" check="" concentration="" concern="" discontinue.="" disease="" dose="" encephalopathy="" events="" events [1] [2]="" evidence="" fatal="" featuring="" following:="" for="" gastrointestinal="" grade="" grade="" hepatotoxicity [2].="" identified="" initiation,="" interstitial="" is="" judgement.="" liver="" lung="" management="" medical="" microangiopathy="" model="" model-informed="" months="" of="" optimizing="" this compound,="" perforation="" periodically="" pharmacokinetic="" posterior="" primary="" protocol="" real-world="" recent="" relationship:="" resume="" reversible="" schedule:="" serum="" severe="" steady-state="" strategy [3] [4].="" study="" suggests="" syndrome="" tests="" the="" thereafter [2].="" thromboembolic="" thrombotic="" toxicity="" trough="" warning="" weeks="" with="" |="" •=""> 34 mg/L) is associated with a 3.35-fold increased risk of Grade ≥2 liver toxicity [3] [4].

  • Optimized Dosing Strategy: The same study suggests that initiating treatment at 600 mg once daily (instead of the standard 800 mg) significantly reduces the risk of liver toxicity while maintaining therapeutic efficacy for most patients. The target therapeutic range for Cmin,ss is proposed to be 20–34 mg/L [3] [4].

The following diagram illustrates the clinical decision pathway for managing this compound-induced liver toxicity based on these findings.

Start This compound Therapy & Monitoring CheckALT Check ALT Levels Start->CheckALT ALT3to8 Isolated ALT 3-8x ULN? CheckALT->ALT3to8 ALTover8 Isolated ALT >8x ULN? CheckALT->ALTover8 ALT3Bili2 ALT >3x ULN AND Bilirubin >2x ULN? CheckALT->ALT3Bili2 ALT3to8->CheckALT No ActionContinue CONTINUE Therapy Monitor LFTs Weekly ALT3to8->ActionContinue Yes ActionWithhold WITHHOLD this compound ALTover8->ActionWithhold Yes ActionDiscontinue PERMANENTLY DISCONTINUE ALT3Bili2->ActionDiscontinue Yes ActionResumeReduced If resuming: REDUCE Dose (max 400 mg/day) Monitor LFTs weekly for 8 wk ActionWithhold->ActionResumeReduced If improved to Grade 1/baseline

Key Considerations for Researchers

  • Standard Dose Reduction Schemes: The recommended dose reductions differ slightly by indication [1] [2]:
    • Renal Cell Carcinoma: First reduction: 400 mg; Second reduction: 200 mg.
    • Soft Tissue Sarcoma: First reduction: 600 mg; Second reduction: 400 mg.
  • Drug-Drug Interactions: Concomitant use of strong CYP3A4 inhibitors should be avoided. If co-administration is necessary, consider reducing the this compound dose to 400 mg daily [1] [2]. Avoid concurrent use of gastric acid-reducing agents (PPIs, H2 antagonists) as they can decrease this compound exposure [1].
  • Real-World Dose Intensity: Studies in soft tissue sarcoma patients indicate that maintaining a high Relative Dose Intensity (RDI ≥80%), especially during the initial 12 weeks of therapy, is associated with significantly longer progression-free survival [5]. This underscores the importance of proactive toxicity management to avoid unnecessary interruptions.

References

pazopanib treatment duration optimization

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: What is the target therapeutic range for pazopanib? Research has identified a target steady-state trough concentration (Cmin,ss) range of 20.5 mg/L to 34 mg/L [1]. Concentrations below 20.5 mg/L are associated with reduced efficacy in metastatic renal cell carcinoma (mRCC), while levels above 34 mg/L significantly increase the risk of grade ≥ 2 liver toxicity [1].

  • Q2: What is the recommended starting dose for this compound? For many patients, initiating treatment at 600 mg once daily (fasted) is recommended over the standard 800 mg dose [1]. Model simulations show this lower starting dose significantly reduces the risk of early liver toxicity while maintaining therapeutic Cmin,ss levels in most patients [1].

  • Q3: How does dose intensity affect treatment outcomes? Maintaining a high relative dose intensity (RDI), especially during the initial 12 weeks of treatment, is crucial. One study defined "this compound responders" as those with progression-free survival at 12 weeks and found that those who maintained an RDI of ≥80% during this period had significantly longer progression-free survival (30.7 weeks vs. 22.0 weeks) [2].

  • Q4: How should liver toxicity be managed? Liver toxicity is a major reason for dose modification. Proactive monitoring of liver enzymes (ALT, AST, ALP) is essential [1]. If grade ≥ 2 liver toxicity occurs and the this compound Cmin,ss is confirmed to be >34 mg/L, a dose reduction should be considered [1]. Managing other common side effects like diarrhea and anorexia also helps maintain dose intensity [2].

Key Quantitative Data for this compound Optimization

The table below summarizes critical data from recent studies to guide dosing decisions.

Aspect Quantitative Finding Clinical Implication Source
Efficacy Threshold Cmin,ss ≥ 20.5 mg/L Target to maintain for optimal progression-free survival in mRCC. [1]
Toxicity Threshold Cmin,ss > 34 mg/L 3.35-fold increased risk of grade ≥ 2 liver toxicity; indicator for dose reduction. [1]
Optimal Starting Dose 600 mg daily (fasted) Simulation shows reduced liver toxicity risk while maintaining efficacy in 76% of patients. [1]
Dose Intensity 12-week RDI ≥ 80% Significantly associated with longer progression-free survival in soft tissue sarcoma responders. [2]
Real-World PFS Median 10.3 months Benchmark for this compound efficacy in advanced RCC from a large prospective observational study. [3]

Experimental Protocols for Dose Optimization

Here are methodologies for key experiments cited in the FAQs and data tables.

Protocol 1: Establishing the Exposure-Liver Toxicity Relationship

This methodology is used to identify the concentration threshold for increased adverse events [1].

  • Patient Population: Include patients with mRCC or STS treated with this compound.
  • Data Collection:
    • Collect this compound plasma concentration measurements (Trough samples: 20-28 hours post-dose).
    • Extract laboratory data for liver enzymes (ALT, AST, ALP) throughout the treatment period.
  • Toxicity Definition: Define a toxicity event as CTCAE (v5.0) grade ≥ 2 elevation in ALT, AST, or ALP [1].
  • Statistical Modeling: Use time-to-event modeling (e.g., Cox proportional hazards) to evaluate the relationship between steady-state trough concentration (Cmin,ss) and the time to onset of liver toxicity. The model identifies a significant hazard ratio at the critical threshold [1].
Protocol 2: Evaluating Relative Dose Intensity (RDI) and Efficacy

This protocol assesses the impact of dose density on treatment success [2].

  • Patient Selection: Enroll patients (e.g., with STS) who have been treated with this compound.
  • Define Responders: Define "this compound responders" as patients who achieve progression-free survival at 12 weeks (12W-PFS) [2].
  • Calculate RDI: For responders, calculate the 12-week RDI (12W-RDI) as: (Actual cumulative dose received / Planned cumulative dose [800 mg/day]) × 100% [2].
  • Outcome Analysis: Perform landmark survival analysis. Compare long-term PFS and overall survival (OS) from the 12-week landmark timepoint between patient groups with 12W-RDI ≥80% and <80% using Kaplan-Meier curves and log-rank test [2].

Conceptual Diagrams for this compound Optimization

The following diagrams, created with Graphviz, illustrate the core concepts of this compound's therapeutic window and the clinical management workflow.

Therapeutic Window for this compound Dosing

This diagram visualizes the relationship between this compound plasma concentration (Cmin,ss) and clinical outcomes, highlighting the target therapeutic window for optimal treatment [1].

Treatment Optimization Workflow

Start Initiate this compound Dose600 Start at 600 mg Start->Dose600 Monitor Therapeutic Drug Monitoring (TDM) Dose600->Monitor Decision Cmin,ss within 20.5-34 mg/L? Monitor->Decision Maintain Maintain Dose Decision->Maintain Yes Adjust Adjust Dose Decision->Adjust No ToxMonitor Monitor for Toxicity (Liver Enzymes) Maintain->ToxMonitor Adjust->Monitor Re-check ToxCheck Grade ≥2 Toxicity && Cmin,ss >34 mg/L? ToxMonitor->ToxCheck ToxCheck->Maintain No ToxCheck->Adjust Yes

This workflow provides a step-by-step guide for implementing model-informed precision dosing (MIPD) of this compound in clinical practice, from treatment initiation through ongoing management [1].

References

pazopanib handling food-drug interactions

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What is the primary food-effect interaction with pazopanib? Taking this compound with food dramatically increases its absorption. A high-fat or low-fat meal can increase the maximum plasma concentration (Cmax) and area under the curve (AUC) by approximately twofold compared to the fasted state [1]. To ensure consistent and predictable systemic exposure, the registered dosing is 800 mg once daily on an empty stomach [2] [1] [3].

  • Q2: Is there a way to dose this compound with food? Yes, an alternative dosing strategy has been clinically investigated. The DIET study demonstrated that a reduced dose of 600 mg this compound taken with a continental breakfast provides bioequivalent exposure to 800 mg taken while fasted. This regimen was preferred by most patients and did not increase gastrointestinal toxicity [4].

  • Q3: How do gastric acid suppressants (GAS) like PPIs interact with this compound? this compound requires an acidic environment for dissolution and absorption. Concomitant use of GAS, which raise gastric pH, reduces this compound exposure [5]. A study evaluating a 1-hour interval (this compound first, GAS one hour later) found that this strategy did not mitigate the interaction. Trough concentrations (Cmin) remained significantly lower in GAS users, increasing the risk of subtherapeutic exposure [5].

  • Q4: Which specific enzymes metabolize this compound? this compound is primarily metabolized by the cytochrome P450 enzyme CYP3A4, and to a lesser extent by CYP1A2 and CYP2C8 [6]. A clinical study confirmed that this compound itself is a weak inhibitor of CYP3A4 and CYP2D6, but has no meaningful effect on CYP1A2, CYP2C9, or CYP2C19 [7].

Summary of Key Food Interaction Data

The table below summarizes the quantitative impact of food and alternative dosing on this compound pharmacokinetics.

Intervention Impact on this compound Exposure (vs. 800 mg Fasted) Clinical Recommendation
High-Fat or Low-Fat Meal [1] ~2-fold increase in AUC and Cmax Avoid; administer at least 1 hour before or 2 hours after a meal.
600 mg with Food (DIET Study) [4] Bioequivalent exposure A viable and preferred alternative regimen to reduce pill burden and improve patient satisfaction.

Experimental Protocol: Assessing the Food Effect

This protocol is based on the phase I study by [1] and the DIET study by [4].

  • Objective: To evaluate the effect of a high-fat meal and a low-fat meal on the single-dose pharmacokinetics of this compound in patients with advanced solid tumors.
  • Design: Open-label, randomized, crossover study.
  • Methodology:
    • Patient Cohort: Patients with advanced solid tumors.
    • Dosing: Participants are randomized to receive single doses of this compound (e.g., 800 mg) under three conditions in random sequence, with a sufficient washout period (e.g., 14 days) between doses:
      • Fasted: After an overnight fast.
      • Fed (High-fat): Following a standardized high-fat meal.
      • Fed (Low-fat): Following a standardized low-fat meal.
    • Pharmacokinetic Sampling: Serial blood samples are collected over a period (e.g., 72-120 hours) post-dose to characterize the plasma concentration-time profile.
    • Bioanalysis: Plasma concentrations of this compound are quantified using a validated high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) method [5].
    • Data Analysis: Calculate primary PK parameters: AUC from time zero to last measurable concentration (AUC0-t) and to infinity (AUC0-∞), and Cmax. Bioequivalence is concluded if the 90% confidence intervals for the geometric mean ratios (fed/fasted) of AUC and Cmax fall within the predefined range (typically 80-125%).

Experimental Protocol: Evaluating Gastric Acid Suppressant Interaction

This protocol is based on the observational study by [5].

  • Objective: To determine if a scheduled 1-hour interval between this compound and GAS intake mitigates the negative effect of GAS on this compound exposure.
  • Design: Observational cohort study.
  • Methodology:
    • Patient Cohort: Patients on a stable regimen of this compound (800 mg fasted or 600 mg with food).
    • Grouping: Patients are grouped into GAS users (PPIs or H2-receptor antagonists) and non-GAS users. All patients are advised to take their GAS exactly 1 hour after this compound.
    • Sample Collection: Steady-state this compound trough concentration (Cmin) levels are measured from blood samples taken just before the next dose.
    • Data Analysis:
      • Compare the geometric mean (GM) of Cmin between GAS users and non-users for each dosing cohort.
      • Determine the percentage of patients in each group with a Cmin below the target efficacy threshold of 20.5 mg/L [5].
      • Explore the differential effects of specific PPIs (e.g., omeprazole vs. pantoprazole).

This compound Interaction and Dosing Workflow

The diagram below illustrates the key interactions and decision points for this compound administration.

Start This compound Dosing Decision Food Food Interaction Start->Food GAS Gastric Acid Suppressant (GAS) Use Start->GAS Grapefruit Grapefruit Products Start->Grapefruit StandardDose Standard Regimen: 800 mg once daily (on an empty stomach) Food->StandardDose Fasted State AlternativeDose Alternative Regimen: 600 mg once daily (with a continental breakfast) Food->AlternativeDose With Food AvoidGAS Avoid or use Pantoprazole if GAS is unavoidable. Time interval does not mitigate interaction. GAS->AvoidGAS AvoidGrapefruit Strictly Avoid Grapefruit->AvoidGrapefruit

References

pazopanib albumin levels effect concentration

Author: Smolecule Technical Support Team. Date: February 2026

Pazopanib Protein Binding Characteristics

The table below summarizes the key quantitative data on this compound's interaction with plasma proteins.

Parameter Value Citation
Bound to Human Plasma Proteins >99.9% [1] [2]
Unbound Fraction (f𝑢) in Plasma 0.0106% ± 0.0013% (mean ± SD) [2]
Primary Binding Protein Human Serum Albumin [2] [3]
Binding Constant (K) with HSA 1.436 × 10⁶ M⁻¹ [3]
Number of Binding Sites on HSA ~1 [3] [4]

Experimental Protocols for Studying Drug-Albumin Interactions

Here are detailed methodologies for key experiments used to characterize the binding of this compound to albumin.

Fluorescence Spectroscopy for Binding Constant Determination

This method measures the quenching of the intrinsic fluorescence of Tryptophan-214 in Human Serum Albumin (HSA) upon drug binding.

  • Materials: HSA, this compound, Tris-HCl buffer (pH 7.4, 0.05 M with 0.1 M NaCl), dimethyl sulfoxide (DMSO), fluorescence spectrophotometer.
  • Procedure:
    • Prepare a stock solution of HSA (e.g., 1.0 mM) in Tris-HCl buffer and a stock solution of this compound (e.g., 1.0 mM) in DMSO.
    • Add increasing concentrations of this compound (e.g., from 0.5 µM to 36.0 µM) to a fixed concentration of HSA (e.g., 20 µM).
    • Incubate the solutions for 15 minutes at a set temperature (e.g., 298.15 K) to reach equilibrium.
    • Excite the samples at 270 nm and record the fluorescence emission spectrum.
    • Correct the recorded fluorescence intensity for the inner filter effect using the formula: F_cor = F_obs × 10^(A_exc + A_em)/2, where A_exc and A_em are the absorbance of the solution at the excitation and emission wavelengths, respectively.
    • Analyze the quenching data (e.g., using a Stern-Volmer plot) to determine the binding constant (K) and the number of binding sites (n). [3]
Circular Dichroism (CD) for Conformational Analysis

CD spectroscopy assesses changes in the secondary structure of HSA upon binding this compound.

  • Materials: HSA, this compound, Tris-HCl buffer (pH 7.4), CD spectrometer, quartz cuvette (1 mm path length).
  • Procedure:
    • Prepare a solution of HSA (e.g., 2.5 µM) in Tris-HCl buffer.
    • Record the CD spectrum of HSA alone in the far-UV range (e.g., 202-250 nm).
    • Add this compound to the HSA solution (e.g., at a 1:1 or 2:1 molar ratio) and record the spectrum again.
    • Calculate the Mean Residue Ellipticity (MRE in deg cm² dmol⁻¹) using the formula: MRE = ϴ_observed / (c × l × n × 10), where ϴ_observed is the measured ellipticity in millidegrees, c is the HSA concentration in mM, l is the path length in cm, and n is the number of amino acid residues (585 for HSA).
    • Estimate the percentage of α-helical content using the formula: % α-Helix = [(-MRE₂₂₂ - 3000) / (39500 - 3000)] × 100. [3]
Molecular Docking for Binding Site Identification

This computational method predicts the preferred orientation and interactions of this compound within the HSA protein.

  • Procedure:
    • Obtain the 3D crystal structure of HSA (e.g., PDB ID: 4LA0) from the Protein Data Bank.
    • Prepare the protein structure by removing water molecules and other heteroatoms. Add polar hydrogen atoms and assign charges.
    • Obtain the 3D chemical structure of this compound (e.g., from PubChem) and energize it.
    • Define the docking search space (grid box) around known binding sites on HSA, particularly subdomain IIA (Sudlow's site I) and IIIA (Sudlow's site II).
    • Run the docking simulation using software like AutoDock Vina.
    • Analyze the resulting poses for the binding location, types of interactions (e.g., hydrogen bonds, hydrophobic forces), and the docking score. Competitive binding experiments with known site-specific probes can validate the docking results. [3] [4]

Experimental & Pharmacokinetic Workflows

The following diagrams illustrate the core experimental workflow and the clinical pharmacokinetic relationship relevant to your research.

start Start Experiment prep Prepare HSA and this compound Solutions start->prep fluoresc Fluorescence Quenching Titration prep->fluoresc cd Circular Dichroism Measurement prep->cd dock Molecular Docking Simulation prep->dock analyze Analyze Data fluoresc->analyze cd->analyze dock->analyze conclude Determine Binding Parameters (K, n, Site, Forces) analyze->conclude

Frequently Asked Questions (FAQ) for Researchers

Q1: Our in vitro binding studies show high variability. What are the critical factors to control? A1: Key factors include:

  • pH and Buffer: Maintain a consistent physiological pH (e.g., 7.4) using a stable buffer like Tris-HCl. [3]
  • Temperature: Binding constants can be temperature-sensitive. Use a Peltier or water bath to maintain a constant temperature during measurements and equilibration. [3]
  • Drug Solubility: this compound has pH-dependent solubility. Using a minimal, consistent amount of a co-solvent like DMSO (e.g., <1% v/v) is crucial to avoid altering the protein's conformation or drug availability. [1] [3]
  • Inner Filter Effect: In fluorescence spectroscopy, always correct for the inner filter effect, especially at higher drug concentrations, to avoid inaccurate quenching calculations. [3]

Q2: Why should we measure both total and free this compound concentrations in pharmacokinetic studies? A2: The total drug concentration (bound + unbound) is often used for therapeutic drug monitoring as it correlates with clinical efficacy (a trough level ≥20 mg/L is targeted). [1] [5] However, only the free, unbound fraction is pharmacologically active. In patients with hypoalbuminemia, the total concentration might appear normal or low, while the free fraction is significantly elevated, increasing the risk of toxicity. Therefore, understanding the free concentration provides a more accurate prediction of both therapeutic and toxic effects. [2] [6] [7]

Q3: What is the clinical evidence that hypoalbuminemia affects this compound pharmacokinetics? A3: A clinical study found a direct correlation between a patient's individual unbound fraction of this compound and their serum albumin level. This confirms that variable albumin concentrations, common in cancer patients, can directly affect the unbound, active concentration of this compound, contributing to inter-patient variability in both efficacy and toxicity. [2]

References

Experimental Protocols for Key Strategies

Author: Smolecule Technical Support Team. Date: February 2026

Here are detailed methodologies for implementing the core strategies outlined above.

Protocol for Therapeutic Drug Monitoring (TDM)

This protocol is based on real-world clinical studies and implementation projects [1].

  • Objective: To individualize the pazopanib dose to achieve a target trough concentration (C_trough) of ≥20.5 mg/L for optimal efficacy.
  • Materials: EDTA blood collection tubes, high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) system.
  • Procedure:
    • First PK Sample: Collect a blood sample immediately before the next scheduled dose at pharmacokinetic steady state (typically after 2 weeks of treatment).
    • Sample Processing: Centrifuge the blood sample to obtain plasma. Analyze plasma this compound concentration using a validated LC-MS/MS method [1].
    • Dose Adjustment:
      • If C_trough < 20.5 mg/L on 800 mg once daily: Consider splitting the dose to 400 mg twice daily [1].
      • If C_trough is within the target range (20.5-46 mg/L): Continue the current dose.
      • If C_trough is too high and/or toxicity is present: Consider dose reduction.
    • Follow-up Sampling: Repeat TDM after any dose adjustment (e.g., after another 2 weeks) to confirm the new C_trough is on target.
Protocol for Investigating High Intra-Patient Variability (IPV)

This protocol helps troubleshoot unpredictable drug exposure [2] [3].

  • Objective: To identify and address the causes of high IPV (>30%) in this compound C_trough.
  • Procedure:
    • Confirm Stable Dosing: Ensure the patient has been on a stable dose regimen for at least one week prior to each PK sample.
    • Collect Multiple Samples: Obtain at least three this compound trough concentrations over the treatment period. Record the date and time of the last dose and blood sampling for each.
    • Calculate IPV: For each patient, calculate the IPV as the coefficient of variation (CV%): (Standard Deviation of C_trough / Mean C_trough) × 100% [3].
    • Root Cause Analysis: For patients with IPV > 30%, systematically investigate:
      • Therapy Adherence: Conduct a structured patient interview or use validated questionnaires (e.g., Girerd scale) [4] to assess adherence.
      • Drug-Drug Interactions: Review the patient's complete medication list for drugs that may induce or inhibit CYP3A4 metabolism or affect drug transporters.
      • Food-Drug Interactions: Reinforce the importance of taking this compound in a fasted state (at least 1 hour before or 2 hours after food) unless on a specific fed regimen [1].

Research Data on Adherence and TDM

The following table summarizes key quantitative findings from recent studies on this compound adherence patterns and the outcomes of TDM.

Study Focus Key Finding Details / Quantitative Outcome

| Adherence Trajectories [4] | Three distinct patterns identified in patients on oral anticancer drugs. | 1. Continuous optimal adherence (73.2%) 2. Declining adherence (16.9%) 3. Improving adherence (9.9%) | | Risk Factor for Non-Adherence [4] | Socioeconomic status is a significant factor. | Patients in the low-income category were more likely to belong to the "declining adherence" group. | | TDM Feasibility [1] | TDM effectively reduces subtherapeutic exposure. | TDM halved the proportion of patients with subtherapeutic this compound levels (C_trough < 20.5 mg/L) from 26.7% to 13.3%. | | TDM & Survival in STS [1] | Impact on survival outcomes in Soft Tissue Sarcoma. | No significant difference in median Progression-Free Survival (PFS) between TDM-guided and non-TDM-guided cohorts (5.5 vs. 4.4 months, p=0.3). |

Frequently Asked Questions (FAQs)

Q1: What is the strongest predictor of this compound treatment success?

Achieving and maintaining a sufficient drug level in the blood is critical. Research shows that a trough concentration (C_trough) of ≥20.5 mg/L is significantly associated with longer progression-free survival in patients with renal cell carcinoma [1]. This is the primary reason TDM is recommended.

Q2: Besides simple forgetfulness, what can cause a patient's this compound levels to fluctuate wildly?

This is known as high Intra-Patient Variability (IPV). Key causes to investigate include:

  • Inconsistent dosing habits: Not taking the drug at the same time each day or with inconsistent relation to meals.
  • Drug-Drug Interactions: Concurrent use of other medications that affect the enzymes (like CYP3A4) that break down this compound.
  • Food-Drug Interactions: Taking this compound with food, especially a high-fat meal, can significantly alter its absorption [2] [3].
Q3: Does TDM definitively improve survival for all patients taking this compound?

The evidence is nuanced. While TDM is highly effective at ensuring more patients reach therapeutic drug levels, a 2024 study on Soft Tissue Sarcoma (STS) patients found that this did not automatically translate into a statistically significant improvement in median progression-free survival for that specific population [1]. However, TDM remains a cornerstone of management due to its proven ability to correct underdosing and its established exposure-response relationship in Renal Cell Carcinoma (RCC) [1].

Troubleshooting Guide: From Problem to Solution

This workflow synthesizes the strategies above into a practical troubleshooting guide for managing this compound treatment.

pazopanib_troubleshooting Start Patient on this compound TDM Perform TDM (Measure C_trough) Start->TDM Decision1 Is C_trough < 20.5 mg/L? TDM->Decision1 Decision2 Calculate Intra-Patient Variability (IPV) Decision1->Decision2 No Action1 Dose Adjustment (e.g., switch to 400 mg BID) Decision1->Action1 Yes Action2 Address Causes: - Reinforce Adherence - Check Drug Interactions - Review Food Instructions Decision2->Action2 IPV > 30% Monitor Continue Regular Monitoring Decision2->Monitor IPV ≤ 30% Action1->Monitor Action2->Monitor

References

Evidence Summary for Pazopanib Dose Escalation

Author: Smolecule Technical Support Team. Date: February 2026

Aspect Key Findings & Thresholds Supporting Evidence

| Efficacy Threshold | Cmin ≥ 20.5 mg/L associated with improved PFS and tumor shrinkage in RCC. [1] Cmin ≥ 27 mg/L associated with improved 3-month PFS in STS. [2] | Retrospective analysis (RCC), [1] observational study (STS) [2] | | Target Range | Aim for Cmin of 20-50 mg/L; levels ≥50 mg/L are often intolerable long-term. [1] | Clinical cohort studies [3] [1] | | Dosing Algorithm | Escalate dose if Cmin <20 mg/L and toxicity [4]" (per="" 15="" 1800="" 20="" 200="" 800="" <="" apply="" clinical="" drug:="" equipment:="" escalate="" first="" grade="" if="" initiate="" materials:="" measure="" objective:="" patient="" procedural="" repeat="" steady-state,="" ,="" -="" 1.="" 1000="" 13.2="" 1800="" 2="" 2.="" 20="" 22.9="" 3="" 3="" 3,="" 3,="" 3.="" 3. [3]="" 31="" 4.="" 5,="" 5.="" 7,="" 800="" <="" [fontname="Helvetica" [label="Manage Toxicity\n(Dose Reduce/Hold)" ]="" ```dot="" a="" above.="" according="" achieve="" achieved="" adequate="" adjustment="" administered="" advanced="" after="" aiming="" algorithm:="" allows="" analyze="" and="" and,="" any="" approximately="" are="" as="" assess="" at="" based="" be="" benefit="" bgcolor="transparent" blood="" can="" carcinoma="" case="" cell="" change. [2]="" chromatography="" cmin="" cmin:="" cmin. [4]="" color="#EA4335" concentration="" concentration. [2]="" concentrations. [2]="" continue="" coupled="" criteria), [2]="" current="" daily). [3]="" daily. [3]="" daily.="" day="" days="" decision-making="" defined="" detection="" determine="" diagram="" diagrams="" digraph="" dose="" dose.="" dose.="" doses="" dosing="" draw="" edge="" ensure="" escalate="" escalation="" every="" experimental="" facilities="" feasibility="" first="" followed. [3]="" following="" fontcolor="#202124" fontsize="10," for="" freeze="" from="" grade="" guided="" guidelines,="" half-life="" high-performance="" high_tox="" hours. [4]="" if="" illustrates="" implement="" in="" increased="" increment="" initiation="" inter-patient="" interruption,="" is="" l="" l="" l,="" l.="" l. [3]="" labeldistance="2.5]" least="" liquid="" low_tox="" lower-than-standard="" manage="" mass="" may="" mean="" measuring="" methodology,="" mg="" monitoring="" monitoring:="" monthly)="" months,="" ms)="" nci-ctcae="" node="" of="" or="" oral="" patients="" patients. [1]="" pazopanib="" this compound.="" per="" periodic="" pharmacokinetically="" pk-guided="" plasma="" plasma)="" population:="" prescribed="" process="" prospective="" protocol="" protocol,="" rankdir="TB" reduction="" regardless="" relationship="" remains="" renal="" reports [1]="" require="" researchers="" safely="" sample="" sample:="" sarcoma)="" shape="oval," significant="" so,="" soft="" solid="" some="" spectrometry="" standard="" start="" state="" steady="" steady_state="" steps:="" strength).="" studies. [3]="" study="" study,="" study, [3]="" successfully="" tablets="" tandem="" target="" the="" then="" tissue="" to="" toxicity="" toxicity.="" treatment="" treatment:="" tumors="" typical="" up="" uv="" variability="" weeks="" were="" which="" who="" window. [2]="" with="" within="" workflow="" {="" |="" ≥=""> steady_state steady_state -> assess assess -> low_tox [label=" Yes", fontcolor="#34A853"] assess -> adequate [label=" No", fontcolor="#EA4335"] assess -> high_tox [label=" No", fontcolor="#EA4335"]

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PK This compound Dose & Pharmacokinetics (PK) Exposure Plasma Exposure (Cmin) PK->Exposure High Interpatient Variability Efficacy ↑ Efficacy ↑ Progression-Free Survival Exposure->Efficacy Toxicity ↑ Risk of Severe Toxicity Exposure->Toxicity Threshold1 Cmin ≥ 20.5-27 mg/L Threshold1->Efficacy Threshold2 Cmin ≥ 50 mg/L Threshold2->Toxicity

This relationship is demonstrated in studies where a Cmin ≥ 27 mg/L was an independent predictor of improved 3-month PFS in soft tissue sarcoma, while a higher average Cmin was associated with a greater risk of grade 3-4 toxicities. [2]

Key Takeaways for Researchers

  • Interpatient Variability is Significant: Fixed-dose dosing is suboptimal for this compound. The same 800 mg dose can result in Cmin levels varying from subtherapeutic to toxic. [1]
  • Therapeutic Drug Monitoring is Feasible: Implementing a PK-guided protocol with dose adjustments of 200 mg steps is practical and can safely optimize this compound exposure. [3]
  • Consider Histology-Specific Thresholds: While 20.5 mg/L is a validated threshold in RCC, emerging evidence suggests a potentially higher threshold of 27 mg/L in STS, which may influence your study targets. [2] [1]

References

pazopanib vs sunitinib COMPARZ trial results

Author: Smolecule Technical Support Team. Date: February 2026

Core Efficacy and Safety at a Glance

Parameter Pazopanib (n=557) Sunitinib (n=553) Result
Progression-Free Survival (PFS) 8.4 months 9.5 months Hazard Ratio (HR): 1.05; non-inferiority met [1]
Overall Survival (OS) 28.4 months 29.3 months HR: 0.91; not statistically significant [1] [2]
Objective Response Rate (ORR) 31% 25% - [1] [3]
Median Time to Response 11.9 weeks 17.4 weeks - [3]
Common All-Grade AEs ( >50%) Diarrhea, ALT increase, Hypertension, Fatigue Fatigue, Diarrhea, Nausea, Hand-Foot Syndrome, Thrombocytopenia - [1] [4]
Key Safety Differentiators Higher incidence of liver enzyme elevations (ALT increase: 31%) [5] Higher incidence of fatigue (63% vs 55%), hand-foot syndrome (50% vs 29%), thrombocytopenia (78% vs 41%) [1] [5] -

Detailed Efficacy and Protocol Insights

Patient Population and Study Design

The COMPARZ trial was an international, randomized, open-label, phase III study. Key methodological details include:

  • Patients: 1,110 treatment-naive adults with locally advanced or metastatic clear-cell RCC [1] [5].
  • Intervention: Patients were randomized 1:1 to receive either This compound 800 mg once daily (continuous dosing) or sunitinib 50 mg once daily (in a 6-week cycle: 4 weeks on, 2 weeks off) [6] [1].
  • Primary Endpoint: Progression-free survival (PFS) assessed by independent review [1] [3].
  • Key Secondary Endpoints: Overall survival (OS), objective response rate (ORR), safety, and health-related quality of life (HRQoL) [1] [3].
  • Statistical Power: The study was designed and powered to demonstrate the non-inferiority of this compound versus sunitinib, with a pre-defined margin (upper bound of the 95% CI <1.25) [1] [5].
Deeper Efficacy Findings

Beyond the primary outcomes, several post-hoc analyses provided further insight:

  • Response Durability: A similar proportion of patients in both groups had a response lasting ≥10 months (this compound 14% vs sunitinib 13%) and progression-free survival lasting ≥10 months (this compound 31% vs sunitinib 34%) [3].
  • Impact of Dose Modifications: A key finding was that patients who required dose reductions due to adverse events had significantly better outcomes than those who did not, suggesting that AEs may be a marker for adequate drug exposure [3]. For this compound, median PFS was 12.5 vs. 7.3 months, and for sunitinib, it was 13.8 vs. 5.5 months, favoring patients with dose modifications [3].
  • Real-World Validation: A large retrospective analysis of the International mRCC Database Consortium (IMDC) confirmed these efficacy results in a real-world setting, showing no significant difference in overall survival between the two treatments [2].

The diagram below illustrates the signaling pathways targeted by these drugs and the core design of the COMPARZ trial.

G cluster_pathway Targeted Signaling Pathways in RCC cluster_trial COMPARZ Trial Design VHL VHL Gene Inactivation HIF HIF-α Accumulation VHL->HIF VEGF VEGF/PDGF Overexpression HIF->VEGF Angiogenesis Tumor Angiogenesis & Growth VEGF->Angiogenesis TKIs This compound / Sunitinib (VEGFR, PDGFR Inhibitors) TKIs->VEGF Inhibits Patients 1,110 Treatment-naive Patients with mRCC Randomize 1:1 Randomization Patients->Randomize This compound This compound Arm n=557 Randomize->this compound Sunitinib Sunitinib Arm n=553 Randomize->Sunitinib P_Dosing 800 mg once daily Continuous Dosing This compound->P_Dosing S_Dosing 50 mg once daily 4 weeks on / 2 weeks off Sunitinib->S_Dosing Endpoint Primary Endpoint: Progression-Free Survival (PFS) P_Dosing->Endpoint S_Dosing->Endpoint


Safety and Tolerability Profile

The choice between this compound and sunitinib is often guided by their distinct toxicity profiles, which can influence patient quality of life and treatment management.

Comparative Safety Data

The table below details the differing adverse event (AE) profiles, which are crucial for clinical decision-making.

Adverse Event (AE) This compound Sunitinib Comments
Fatigue 55% 63% Less common with this compound [1] [5]
Hand-Foot Syndrome 29% - 30% 50% Significantly less common with this compound [1] [5]

| Thrombocytopenia | 41% (All Grade) 10% (Grade 3/4) | 78% (All Grade) 34% (Grade 3/4) | A key hematologic differentiator [1] [5] | | ALT Increase | 60% (All Grade) 31% (Grade 3/4) | 43% (All Grade) 18% (Grade 3/4) | More common with this compound; requires monitoring [1] [5] | | Hypertension | Common | Common | Comparable frequency; common class effect [6] [4] | | Mouth/Throat Soreness | Less Common | More Common | Led to significant QoL differences [1] [5] | | Diarrhea | 63% (Asian subgroup) | 56% (Asian subgroup) | More prevalent in non-Asian patients for both drugs [6] [4] |

Impact on Quality of Life and Preference

The differing AE profiles directly impacted patient-reported outcomes:

  • Quality of Life (QoL): In the COMPARZ trial, mean changes from baseline in 11 out of 14 health-related QoL domains (particularly those related to fatigue, mouth/throat soreness, and hand-foot symptoms) significantly favored this compound over the first 6 months of treatment [1] [5].
  • Patient Preference: The subsequent PISCES study, a double-blind, crossover trial, found that 70% of patients preferred this compound, compared to 22% for sunitinib (8% had no preference). The primary reasons for choosing this compound were less fatigue and improved overall quality of life [5] [7].

Special Considerations and Biomarkers

Ethnic Differences in Safety

A subgroup analysis of the COMPARZ trial revealed that safety profiles can vary between Asian and non-Asian patients [6] [4]:

  • Asian Patients had a higher prevalence of hematologic toxicities (e.g., thrombocytopenia, neutropenia), increased liver enzymes (AST/ALT), and palmar-plantar erythrodysesthesia (PPE) with both drugs.
  • Non-Asian Patients had a higher prevalence of gastrointestinal toxicities.
  • Asian patients also required dose modifications more frequently, though the relative dose intensity was similar between groups [6] [4].
Potential Biomarkers

Research into genetic biomarkers has identified that germline polymorphisms in the IL8 gene (e.g., rs1126647) are associated with overall survival in patients treated with either this compound or sunitinib. Patients carrying the variant allele had poorer survival outcomes, providing insight into prognosis across these treatments [8].

  • For Equivalent Efficacy: Both drugs are valid first-line options with nearly identical progression-free and overall survival.
  • For Improved Tolerability and QoL: The data strongly favor this compound, which causes less fatigue, hand-foot syndrome, and hematologic toxicity.
  • For Clinical Management: Be aware of the need for liver function monitoring with this compound and the distinct, manageable toxicity profiles of each drug.

References

pazopanib versus sunitinib progression-free survival

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Comparison at a Glance

Study / Analysis PFS Hazard Ratio (HR) for Pazopanib vs. Sunitinib (95% CI) Median PFS (Months) Key Safety Findings

| COMPARZ (Phase 3 Trial) [1] | 1.05 (0.90–1.22) | this compound: 8.4 Sunitinib: 9.5 | Sunitinib more common: Fatigue, hand-foot syndrome, thrombocytopenia. This compound more common: Elevated alanine aminotransferase. | | 2020 Meta-analysis [2] | 1.06 (0.98–1.15) | Not pooled | Sunitinib had more dose reductions and higher incidences of severe fatigue, thrombocytopenia, and neutropenia. This compound showed more liver toxicity. | | Single-Center Real-World Study [3] | 1.10 (0.76–1.57) | this compound: 8.5 Sunitinib: 9.4 | Patients on sunitinib had a higher incidence of several side effects (e.g., thrombocytopenia, febrile neutropenia). This compound was associated with elevated liver toxicity. |

The consistency across these studies—a hazard ratio (HR) for PFS very close to 1.0—confirms the non-inferior efficacy of this compound compared to sunitinib [1] [2] [3]. An HR of 1.0 would mean the treatments are identical; the observed values show a negligible difference that is not statistically or clinically significant.

Detailed Experimental Protocols

For researchers, the methodologies of the pivotal trials are crucial for interpreting the data. Here are the key designs:

  • COMPARZ Trial (NCT00720941) Design [1]:

    • Population: 1,110 patients with clear-cell mRCC.
    • Intervention: this compound (800 mg once daily, continuously) vs. Sunitinib (50 mg once daily, 4 weeks on/2 weeks off).
    • Primary Endpoint: Progression-free survival (PFS) assessed by independent review.
    • Statistical Power: Powered for non-inferiority of this compound, with a pre-defined margin of HR 1.25.
    • Secondary Endpoints: Overall survival (OS), safety, and health-related quality of life (QoL).
  • Real-World Study Design (CKCis Database) [3]:

    • Study Type: Retrospective, population-based analysis.
    • Data Source: Canadian Kidney Cancer Information System (CKCis).
    • Population: 228 patients with mRCC treated with first-line sunitinib (n=171) or this compound (n=57).
    • Endpoint Assessment: Progression was determined based on computed tomography (CT) or magnetic resonance imaging (MRI) reports. Toxicity was graded per Common Terminology Criteria for Adverse Events (CTCAE) v4.0.3.

Mechanisms of Action and Toxicity Insights

While both drugs are VEGF receptor tyrosine kinase inhibitors (TKIs), they have distinct off-target effects and preclinical profiles, which explain their different safety and tolerability patterns.

The following diagram illustrates the shared and unique kinase targets, along with the downstream effects and associated toxicities.

G cluster_0 Sunitinib Off-Target Effects TKI Tyrosine Kinase Inhibitors (TKIs) Shared_Targets Shared Primary Targets (VEGFR, PDGFR, c-Kit) TKI->Shared_Targets Pazopanib_Specific This compound-Specific Targets (FGFR, IL-2-inducible T-cell kinase) TKI->Pazopanib_Specific Biological_Effects Inhibition of Angiogenesis and Tumor Cell Proliferation Shared_Targets->Biological_Effects Sunitinib_OffTarget Sunitinib_OffTarget Shared_Targets->Sunitinib_OffTarget Liver_Effects Altered Hepatocyte Function Pazopanib_Specific->Liver_Effects Efficacy Clinical Outcome: Equivalent PFS Biological_Effects->Efficacy Liver_Tox Primary Toxicity: Elevated Liver Enzymes Liver_Effects->Liver_Tox Fatigue_Effect Increased Fatigue Sunitinib_OffTarget->Fatigue_Effect Myelosuppression_Effect Bone Marrow Suppression Sunitinib_OffTarget->Myelosuppression_Effect Hematologic_Tox Primary Toxicities: Thrombocytopenia, Neutropenia Myelosuppression_Effect->Hematologic_Tox

Recent in vitro studies provide further mechanistic insights:

  • Cellular Selectivity: Sunitinib demonstrated greater selectivity for inducing apoptosis in metastatic RCC cells (Caki-1) while sparing non-tumoral renal cells (HK-2). In contrast, this compound showed a similar cytotoxic effect on both cancerous and non-cancerous cells [4] [5].
  • Metabolic Impact: Metabolomics analysis revealed that sunitinib significantly dysregulated intracellular metabolites in RCC cells, affecting amino acid and glutathione metabolism. This compound had a more pronounced effect on extracellular metabolites, suggesting alterations in amino acid and energy metabolism that could be detectable in biofluids [5].

Key Considerations for Clinical and Research Decisions

  • Treatment Selection: The choice between these two agents in the first-line setting can often be guided by a patient's specific susceptibility to particular side effects. This compound may be preferable for patients at risk of hematologic issues or hand-foot syndrome, while it requires caution in patients with pre-existing liver conditions [1] [2].
  • Sequential Therapy: Emerging real-world evidence suggests that the first-line TKI can influence outcomes with subsequent treatments. One study found that patients who received this compound first-line had a significantly longer PFS on second-line nivolumab (an immune checkpoint inhibitor) compared to those who started with sunitinib [6].
  • Economic Factors: A meta-analysis indicated that the total healthcare cost, measured as per-patient-per-month (PPPM), was significantly lower for this compound than for sunitinib [2].

References

pazopanib efficacy crossover clinical trials

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Data from Clinical Trials

Trial / Study Name Cancer Type Comparator Primary Endpoint & Efficacy Results Key Secondary Outcomes
PISCES Study (Crossover) [1] Metastatic Renal Cell Carcinoma (mRCC) Sunitinib Patient Preference: 70% preferred pazopanib vs. 22% for sunitinib (P < .001) [1] Better quality of life (less fatigue, hand/foot soreness) with this compound; Safety profile was a key influencing factor [1].
Alliance A021202 (Randomized Phase II) [2] Extrapancreatic Neuroendocrine Tumors (epNET) Placebo Median PFS: 11.8 mos (this compound) vs. 7.6 mos (placebo); HR=0.54 (P < .001) [2] No significant overall survival difference; Higher rate of grade 3+ adverse events with this compound (84% vs 47%) [2].
PAPAGEMO (Randomized Phase II) [3] Refractory Soft Tissue Sarcoma (STS) This compound alone PFS at 12 weeks: 74% (combo) vs 47% (this compound alone); Median PFS: 5.6 mos (combo) vs 2.0 mos (this compound alone) [3] No significant overall survival difference; Toxicity increased but manageable with combination therapy [3].
Real-World Study (Retrospective) [4] Advanced Soft Tissue Sarcoma (STS) PALETTE Phase 3 Trial (Historical Control) Median PFS: 3.0 mos (real-world) vs 4.6 mos (trial); Median OS: 7.0 mos (real-world) vs 11.9 mos (trial) [4] Real-world outcomes were shorter, potentially due to broader patient population; Dose reductions were more frequent [4].

Experimental Protocols & Methodologies

For reliable results, the cited trials followed rigorous designs and standardized protocols.

  • PISCES (Crossover Design) [1]: This was a double-blind, cross-over study. Patients were randomly assigned to one of two sequences:

    • This compound (800 mg/day) for 10 weeks → Washout period → Sunitinib (50 mg/day, 4-weeks-on/2-weeks-off) for 10 weeks.
    • The reverse sequence: Sunitinib first, followed by this compound. The primary endpoint was patient preference, assessed via a questionnaire at the end of the two treatment periods. Tumor response was assessed using RECIST 1.1.
  • Alliance A021202 (Placebo-Controlled) [2]: This was a multicenter, randomized, double-blind, placebo-controlled phase II study. Eligible patients had progressive, low- to intermediate-grade epNET. They were randomized to receive either this compound (800 mg once daily) or a matching placebo. The primary endpoint was Progression-Free Survival (PFS), assessed by blinded independent central review (BICR) every 12 weeks using RECIST 1.1 criteria.

  • PAPAGEMO (Combination Therapy) [3]: In this multicenter, randomized phase II trial, patients with refractory STS were randomized to receive either This compound with gemcitabine or This compound alone. The primary endpoint was the progression-free survival rate at 12 weeks (PFSR-12). Tumor response was evaluated per RECIST 1.1.

This compound's Mechanism of Action

This compound is a multi-target tyrosine kinase inhibitor. Its anti-tumor effect is primarily achieved by blocking angiogenesis and directly inhibiting oncogenic signaling pathways [5]. The following diagram illustrates its key molecular targets and downstream effects.

G This compound This compound VEGFR VEGFR This compound->VEGFR Inhibits PDGFR PDGFR This compound->PDGFR Inhibits cKIT cKIT This compound->cKIT Inhibits Angiogenesis Angiogenesis VEGFR->Angiogenesis Stimulates TumorCellGrowth TumorCellGrowth PDGFR->TumorCellGrowth Promotes cKIT->TumorCellGrowth Promotes Inhibition Inhibition Inhibition->this compound  

The diagram shows that this compound's efficacy stems from a dual mechanism:

  • Anti-angiogenic Effect: By potently inhibiting VEGFR-1, -2, and -3, it blocks a key signaling pathway for the formation of new tumor blood vessels, starving the tumor of oxygen and nutrients [6] [5].
  • Direct Anti-tumor Effect: Through inhibition of PDGFR-α/β and c-KIT, it directly targets and suppresses tumor cell growth and proliferation [5]. Preclinical studies also suggest it can inhibit the MAPK pathway (e.g., RAF), further contributing to its anti-cancer activity [5].

Interpretation Guide for Professionals

When evaluating these results for drug development, please consider:

  • Clinical Relevance vs. Statistical Significance: The significant PFS benefit in epNETs [2] confirms VEGFR as a valid target, yet the high toxicity profile may limit clinical application.
  • Patient-Reported Outcomes (PROs) as a Differentiator: In the PISCES trial, the overwhelming patient preference for this compound over sunitinib highlights that efficacy extends beyond traditional survival metrics to include quality of life, which can influence treatment adherence and regulatory decisions [1].
  • Real-World Effectiveness: The typically shorter PFS and OS in real-world studies [4] underscore that efficacy in selected clinical trial populations may not fully translate to a heterogeneous general patient base, which is a critical consideration for market positioning and health technology assessments.

References

pazopanib versus sorafenib renal cell carcinoma

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Efficacy and Safety Data

The table below summarizes key efficacy and safety outcomes from clinical studies and real-world evidence for pazopanib and sorafenib in advanced RCC.

Aspect This compound Sorafenib
Approved Indications First-line treatment for advanced RCC; second-line after cytokines [1]. Treatment of advanced RCC; advanced hepatocellular carcinoma (HCC) [2].

| Key Efficacy Data (RCC) | • Median PFS (1L, favorable-intermediate risk): 17.7 months [1]. • Overall Response Rate: 27.1% (CR + PR) [1]. • Disease Control Rate: 95.1% (in desmoid tumors, real-world data) [3]. | • Median Overall Survival (HCC): Extended by ~2.8 months vs. placebo [4]. • Disease Control Rate: 95.1% (in desmoid tumors, real-world data) [3]. | | Sequential Therapy (SWITCH II Trial) | Sequence of This compound followed by sorafenib resulted in longer total PFS and OS (28.0 months) vs. the reverse sequence (22.7 months) [5]. | Sequence of sorafenib followed by this compound showed inferior total PFS and OS compared to the reverse order [5]. | | Common Adverse Events (AEs) | Diarrhea, hypertension, malignant neoplasm progression [1]. | Hand-foot skin reaction, diarrhea, hypertension, fatigue [4] [2]. | | Notable/Typical AEs | Lower reporting rate for palmar-plantar erythrodysesthesia (hand-foot syndrome) compared to sorafenib and regorafenib [4]. | High incidence of palmar-plantar erythrodysesthesia (hand-foot syndrome) [4]. | | Cardiovascular Toxicity | Associated with hypertension; case reports of fulminant heart failure [6]. | Associated with hypertension and increased risk of cardiac dysfunction/heart failure [6]. |

Mechanisms of Action and Targets

Both this compound and sorafenib are multi-targeted tyrosine kinase inhibitors (TKIs), but they have distinct profiles in the specific receptors they inhibit.

G cluster_shared Shared Targets TKI Tyrosine Kinase Inhibitors (TKIs) This compound This compound TKI->this compound Sorafenib Sorafenib TKI->Sorafenib VEGFR VEGFR This compound->VEGFR FGFR FGFR This compound->FGFR RET_p RET (this compound) This compound->RET_p Sorafenib->VEGFR Raf1 Raf1 Sorafenib->Raf1 BRAF B-Raf Sorafenib->BRAF FLT3 FLT-3 Sorafenib->FLT3 RET_s RET (Sorafenib) Sorafenib->RET_s PDGFR PDGFR VEGFR->PDGFR VEGFR2 VEGFR-2/3 VEGFR->VEGFR2 cKIT c-KIT PDGFR->cKIT

This diagram illustrates the key signaling pathways and molecular targets. The shared inhibition of VEGFR and PDGFR underlies the anti-angiogenic effect common to both drugs. However, Sorafenib's unique targeting of the RAF/MEK/ERK pathway provides a direct anti-proliferative effect on tumor cells, while this compound's inhibition of FGFR may impact a broader range of growth factor signaling [2] [1] [5].

Key Experimental Protocols for Reference

To contextualize the data provided, here are the methodologies from some of the key cited studies:

  • SWITCH II Trial (Phase III) [5]:

    • Design: Randomized, sequential, open-label, multicenter study.
    • Patients: Adults with advanced/metastatic RCC, Karnofsky Index ≥70%, with low or intermediate MSKCC risk score.
    • Intervention: Patients randomized 1:1 to first-line sorafenib (800 mg/day) followed by this compound (800 mg/day) upon progression, or the reverse sequence.
    • Primary Endpoint: Total progression-free survival (tPFS), defined as the time from randomization to progression or death during second-line therapy.
  • Real-World Study on this compound (Greece) [1]:

    • Design: Single-arm prospective observational study.
    • Patients: 59 patients with favorable-intermediate prognosis metastatic RCC receiving first-line this compound.
    • Data Collection: Patients were followed every 3 months for 2 years or until disease progression. Efficacy was assessed per RECIST 1.1.
    • Primary Endpoint: Proportion of patients without disease progression at 9 months.

Interpretation and Clinical Implications

  • Efficacy vs. Toxicity Trade-off: While both drugs are effective, their distinct toxicity profiles (e.g., Sorafenib's higher rate of hand-foot skin reaction) can influence drug choice and patient management strategies [4] [6].
  • Sequencing Matters: The SWITCH II trial provides strong evidence that the sequence of This compound followed by sorafenib is superior in terms of total PFS and overall survival compared to the reverse sequence in metastatic RCC [5].
  • Mechanistic Insights: Sorafenib's broader kinase inhibition profile may contribute to its different efficacy and toxicity pattern compared to this compound, highlighting the importance of target selection in drug design [2].

References

pazopanib real-world effectiveness clinical practice

Author: Smolecule Technical Support Team. Date: February 2026

Real-World Effectiveness of Pazopanib

The following tables summarize the key real-world findings for this compound in its two main indications: Advanced Renal Cell Carcinoma (RCC) and Advanced Soft Tissue Sarcoma (STS).

Renal Cell Carcinoma (RCC) Data

This table compares real-world study results for this compound as a first-line treatment in advanced RCC.

Study / Context Patient Population Key Efficacy Findings Comparison / Context

| Greek Observational Study [1] | 59 patients, favorable-intermediate risk mRCC | - Median PFS: 17.7 months

  • OS rate (9 & 24 months): 95%
  • Best Overall Response: 62.7% (5.1% CR, 22% PR, 35.6% SD) | Real-world effectiveness aligned with phase III trials; safety profile confirmed [1]. | | Single-Center Real-Life Data [2] | 39 patients with mRCC (28 on Sunitinib, 11 on this compound) | - Median PFS (this compound): 24.7 months
  • Median OS (this compound): 56.6 months
  • PFS (Sunitinib): 25.4 months; OS: 50.3 months | No statistical difference in PFS (p=0.767) or OS (p=0.684) between this compound and Sunitinib [2]. |

Soft Tissue Sarcoma (STS) Data

This table compares real-world study results for this compound in advanced STS with the pivotal PALETTE clinical trial.

Study / Context Patient Population Key Efficacy Findings Comparison to PALETTE Trial

| PALETTE (Phase III Trial) [3] | 372 patients (randomized 2:1), various STS subtypes | - Median PFS: 4.6 months

  • Median OS: 11.9 months
  • Overall Response Rate (ORR): 6% | Reference pivotal trial for approved indication [3]. | | Nationwide Italian Registry [4] | 1,964 patients with advanced STS | - Median Time to Treatment Discontinuation (TTD): 106 days (~3.5 months) | Outcomes similar to PALETTE; TTD varied by histology, performance status, and line of treatment [4]. | | Hungarian Single-Center Study [3] | 99 patients with advanced STS | - Median PFS: 3 months
  • Median OS: 7 months
  • ORR: 14%
  • Disease Control Rate: 40.45% | Shorter PFS and OS, but higher ORR than PALETTE; more frequent dose reductions in real-world setting [3]. |

Key Experimental Protocols from Real-World Studies

The real-world data presented above were gathered through specific methodological frameworks distinct from traditional clinical trials.

  • Study Designs: The evidence comes primarily from observational studies, including both prospective monitoring registries (like the Italian registry where data collection was mandatory for prescription[c:3]) and retrospective analyses of patient medical records (like the Hungarian single-center study[c:5]).
  • Data Collection: In a prospective registry, clinicians were required to fill in a standardized set of information for every patient prescribed the drug, including histology, disease stage, performance status, prescribed dose, and treatment duration[c:3]. In retrospective studies, researchers collect this data from existing electronic health records after patients have been treated[c:5].
  • Primary Endpoints: Real-world studies often use endpoints that reflect clinical practice. While Progression-Free Survival (PFS) and Overall Survival (OS) are common, a frequent and pragmatic endpoint is Time to Treatment Discontinuation (TTD), which reflects the real-world duration of therapy for any reason, including progression, toxicity, or patient/physician preference[c:3].
  • Outcome Assessment: Response to treatment is typically evaluated radiologically, but in real-world studies, the assessment methods (e.g., CT or MRI) and their timing can be at the discretion of the treating clinician rather than strictly mandated by a protocol[c:5].

Mechanism of Action and Experimental Workflow

This compound is a multi-targeted tyrosine kinase inhibitor. Its primary mechanism of action is the inhibition of key receptors involved in tumor angiogenesis (the formation of new blood vessels) and cell proliferation[c:2][c:6][c:9].

The diagram below illustrates the primary signaling pathways inhibited by this compound and the consequent anti-tumor effects.

G This compound This compound (TKI) VEGFR VEGFR-1/2/3 This compound->VEGFR Inhibits PDGFR PDGFR-α/β This compound->PDGFR Inhibits FGFR FGFR-1/3 This compound->FGFR Inhibits cKit c-Kit This compound->cKit Inhibits Angiogenesis Angiogenesis Pathway VEGFR->Angiogenesis PDGFR->Angiogenesis FGFR->Angiogenesis CellSurvival Tumor Cell Survival & Proliferation cKit->CellSurvival AntiTumorEffect Anti-Tumor Effects Angiogenesis->AntiTumorEffect Blocks CellSurvival->AntiTumorEffect Blocks Effect1 Reduced tumor blood flow AntiTumorEffect->Effect1 Effect2 Inhibition of tumor growth AntiTumorEffect->Effect2 Effect3 Increased tumor cell apoptosis AntiTumorEffect->Effect3

The typical workflow for analyzing real-world treatment effectiveness, as seen in the cited studies, involves several key stages, as shown in the diagram below.

G Step1 1. Patient Cohort Identification (Inclusion/Exclusion Criteria) Step2 2. Baseline Data Collection (Histology, prior therapies, ECOG status) Step1->Step2 Step3 3. Treatment & Monitoring (this compound initiation, dose adjustments, AEs) Step2->Step3 Step4 4. Outcome Assessment (PFS, OS, TTD, ORR via radiological/clinical review) Step3->Step4 Step5 5. Statistical Analysis (Kaplan-Meier, Cox regression) Step4->Step5

Key Insights for Researchers

  • Effectiveness in RCC: Real-world data consistently supports the use of this compound in advanced RCC, showing comparable effectiveness to Sunitinib, another first-line TKI[c:1][c:7][c:8]. This provides confidence in its application in diverse clinical practice settings.
  • Considerations in STS: In soft tissue sarcomas, real-world studies confirm this compound's activity but often report slightly shorter median PFS and OS compared to the pivotal PALETTE trial[c:3][c:5]. This may reflect the "messiness" of real-world practice, including a broader patient population and later-line use. The higher ORR in some studies is also a notable finding[c:5].
  • Safety and Tolerability: A systematic review and network meta-analysis indicates that TKIs like this compound used as monotherapy have a better general safety profile than when used in combination with immunological agents[c:4]. Real-world studies highlight that dose reductions due to adverse events are common and are a key part of managing treatment[c:5].

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.1

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

437.16339418 Da

Monoisotopic Mass

437.16339418 Da

Heavy Atom Count

31

LogP

log Kow = 3.20 (est)

Decomposition

Thermal decomposition may produce toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides. /Pazopanib hydrochloride/

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7RN5DR86CK

Use and Manufacturing

Pazopanib is used as a medication or supplement. An overview is available from MedlinePlus, a consumer health web site produced by the National Library of Medicine.

Drug Indication

Treatment of advanced renal cell cancer and advanced soft tissue sarcoma (in patients previously treated with chemotherapy)
FDA Label
Renal-cell carcinoma (RCC)Votrient is indicated in adults for the first-line treatment of advanced renal-cell carcinoma (RCC) and for patients who have received prior cytokine therapy for advanced disease. Soft-tissue sarcoma (STS)Votrient is indicated for the treatment of adult patients with selective subtypes of advanced soft-tissue sarcoma (STS) who have received prior chemotherapy for metastatic disease or who have progressed within 12 months after (neo)adjuvant therapy. Efficacy and safety have only been established in certain STS histological tumour subtypes.
Treatment of Ewing sarcoma family of tumours, Treatment of non-rhabdomyosarcoma soft tissue sarcoma, Treatment of rhabdomyosarcoma

Livertox Summary

Pazopanib is a multi-kinase inhibitor active against vascular endothelial growth factor receptors-1, -2 and -3 that is used in the therapy of advanced renal cell carcinoma and soft tissue sarcomas. Pazopanib therapy is commonly associated with transient elevations in serum aminotransferase during therapy and has been linked to rare, but occasionally severe and even fatal cases of clinically apparent acute liver injury.

Drug Classes

Breast Feeding; Lactation; Antineoplastic Agents; Enzyme Inhibitors; Protein Kinase Inhibitors; Signal Transduction Inhibitors; Tyrosine Kinase Inhibitors;
Antineoplastic Agents

Therapeutic Uses

Votrient is indicated for the treatment of patients with advanced renal cell carcinoma (RCC). /Included in US product label/
Votrient is indicated for the treatment of patients with advanced soft tissue sarcoma (STS) who have received prior chemotherapy. /Included in US product label/
Limitation of Use: The efficacy of Votrient for the treatment of patients with adipocytic soft tissue sarcoma (STS) or gastrointestinal stromal tumors has not been demonstrated.
EXPL THER Pazopanib was evaluated for its ability to inhibit the growth of a variety of human tumor cell lines, HT-29 (colon), MDA-MB-468 (breast), PC3 (prostate), and A375P (melanoma) and normal human fibroblasts (HFF) growing in serum containing media. Pazopanib inhibited proliferation of HFF with an IC50 of 1.01 uM and had no effect on the proliferation of the 4 tumor cell lines at the highest concentration tested (30 uM). To further investigate whether pazopanib can directly modulate the proliferation of tumour cells, the compound was tested in a cell proliferation assay in a panel of 282 human cell lines. Of these, 281 were tumor cell lines derived from various tissue types, and 1 was a non-transformed breast cell line. IC50 values across the cell panel ranged from 0.01 to >10 uM. Only 7 cell lines showed an IC50 <1 uM: GDM1 (AML); ARH-77 (myeloma); NCI-H716 (colon carcinoma); G402 (kidney leiomyoblastoma); CGTH-W-1 (thyroid carcinoma); A204 (rhabdomyosarcoma) and CML-T1 (CML). Hence, pazopanib is a weak or inactive inhibitor of proliferation in the majority of human cell lines tested in vitro. The antitumor activity of pazopanib is, therefore, most likely derived from its anti-proliferative effect on endothelial cells.

Pharmacology

Pazopanib is a synthetic indazolylpyrimidine and reaches steady state concentrations of >15 μg/ml. This concentration is high enough to observe maximal inhibition of VEGFR2 phosphorylation and some anti-tumour activity (concentration required to inhibit receptors is 0.01 - 0.084 μmol/L). A reduction in tumour blood flow, increased tumour apoptosis, inhibition of tumour growth, reduction in tumour interstitial fluid pressure, and hypoxia in cancer cells can be observed in patients receiving treatment.
Pazopanib is a small molecule inhibitor of multiple protein tyrosine kinases with potential antineoplastic activity. Pazopanib selectively inhibits vascular endothelial growth factor receptors (VEGFR)-1, -2 and -3, c-kit and platelet derived growth factor receptor (PDGF-R), which may result in inhibition of angiogenesis in tumors in which these receptors are upregulated.

ATC Code

L01XE11
L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01X - Other antineoplastic agents
L01XE - Protein kinase inhibitors
L01XE11 - Pazopani

Mechanism of Action

Pazopanib is a second-generation multitargeted tyrosine kinase inhibitor against vascular endothelial growth factor receptor-1, -2, and -3, platelet-derived growth factor receptor-alpha, platelet-derived growth factor receptor-beta, and c-kit. These receptor targets are part of the angiogenesis pathway that facilitates the formation of tumour blood vessel for tumour survival and growth.
Brain metastases occur in more than one-third of metastatic breast cancer patients whose tumors overexpress HER2 or are triple negative. /SRP: triple negative = breast cancers lacking all three common targets of chemotherapy: the estrogen receptor, the progesterone receptor and Her2/neu, the epidermal growth factor receptor 2/ Brain colonization of cancer cells occurs in a unique environment, containing microglia, oligodendrocytes, astrocytes, and neurons. Although a neuroinflammatory response has been documented in brain metastasis, its contribution to cancer progression and therapy remains poorly understood. Using an experimental brain metastasis model, we characterized the brain metastatic microenvironment of brain tropic, HER2-transfected MDA-MB-231 human breast carcinoma cells (231-BR-HER2). A previously unidentified subpopulation of metastasis-associated astrocytes expressing phosphorylated platelet-derived growth factor receptor beta (at tyrosine 751; p751-PDGFRbeta) was identified around perivascular brain micrometastases. p751-PDGFRbeta(+) astrocytes were also identified in human brain metastases from eight craniotomy specimens and in primary cultures of astrocyte-enriched glial cells. Previously, /it was/ reported that pazopanib, a multispecific tyrosine kinase inhibitor, prevented the outgrowth of 231-BR-HER2 large brain metastases by 73%. /In this study/ the effect of pazopanib on the brain neuroinflammatory microenvironment /was evaluated/. Pazopanib treatment resulted in 70% (P = 0.023) decrease of the p751-PDGFRbeta(+) astrocyte population, at the lowest dose of 30 mg/kg, twice daily. Collectively, the data identify a subpopulation of activated astrocytes in the subclinical perivascular stage of brain metastases and show that they are inhibitable by pazopanib, suggesting its potential to prevent the development of brain micrometastases in breast cancer patients.

Vapor Pressure

3.21X10-14 mm Hg at 25 °C (est)

Other CAS

444731-52-6

Absorption Distribution and Excretion

Absorption of pazopanib in cancer patients is slow and incomplete. In patients with solid tumour, over a dose range of 50-2000 mg, absorption is nonlinear. Significant accumulation of pazopanib can also be observed in patients receiving 800 mg once daily for 22 days. Crushing tablets may increase exposure (increase in Cmax and AUC, while Tmax decreases by 2 hours). Bioavailability, oral tablet 800 mg, cancer patient = 21%; Bioavailability may be low due to incomplete absorption from the gastrointestinal tract. The major circulating component of the drug in the systemic is pazopanib, and not its metabolites. Mean maximum plasma concentration= 58.1 µg/mL; Mean AUC= 1037 µg · h/mL;
Primarily excreted via feces (82.2%) and to a negligible extent via urine (<4%) in cancer patients. Most of the administered dose is excreted unchanged. Approximately 10% of dose are oxidative metabolites and are mostly eliminated via the feces.
Vd steady state, IV administration 5 mg, cancer patient = 11.1 L (range of 9.15 - 13.4)
CL, cancer patient, IV administration 5 mg = 4mL/min Half of the absorbed dose is cleared via oxidative metabolism.
Systemic exposure to pazopanib is increased when administered with food. Administration of pazopanib with a high-fat or low-fat meal results in an approximately 2 fold increase in AUC and Cmax. Therefore, pazopanib should be administered at least 1 hour before or 2 hours after a meal.
Pazopanib is absorbed orally with median time to achieve peak concentrations of 2 to 4 hours after the dose. Daily dosing at 800 mg results in geometric mean AUC and Cmax of 1,037 ug hr/mL and 58.1 ug/mL (equivalent to 132 uM), respectively. There was no consistent increase in AUC or Cmax at pazopanib doses above 800 mg.
Elimination is primarily via feces with renal elimination accounting for <4% of the administered dose.
Binding of pazopanib to human plasma protein in vivo was greater than 99% with no concentration dependence over the range of 10 to 100 ug/mL.
For more Absorption, Distribution and Excretion (Complete) data for Pazopanib (8 total), please visit the HSDB record page.

Metabolism Metabolites

Metabolized by CYP3A4 and to a lesser extent by CYP1A2 and CYP2C8. Metabolites are less active than pazopanib (10 to 20-fold less active). Three of its metabolites can be observed in the systemic and account for <10% of plasma radioactivity.
In vitro studies demonstrated that pazopanib is metabolized by CYP3A4 with a minor contribution from CYP1A2 and CYP2C8.
Pazopanib (Votrient) is an oral tyrosine kinase inhibitor that was recently approved for the treatment of renal cell carcinoma and soft tissue sarcoma. In this two-part study, ... the metabolism, disposition of (14)C-pazopanib, and the oral bioavailability of pazopanib tablets in patients with advanced cancer /was investigated. In part A, three men each received a single oral dose of (14)C-pazopanib in suspension (400 mg, 70 uCi). Two metabolites derived from hydroxylation and one from N-demethylation were ,,, circulating, but were minor, each accounting for <5% of plasma radioactivity. ...
The routes of metabolism observed in human liver microsomes and hepatocytes were monooxygenation, di-oxygenation, and possibly oxidation to a carboxylic acid. Glucuronidation of a monooxygenated metabolite was also detected in human hepatocytes. There were no unique human phase I metabolites observed in either liver microsomal or hepatocyte incubations. However, a phase II metabolite, i.e., a glucuronide potentially derived from a carboxylic acid metabolite, was observed only in human hepatocytes. Its presumed precursor was identified in vivo as a significant component (<19%) in bile from bile duct cannulated monkeys. In conclusion, the combined in vitro and in vivo metabolic data indicated no major species differences in metabolism.
The extent of metabolism of pazopanib was low in human liver microsomal and hepatocyte incubations as well as in most of the preclinical species. Pazopanib was more extensively metabolized by rabbit and dog hepatocytes than by those from the other species studied. Following PO administration, unchanged pazopanib was the predominant component in feces from all species including humans.
Pazopanib (Votrient) is an oral tyrosine kinase inhibitor that was recently approved for the treatment of renal cell carcinoma and soft tissue sarcoma. In this two-part study, ... the metabolism, disposition of (14)C-pazopanib, and the oral bioavailability of pazopanib tablets in patients with advanced cancer /was investigated. In part A, three men each received a single oral dose of (14)C-pazopanib in suspension (400 mg, 70 uCi). Pazopanib was the predominant drug-related component in circulation. Two metabolites derived from hydroxylation and one from N-demethylation were also circulating, but were minor, each accounting for <5% of plasma radioactivity. ...

Associated Chemicals

Pazopanib hydrochloride; 635702-64-6

Wikipedia

Pazopanib

Drug Warnings

/BOXED WARNING/ WARNING: HEPATOTOXICITY. Severe and fatal hepatotoxicity has been observed in clinical trials. Monitor hepatic function and interrupt, reduce, or discontinue dosing as recommended.
Severe or fatal hepatotoxicity, manifested as increases in serum concentrations of aminotransferases (ALT (SGPT), AST (SGOT)) and bilirubin, has been reported in patients receiving pazopanib. Most (92.5%) cases of aminotransferase elevations (of any grade) occurred during the first 18 weeks of therapy. In the randomized, placebo-controlled study (VEG105192) in patients with renal cell carcinoma, increases in ALT concentrations exceeding 3 or 10 times the upper limit of normal (ULN) were reported in approximately 18 or 4%, respectively, of patients receiving pazopanib. Concurrent increases in concentrations of ALT (exceeding 3 times the ULN) and bilirubin (exceeding twice the ULN) in the absence of substantial (exceeding 3 times the ULN) increases in alkaline phosphatase concentrations were reported in approximately 2% of patients receiving pazopanib. In an analysis of data from 11 studies involving 977 patients who received pazopanib as a single agent for a variety of tumor types (including 586 patients with renal cell carcinoma), death (resulting from disease progression and hepatic failure) occurred in approximately 0.2% of patients receiving pazopanib. Because pazopanib inhibits uridine diphosphate-glucuronosyltransferase (UGT) 1A1 (an enzyme that catalyzes the glucuronidation of bilirubin for elimination), mild elevations in indirect (unconjugated) bilirubin may occur in patients with deficient glucuronidation of bilirubin (i.e., Gilbert's syndrome). Liver function tests should be performed prior to initiation of pazopanib, at least once every 4 weeks for at least the first 4 months of therapy or as clinically indicated, and periodically thereafter. If hepatotoxicity occurs, pazopanib dosage should be reduced, or therapy should be interrupted or permanently discontinued.
FDA Pregnancy Risk Category: D /POSITIVE EVIDENCE OF RISK. Studies in humans, or investigational or post-marketing data, have demonstrated fetal risk. Nevertheless, potential benefits from the use of the drug may outweigh the potential risk. For example, the drug may be acceptable if needed in a life-threatening situation or serious disease for which safer drugs cannot be used or are ineffective./
Prolongation of the QT interval and torsades de pointes have been reported in patients receiving pazopanib. In the VEG105192 study, prolongation of the QT interval (500-549 msec) was reported in approximately 1 or 0% of patients receiving pazopanib or placebo, respectively. In an analysis of pooled data from 3 studies involving 55815 patients with renal cell carcinoma, prolongation of the QT interval (500 msec or greater) or torsades de pointes was reported in approximately 2% or less than 1%, respectively, of patients receiving pazopanib. Pazopanib should be used with caution in patients with a history of prolongation of the QT interval, in patients receiving antiarrhythmic agents or other drugs that cause prolongation of the QT interval, and in patients with relevant preexisting cardiac disease. ECG should be monitored prior to initiation of pazopanib and periodically during treatment; serum electrolytes (e.g., calcium, magnesium, potassium) should be maintained within the normal range.
For more Drug Warnings (Complete) data for Pazopanib (23 total), please visit the HSDB record page.

Biological Half Life

35 hours. Oral absorption is not the rate limiting step of elimination from the plasma.
The pharmacokinetics of pazopanib and/or its dihydrochloride salt has been studied in several animal species. The terminal elimination half-life was comparable among the animal species (half life = 2-6 hr) but significantly lower than observed in humans (half life = 21-51 hr).
Pazopanib has a mean half-life of 30.9 hours after administration of the recommended dose of 800 mg.

Use Classification

Human drugs -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans

Methods of Manufacturing

Preparation: A. Boloor et al., World Intellectual Property Organization patent 02059110 (2002 to Glaxo); eidem, United States of America patent 7105530 (2006 to SKB).
The manufacturing process is a standard wet granulation process and consists of the following steps: granulation; milling; drying; blending and compression. The tablets are then film-coated.

Clinical Laboratory Methods

A simple, rapid and sensitive liquid chromatography-tandem mass spectrometric (LC/MS-MS) method has been developed and validated for the quantitative determination of pazopanib in mouse plasma and brain tissue homogenate. Single liquid-liquid extraction step with ethyl acetate was employed for analysis of pazopanib and the internal standard (IS); vandetanib. HPLC separation was performed on an XTerra MS C18 column 50 mm x 4.6 mm, 5.0 um. The mobile phase consisted of 70% acetonitrile and 30% water with 0.1% formic acid, pumped at a flow rate of 0.25 mL/min. Analysis time was 3.5 min per run and both the analyte and IS eluted within 1.8-2.0 min. Multiple reactions monitoring (MRM) mode was utilized to detect the compounds of interest. The mass spectrometer was operated in the positive ion mode for detection. The precursor to product ions (Q1 to Q3) selected for pazopanib and internal standard during quantitative optimization were (m/z) 438.1 to 357.2 and 475.0 to 112.2 respectively. The calibration curves were linear over the range of 3.9-1000 ng/mL in both biological matrices. Lower limit of quantification (LLOQ) for mouse plasma and brain tissue was 3.9 ng/mL. The values for inter and intra day precision and accuracy were well within the ranges acceptable for analytical assessment (<15%). This method was applied to determine brain to plasma concentration ratio and relevant pharmacokinetic parameters of pazopanib after a single intravenous dose of 5 mg/kg in FVB wild type mice.
A quantitative bioanalytical liquid chromatography-tandem mass spectrometric assay for the tyrosine kinase inhibitor pazopanib was developed and validated. Plasma samples were pre-treated using protein precipitation with acetonitrile containing pazopanib-d(4) as internal standard. The extract was injected into the chromatographic system after dilution with water (1:9, v/v). The system consisted of a sub-2 um particle, trifunctional bonded octadecyl silica column with isocratic elution using 0.005% (v/v) of formic acid in a mixture of water (76%, v/v) and acetonitrile (24%, v/v). The analyte was quantified using the selected reaction monitoring mode of a triple quadrupole mass spectrometer with a heated electrospray interface. The assay was validated in a 0.1-100 ug/mL calibration range. Within day precisions were 3.6-5.2%, between day precisions 4.0-8.3% and accuracies between 106% and 113% for the whole calibration range. The drug was sufficiently stable under all relevant analytical conditions. The assay has successfully been used to assess drug levels for therapeutic drug monitoring in patients treated with pazopanib.

Storage Conditions

Store at room temperature between 20 °C and 25 °C (68 °F to 77 °F); excursions permitted to 15 °C to 30 °C (59 °F to 86 °F).

Interactions

Votrient is not indicated for use in combination with other /cancer therapy/ agents. Clinical trials of Votrient in combination with pemetrexed and lapatinib were terminated early due to concerns over increased toxicity and mortality. The fatal toxicities observed included pulmonary hemorrhage, gastrointestinal hemorrhage, and sudden death. A safe and effective combination dose has not been established with these regimens.
In vitro studies suggested that pazopanib is a substrate of P-glycoprotein (Pgp) and breast cancer resistance protein (BCRP). Therefore, absorption and subsequent elimination of pazopanib may be influenced by products that affect Pgp and BCRP. Concomitant treatment with strong inhibitors of Pgp or breast cancer resistance protein (BCRP) should be avoided due to risk of increased exposure to pazopanib. Selection of alternative concomitant medicinal products with no or minimal potential to inhibit Pgp or BCRP should be considered.
Inhibitors of CYP3A4: Pharmacokinetic interaction (increased peak plasma concentrations and area under the plasma concentration-time curve (AUC) of pazopanib) observed during concomitant use of pazopanib ophthalmic solution with ketoconazole (a potent inhibitor of CYP3A4 and an inhibitor of Pgp) or during concomitant use of pazopanib oral tablets with lapatinib (a substrate and weak inhibitor of CYP3A4, Pgp, and BCRP). Concomitant use of pazopanib with a potent CYP3A4 inhibitor (e.g., clarithromycin, ketoconazole, ritonavir) should be avoided; if concomitant use cannot be avoided, pazopanib dosage should be reduced. The manufacturer states that concomitant use with grapefruit or grapefruit juice also should be avoided.
Concomitant use of Votrient and simvastatin increases the incidence of ALT elevations. Across monotherapy studies with Votrient, ALT >3 X ULN was reported in 126/895 (14%) of patients who did not use statins, compared with 11/41 (27%) of patients who had concomitant use of simvastatin. If a patient receiving concomitant simvastatin develops ALT elevations, follow dosing guidelines for Votrient or consider alternatives to Votrient. Alternatively, consider discontinuing simvastatin. Insufficient data are available to assess the risk of concomitant administration of alternative statins and Votrient.
For more Interactions (Complete) data for Pazopanib (13 total), please visit the HSDB record page.

Stability Shelf Life

Based on the stability data a shelf-life of 24 months will be applied to the product, with no special storage conditions requirements.
Stable if stored as directed; avoid strong oxidizing agents. /Pazopanib hydrochloride/

Dates

Last modified: 08-15-2023
1: Jeldres C, Sun M, Perrotte P, Karakiewicz PI. Pazopanib trial data cannot support first-line use. Nat Rev Urol. 2010 Jun;7(6):307-8. PubMed PMID: 20535144.
2: Altorki N, Lane ME, Bauer T, Lee PC, Guarino MJ, Pass H, Felip E, Peylan-Ramu N, Gurpide A, Grannis FW, Mitchell JD, Tachdjian S, Swann RS, Huff A, Roychowdhury DF, Reeves A, Ottesen LH, Yankelevitz DF. Phase II Proof-of-Concept Study of Pazopanib Monotherapy in Treatment-Naive Patients With Stage I/II Resectable Non-Small-Cell Lung Cancer. J Clin Oncol. 2010 Jun 1. [Epub ahead of print] PubMed PMID: 20516450.
3: Sideras K, Menefee ME, Burton JK, Erlichman C, Bible KC, Ivy SP. Profound Hair and Skin Hypopigmentation in an African American Woman Treated With the Multi-Targeted Tyrosine Kinase Inhibitor Pazopanib. J Clin Oncol. 2010 Jun 1. [Epub ahead of print] PubMed PMID: 20516434.
4: Tailor TD, Hanna G, Yarmolenko PS, Dreher MR, Betof AS, Nixon AB, Spasojevic I, Dewhirst MW. Effect of pazopanib on tumor microenvironment and liposome delivery. Mol Cancer Ther. 2010 Jun;9(6):1798-808. Epub 2010 Jun 1. PubMed PMID: 20515941.
5: Hamberg P, Verweij J, Sleijfer S. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor. Oncologist. 2010 May 28. [Epub ahead of print] PubMed PMID: 20511320.
6: Böhm S, Hess D, Gillessen S, Brändle M. Improved glycemic control with the multi-receptor tyrosine kinase inhibitor pazopanib. Diabetes Care. 2010 Jun;33(6):e82. PubMed PMID: 20508227.
7: Sternberg CN. Pazopanib in renal cell carcinoma. Clin Adv Hematol Oncol. 2010 Apr;8(4):232-3. PubMed PMID: 20505644.

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